3,4-Diethoxy-2-fluoroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4-diethoxy-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-3-13-8-6-5-7(12)9(11)10(8)14-4-2/h5-6H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCYUUBWAKJWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)N)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541283 | |
| Record name | 3,4-Diethoxy-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95825-88-0 | |
| Record name | 3,4-Diethoxy-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4-Diethoxy-2-fluoroaniline chemical properties and structure
An In-Depth Technical Guide to 3,4-Diethoxy-2-fluoroaniline: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a substituted aniline derivative that has emerged as a valuable building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom ortho to the amino group, combined with two ethoxy substituents, imparts unique electronic and steric properties that are highly sought after in the design of novel bioactive molecules. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic profile, and representative synthetic methodologies. Furthermore, it explores the compound's chemical reactivity and highlights its application as a key intermediate in the development of pharmaceutical agents, underpinned by insights from the field.
Introduction: The Emergence of Fluorinated Anilines in Medicinal Chemistry
The Strategic Role of Fluorine in Drug Design
The incorporation of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry to modulate a range of properties. Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The introduction of a fluorine atom can block sites of metabolism, alter pKa, and induce favorable conformational changes, making fluorinated synthons highly valuable.
Introduction to this compound: A Novel Building Block
This compound (CAS No. 1014510-38-5) is a specialized aromatic amine that combines the benefits of fluorine substitution with the electronic-donating effects of two ethoxy groups. This specific arrangement creates a unique electronic environment on the aniline ring, influencing the reactivity of the amine and the aromatic system. Its structure is particularly useful for creating complex molecules where control over substitution patterns and physicochemical properties is critical.
Physicochemical and Structural Properties
Chemical Structure and Nomenclature
The core structure consists of a benzene ring substituted with an amino group at position 1, a fluorine atom at position 2, and two ethoxy groups at positions 3 and 4.
IUPAC Name: this compound CAS Number: 1014510-38-5 Molecular Formula: C₁₀H₁₄FNO₂ Molecular Weight: 199.22 g/mol
Caption: Chemical structure of this compound.
Spectroscopic Profile
While specific spectral data must be confirmed on a lot-specific basis, the expected spectroscopic characteristics are as follows:
-
¹H NMR: Protons on the ethoxy groups would appear as a triplet (CH₃) and a quartet (CH₂). The aromatic protons would appear as distinct doublets or multiplets, with coupling constants influenced by the adjacent fluorine atom. The NH₂ protons would appear as a broad singlet.
-
¹³C NMR: The spectrum would show 10 distinct carbon signals. The carbons directly bonded to fluorine and oxygen would be significantly shifted and, in the case of the C-F bond, would show characteristic coupling (¹JCF).
-
¹⁹F NMR: A single resonance would be observed, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 199.10, corresponding to the molecular weight.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-O stretching for the ether linkages (around 1200-1250 cm⁻¹), and C-F stretching (around 1000-1100 cm⁻¹).
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1014510-38-5 | |
| Molecular Formula | C₁₀H₁₄FNO₂ | |
| Molecular Weight | 199.22 g/mol | |
| Appearance | Varies; often cited as a solid | |
| Purity | Typically >97% (commercial) | |
| Boiling Point | 125 °C / 0.1 mmHg |
Synthesis and Manufacturing
Retrosynthetic Analysis and Key Synthetic Routes
A logical retrosynthetic approach for this compound involves the formation of the C-N bond via the reduction of a nitro group, a standard and reliable transformation. The key challenge lies in the regioselective installation of the fluorine and nitro groups onto the 1,2-diethoxybenzene precursor.
Caption: Retrosynthetic analysis of this compound.
Detailed Step-by-Step Synthesis Protocol
The following is a representative, field-proven protocol based on established organic chemistry principles for constructing this molecule.
Step 1: Nitration of 1,2-Diethoxybenzene
-
Rationale: The initial step involves introducing a nitro group onto the electron-rich diethoxybenzene ring. The ethoxy groups are ortho-, para-directing, leading to a mixture of isomers that require separation.
-
Procedure:
-
Cool a solution of 1,2-diethoxybenzene in a suitable solvent (e.g., acetic anhydride) to 0 °C in an ice bath.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitronium tetrafluoroborate) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by pouring it over ice water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure.
-
Purify the desired 4-nitro isomer from other isomers via column chromatography or recrystallization.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group is then reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve the purified 1,2-diethoxy-4-nitrobenzene in a solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through Celite to remove the catalyst.
-
Evaporate the solvent to yield 3,4-diethoxyaniline.
-
Step 3: Ortho-Fluorination
-
Rationale: The final and most critical step is the regioselective installation of the fluorine atom ortho to the newly formed amino group. This is often achieved via a diazotization-fluorination sequence (Schiemann reaction) or directed ortho-lithiation followed by reaction with an electrophilic fluorine source.
-
Procedure (Schiemann-type):
-
Dissolve the 3,4-diethoxyaniline in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄).
-
Cool the solution to 0 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
The resulting diazonium tetrafluoroborate salt often precipitates. Isolate the salt by filtration.
-
Gently heat the isolated salt (thermal decomposition) until nitrogen evolution ceases. The fluorine atom is installed during this step.
-
Purify the crude this compound via column chromatography to obtain the final product.
-
Chemical Reactivity and Derivatization
The reactivity is governed by its three key features: the nucleophilic amino group, the electron-rich aromatic ring, and the deactivating/directing effect of the ortho-fluorine atom.
-
Reactions of the Amino Group: The aniline moiety can readily undergo standard transformations such as acylation, sulfonylation, and diazotization. These reactions allow for the straightforward introduction of various functional groups, making it a versatile scaffold for building larger molecules.
-
Electrophilic Aromatic Substitution: The two ethoxy groups are strong activating groups, directing electrophiles to the ortho and para positions. However, the existing substitution pattern leaves only position 6 available for further substitution. The fluorine atom is deactivating, but the overall ring system remains highly activated towards electrophiles.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom itself is generally not prone to SNAr reactions unless a strong electron-withdrawing group is present para to it.
Applications in Drug Discovery and Development
This compound is primarily used as an intermediate in the synthesis of complex pharmaceutical compounds. Its structure is found in scaffolds designed to target a variety of biological systems. The combination of the aniline for amide/urea formation, the fluorine for metabolic stability, and the ethoxy groups for modulating solubility and binding makes it a powerful tool for medicinal chemists.
For instance, substituted anilines are core components of many kinase inhibitors, where the aniline nitrogen forms a critical hydrogen bond in the hinge region of the kinase active site. The specific substitution pattern of this compound allows for fine-tuning the electronic and steric profile of the "head" group of such inhibitors.
Safety, Handling, and Storage
-
Safety: Like most aromatic amines, this compound should be handled with care. It is classified with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Handling: Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.
Conclusion and Future Outlook
This compound is a highly functionalized and valuable building block for research and development, particularly in the pharmaceutical industry. Its unique substitution pattern provides a platform for creating novel molecules with tailored properties. The synthetic routes, while multi-step, rely on well-understood and scalable chemical transformations. As the demand for more sophisticated and metabolically robust drug candidates grows, the utility of specialized fluorinated intermediates like this one is expected to increase, paving the way for new therapeutic discoveries.
References
An In-depth Technical Guide to the Predicted Spectroscopic Data of 3,4-Diethoxy-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic characteristics of 3,4-Diethoxy-2-fluoroaniline. In the absence of publicly available experimental data for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to forecast its spectral features. By drawing reasoned comparisons with structurally analogous fluoroanilines and related substituted aromatic systems, we offer an expert-driven interpretation of the anticipated spectral data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry, providing a foundational understanding of the expected analytical signature of this compound. All data presented herein is theoretical and should be treated as such until experimentally verified.
Introduction and Molecular Structure
This compound is a substituted aromatic amine with potential applications as a building block in the synthesis of pharmaceuticals and other functional organic molecules. The strategic placement of two electron-donating ethoxy groups, an electron-withdrawing fluorine atom, and an amino group on the benzene ring is expected to result in a unique electronic and structural profile, which in turn will be reflected in its spectroscopic data. Understanding these predicted spectral characteristics is crucial for the identification and characterization of this compound in a research and development setting.
The molecular structure, with the IUPAC numbering convention, is presented below. This structure forms the basis for all subsequent spectral predictions.
Caption: A generalized workflow for the spectroscopic analysis of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If the sample is a solid, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk. [1]2. Data Acquisition:
-
Spectrometer: FT-IR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32. A background spectrum should be recorded and automatically subtracted.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. [2]2. Data Acquisition:
-
GC Column: A standard non-polar column (e.g., DB-5ms) is typically suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient, for example, starting at 100 °C and ramping up to 280 °C.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Conclusion
This guide provides a detailed theoretical framework for the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with their expert interpretations, offer a robust starting point for the identification and characterization of this compound. While these predictions are grounded in established spectroscopic principles and comparisons with related molecules, experimental verification remains essential. The provided protocols offer a clear path for obtaining such empirical data. This document aims to empower researchers by providing a predictive analytical lens through which to view this potentially valuable synthetic intermediate.
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PubChem. 2-Fluoroaniline. National Center for Biotechnology Information. [Link]
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ChemRxiv. Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Cambridge Open Engage. [Link]
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solubility and stability of 3,4-Diethoxy-2-fluoroaniline
An In-Depth Technical Guide to the Solubility and Stability of 3,4-Diethoxy-2-fluoroaniline
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Abstract: this compound is a substituted aniline of interest in pharmaceutical and chemical synthesis. Its utility in these fields is fundamentally governed by its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This guide provides a comprehensive framework for understanding and evaluating these critical parameters. In the absence of extensive published data for this specific molecule, this document synthesizes information from structurally related compounds and outlines authoritative, field-proven protocols for its empirical characterization. We will explore the theoretical underpinnings of its expected solubility, provide detailed methodologies for experimental determination, and establish a robust protocol for assessing its chemical stability through forced degradation studies, in alignment with international regulatory standards.
Introduction and Physicochemical Profile
This compound possesses a unique combination of functional groups that dictate its chemical behavior. The aniline core provides a basic amino group, while the ortho-fluoro substituent acts as an electron-withdrawing group, influencing the amine's basicity and reactivity. The two ethoxy groups at the 3 and 4 positions significantly increase the molecule's lipophilicity and steric bulk. A comprehensive understanding of this compound begins with its fundamental physicochemical properties, which serve as the basis for predicting its solubility and stability.
Table 1: Physicochemical Properties of this compound
| Property | Value / Prediction | Rationale / Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄FNO₂ | Calculated |
| Molecular Weight | 199.22 g/mol | Calculated |
| Appearance | Expected to be a liquid or low-melting solid | Based on similar structures like 2-fluoroaniline (liquid) and the presence of flexible ethoxy chains.[1] |
| pKa (conjugate acid) | Predicted: 2.5 - 3.5 | The pKa of 2-fluoroaniline is ~3.2.[1] The additional electron-donating ethoxy groups may slightly increase basicity, but this effect is likely modest. Experimental determination is required. |
| LogP (Octanol/Water) | Predicted: >2.0 | The LogP of 2-fluoroaniline is 1.26.[1] The two ethoxy groups will substantially increase lipophilicity and thus the LogP value. |
Solubility Profile: A Predictive and Practical Approach
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing reaction kinetics, purification efficiency, and formulation development. The principle of "like dissolves like" provides a strong theoretical foundation for predicting the solubility of this compound.
Theoretical Solubility Considerations
The molecular structure suggests a nuanced solubility profile:
-
Polar Moieties: The amino (-NH₂) group can act as a hydrogen bond donor and acceptor. The fluorine and oxygen atoms are electronegative and can participate in dipole-dipole interactions.
-
Non-Polar Moieties: The benzene ring and the two ethyl chains of the ethoxy groups are non-polar and hydrophobic.
This duality leads to the following qualitative predictions:
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Causality |
|---|---|---|---|
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the amino group and interacting with the polar functionalities. |
| Polar Aprotic | Acetone, Acetonitrile, Dichloromethane | High | Can engage in strong dipole-dipole interactions. The significant non-polar character of the molecule favors solubility in these less-polar-than-alcohols solvents. |
| Non-Polar | Toluene, Hexane | Low to Moderate | The large non-polar surface area will allow for some van der Waals interactions, but the polar groups will limit high solubility. |
| Aqueous | Water, Buffered Solutions | Very Low | The molecule's high lipophilicity (predicted LogP >2.0) will likely result in poor aqueous solubility, similar to other multi-substituted anilines.[2][3] |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction, empirical measurement is essential. The following protocol outlines a reliable gravimetric method for determining solubility.
Protocol 2.2: Gravimetric Solubility Determination
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the selected solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial.
-
Equilibration: Place the vials in a thermostatic shaker or rotating wheel set to a constant temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours to ensure the solution reaches equilibrium saturation.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15 minutes.
-
Sample Withdrawal: Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant. Use a calibrated pipette and avoid disturbing the solid pellet.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed vial. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling/decomposition point.
-
Quantification: Once the solvent is fully removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.
-
Calculation: Express the solubility in mg/mL or mol/L using the calculated mass and the volume of the aliquot taken. Repeat the experiment in triplicate for statistical validity.
Caption: Logical workflow for a forced degradation study.
Recommended Analytical Methodologies
A suite of analytical techniques is required for the full characterization of this compound and its potential impurities or degradants.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment and stability studies. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., with 0.1% formic acid) is a standard starting point for method development. UV detection is suitable due to the aromatic nature of the compound. [4]* Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable during forced degradation studies for the rapid identification of unknown degradation products by providing molecular weight information. [5][6]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for the unambiguous structural confirmation of the parent compound and for the definitive structural elucidation of any significant isolated degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of key functional groups (N-H stretches, C-O ether bonds, aromatic C-H and C=C bonds) and can be used for raw material identification.
Conclusion
While specific published data on this compound is scarce, a robust scientific framework allows for the prediction of its solubility and stability profiles. Its structure, rich in both lipophilic and polar functional groups, suggests high solubility in polar aprotic solvents and limited solubility in aqueous media. The aniline moiety is the most likely site of chemical instability, particularly through oxidation and potentially hydrolysis under harsh conditions.
This guide provides the necessary theoretical basis and, more importantly, the detailed, actionable experimental protocols for researchers to determine these properties with high confidence. Adherence to these self-validating methodologies will ensure the generation of reliable data, critical for advancing research, optimizing synthetic processes, and meeting the rigorous demands of pharmaceutical development.
References
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ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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ICH (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Pharmaceutical Stress Testing (pp. 1-56). CRC Press.
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MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
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Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]
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PubChem. 4-fluoroaniline. National Center for Biotechnology Information. [Link]
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PubChem. 2-fluoroaniline. National Center for Biotechnology Information. [Link]
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Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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literature review of substituted 2-fluoroaniline derivatives
An In-depth Technical Guide to Substituted 2-Fluoroaniline Derivatives: Synthesis, Characterization, and Applications
Executive Summary
Substituted 2-fluoroaniline derivatives represent a cornerstone class of intermediates in modern chemical science. The strategic placement of a fluorine atom ortho to the amino group imparts a unique combination of electronic and steric properties that profoundly influence molecular conformation, reactivity, and biological interactions. This guide offers a comprehensive review for researchers, scientists, and drug development professionals, detailing the synthesis, spectroscopic characterization, and diverse applications of these valuable compounds. We will explore the causality behind synthetic choices, provide detailed analytical protocols for structural validation, and examine their pivotal role in pharmaceuticals, advanced materials, and agrochemicals, grounded in authoritative references.
The Strategic Importance of the 2-Fluoroaniline Scaffold
The incorporation of fluorine into organic molecules is a powerful strategy in medicinal chemistry and materials science.[1] The 2-fluoroaniline scaffold is particularly significant due to the distinct properties conferred by the ortho-fluoro substituent. Unlike its meta and para isomers, the fluorine atom at the C2 position exerts a strong through-space inductive effect and can participate in intramolecular hydrogen bonding with the adjacent amino group. This interaction influences the pKa of the amine, modulates its nucleophilicity, and restricts the conformation of the molecule.
In drug discovery, these modifications can lead to significant improvements in a compound's pharmacokinetic profile.[2] The C-F bond is exceptionally stable to metabolic degradation, often blocking sites of oxidative metabolism and thereby increasing a drug's half-life.[3] Furthermore, the altered basicity and lipophilicity can enhance membrane permeability and improve receptor binding affinity, transforming a lead compound into a viable drug candidate.[1][2]
Synthetic Pathways to Substituted 2-Fluoroaniline Derivatives
The synthesis of 2-fluoroaniline derivatives can be broadly categorized into two approaches: the construction of the core 2-fluoroaniline structure and the subsequent functionalization of this pre-formed ring.
Core Synthesis: Catalytic Hydrogenation of 2-Fluoronitrobenzenes
The most prevalent industrial and laboratory-scale synthesis of 2-fluoroanilines involves the reduction of the corresponding 2-fluoronitrobenzene precursors.[2][4] Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and scalability.
Causality in Experimental Design: The choice of catalyst is critical for achieving high yield and selectivity. Palladium-on-carbon (Pd/C) is a highly effective catalyst for nitro group reduction.[4] The reaction temperature and hydrogen pressure are optimized to ensure complete conversion of the nitro group while preventing undesirable side reactions like hydrodefluorination (loss of the fluorine atom). Maintaining the temperature below 70°C during the initial phase and then increasing it to over 80°C for reaction completion is a common strategy to control the reaction rate and ensure safety.[4]
Caption: General workflow for the synthesis of 2-fluoroanilines.
Experimental Protocol: Catalytic Hydrogenation of 3-Chloro-2,4-difluoronitrobenzene [4]
-
Reactor Setup: A suitable pressure reactor is charged with a solvent mixture (e.g., 100 mL of a 90:10 methanol/water mixture) and the catalyst (e.g., 200 mg of 10% Pd/C).
-
Inerting: The reactor is sealed and purged with an inert gas (e.g., nitrogen) before being pressurized with hydrogen to 4x10⁵ Pa.
-
Heating: The mixture is heated to the initial reaction temperature, typically around 60°C.
-
Substrate Addition: The substituted 2-fluoronitrobenzene derivative is introduced gradually into the reactor. A key aspect for selectivity is to maintain the concentration of the nitro compound below 1000 ppm in the reaction medium.[4]
-
Reaction: The reaction is monitored until the starting material is consumed. The temperature may be increased towards the end of the reaction (e.g., to 120°C) to ensure completion.
-
Workup: After cooling and venting, the catalyst is removed by filtration. The solvent is evaporated, and the resulting 2-fluoroaniline derivative can be purified by distillation or crystallization.
Functionalization of the 2-Fluoroaniline Core
Direct substitution on the 2-fluoroaniline ring allows for the introduction of further diversity. The amino group is a strong activating group, directing electrophiles primarily to the para position (C4) and to a lesser extent, the ortho position (C6).
Protocol: Catalytic Bromination of 2-Fluoroaniline [5]
-
Catalyst Preparation: A quaternary ammonium halide, such as tetra-n-butylammonium bromide, is dissolved in an inert solvent like methylene chloride.
-
Reagent Addition: Molecular bromine (1.0 equivalent) is added to this solution at room temperature.
-
Substrate Addition: 2-Fluoroaniline (1.0 equivalent) is added to the mixture. The reaction is typically rapid, indicated by a color change from orange to yellowish.
-
Reaction & Isolation: The reaction is stirred for 30-60 minutes. The product, 4-bromo-2-fluoroaniline hydrobromide, often precipitates as a solid.
-
Neutralization & Purification: The solid is filtered and neutralized with a base (e.g., aqueous sodium hydroxide) to yield the free amine, which can be purified by recrystallization or chromatography. This method provides high yield and selectivity for the para-brominated product.
Other functionalizations, such as sulfonation, can also be achieved, leading to a variety of useful sulfonic acid derivatives.[6]
Spectroscopic and Structural Characterization
Accurate identification and differentiation of substituted 2-fluoroaniline isomers are crucial for quality control and successful synthesis.[7] A combination of spectroscopic techniques provides a complete structural picture.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize key spectroscopic features for distinguishing fluoroaniline isomers, which is a critical step in ensuring the correct starting material is used for subsequent reactions.[7]
Table 1: ¹H NMR Spectral Data (CDCl₃) [7]
| Compound | Ar-H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | NH₂ Chemical Shift (δ, ppm) |
|---|---|---|
| 2-Fluoroaniline | 6.95-6.70 (m, 4H) | 3.75 (br s) |
| 3-Fluoroaniline | 7.04 (dt, J=8.0, 6.7 Hz, 1H), 6.41 (dd, J=8.2, 1.0 Hz, 1H), 6.37 (ddd, J=8.0, 2.2, 1.0 Hz, 1H), 6.31 (td, J=8.2, 2.2 Hz, 1H) | 3.72 (br s) |
| 4-Fluoroaniline | 6.89 (t, J=8.0 Hz, 2H), 6.62 (dd, J=8.6, 4.5 Hz, 2H) | 3.60 (s) |
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) [7]
| Compound | N-H Stretch | C-F Stretch |
|---|---|---|
| 2-Fluoroaniline | 3480, 3400 | ~1270 |
| 3-Fluoroaniline | 3450, 3370 | ~1240 |
| 4-Fluoroaniline | 3440, 3360 | ~1220 |
Detailed Analytical Protocols[8][9]
Caption: Logical workflow for spectroscopic analysis of derivatives.
Protocol: NMR Sample Preparation and Acquisition
-
Preparation: Dissolve 5-10 mg of the fluoroaniline derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition (400 MHz): Utilize a standard single-pulse sequence. Acquire 16 scans with a spectral width of -2 to 12 ppm and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition (100 MHz): Use a standard proton-decoupled pulse sequence. Acquire 1024 scans with a spectral width of 0 to 200 ppm and a relaxation delay of 2-5 seconds. The presence and magnitude of ¹³C-¹⁹F coupling constants are diagnostic for identifying the position of the fluorine atom.
Applications in Drug Discovery and Development
2-Fluoroaniline derivatives are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs).[8] Their unique structure contributes to improved drug bioavailability, selectivity, and metabolic stability.[2][8]
Case Study: Binimetinib (MEKTOVI®)
Binimetinib is an FDA-approved kinase inhibitor for the treatment of certain types of melanoma.[9] Its synthesis prominently features a substituted 2-fluoroaniline derivative. The synthetic route involves the nucleophilic displacement of a chlorine atom by 2-fluoroaniline, followed by a reductive cyclization to form a key benzimidazole core.[9] The fluorine atom in this structure is crucial for its potent and selective inhibition of the MEK1 and MEK2 enzymes.
Caption: Key structural features of 2-fluoroaniline for SAR.
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is fundamental to rational drug design.[10] For 2-fluoroaniline derivatives, key relationships include:
-
Fluorine Position: The ortho-fluoro group often serves as a metabolic shield and a conformational lock, improving binding to target proteins compared to other isomers.[11]
-
Substitution Pattern: Adding electron-withdrawing or electron-donating groups to other positions on the ring can fine-tune the electronic properties and lipophilicity, directly impacting potency and selectivity.[12] For example, in quinolone antibacterials, the fluorine atom is critical for broad-spectrum activity.[13]
Applications in Materials and Polymer Science
The properties that make 2-fluoroaniline derivatives attractive for pharmaceuticals also translate to materials science, where stability and specific electronic characteristics are paramount.
-
High-Performance Polymers: 2-Fluoroaniline is used as a monomer for specialty polymers like fluorinated polyanilines.[14] These materials exhibit enhanced thermal stability, solubility in organic solvents, and tailored electronic properties, making them suitable for applications ranging from conductive coatings to sensors.[14][15]
-
Organic Electronics: These derivatives serve as intermediates for OLED materials and liquid crystal monomers.[8] In the burgeoning field of perovskite solar cells, substituted fluoroanilines have been used as passivating agents that coordinate to the perovskite surface, reducing defects and enhancing device stability and efficiency.[16]
-
Specialty Dyes: The 2-fluoroaniline core is used to create specialty dyes with high thermal stability and vivid colors.[3] It is a precursor for thermosensitive dyes used in applications like thermal printing paper and fax paper.[17]
Applications in Agrochemicals
In the agrochemical industry, 2-fluoroaniline is a key intermediate for herbicides, insecticides, and fungicides.[8][18] The fluorine moiety often enhances the biological activity and environmental persistence of the final product, leading to more effective and efficient crop protection solutions.[2][3] For instance, 4-bromo-2-fluoroaniline is a known precursor for herbicidal compounds.[5]
Conclusion
Substituted 2-fluoroaniline derivatives are a versatile and high-value class of chemical compounds. Their synthesis, primarily through the robust method of catalytic hydrogenation, provides reliable access to a wide array of structures. The unique ortho-fluoroaniline motif provides chemists with a powerful tool to modulate steric and electronic properties, leading to significant performance enhancements in pharmaceuticals, polymers, and agrochemicals. The continued development of novel synthetic methods and a deeper understanding of the structure-property relationships of these compounds will undoubtedly fuel further innovation across the chemical sciences.
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An In-Depth Technical Guide to 3,4-Diethoxy-2-fluoroaniline: A Predictive Analysis for Drug Discovery
Disclaimer: Direct experimental data for 3,4-Diethoxy-2-fluoroaniline is not extensively available in public scientific literature or databases. This guide is a predictive analysis based on established principles of organic chemistry and data from structurally analogous compounds. All protocols and data are projected and should be validated experimentally.
Introduction: The Potential of a Novel Fluorinated Aniline
Substituted anilines are foundational scaffolds in medicinal chemistry, prized for their versatile reactivity and ability to serve as key building blocks in the synthesis of a vast array of bioactive molecules.[1] The introduction of fluorine into these structures can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3] This guide focuses on the novel compound this compound, a molecule that, while not extensively studied, holds significant potential as an intermediate in the development of new therapeutics. Its unique substitution pattern—two electron-donating ethoxy groups and an electron-withdrawing fluorine atom on an aniline core—suggests a nuanced reactivity profile ripe for exploration by researchers in drug development.
Predicted Physicochemical Properties and Structure
While a specific CAS number for this compound has not been assigned, we can predict its fundamental properties based on its constituent parts. The IUPAC name is systematically derived as This compound .
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C10H14FNO2 |
| Molecular Weight | 199.22 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Estimated >200 °C (based on related fluoroanilines) |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DCM, ethyl acetate) |
| Predicted CAS Number | Not yet assigned |
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached from commercially available starting materials. A plausible retrosynthetic analysis points towards a multi-step pathway beginning with a suitably substituted benzene derivative. The following protocol is a proposed, experimentally unverified route that leverages common and reliable organic transformations.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Nitration of 1,2-Diethoxybenzene
-
To a stirred solution of 1,2-diethoxybenzene in glacial acetic acid at 0 °C, slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture over crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield 1,2-diethoxy-4-nitrobenzene.
Step 2: Fluorination of 1,2-Diethoxy-4-nitrobenzene This step is predictive and may require optimization. The Balz-Schiemann reaction or a related nucleophilic aromatic substitution would be a logical approach, but direct fluorination is challenging. A more plausible route involves starting with a fluorinated precursor.
Alternative Step 2a: Reduction of the Nitro Group
-
Dissolve the 1,2-diethoxy-4-nitrobenzene in ethanol.
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 3,4-diethoxyaniline.
Alternative Step 2b: Ortho-Fluorination of an Acylated Aniline
-
Protect the amino group of 3,4-diethoxyaniline by reacting it with acetic anhydride to form the corresponding acetanilide. This is crucial to direct the subsequent fluorination.
-
The resulting N-(3,4-diethoxyphenyl)acetamide can then be subjected to electrophilic fluorination using a reagent such as Selectfluor®.
-
The fluorine will be directed to the ortho position due to the activating and directing effects of the acetamido and ethoxy groups.
-
Deprotect the acetamido group via acid or base hydrolysis to yield the target compound, this compound.
Causality Behind Experimental Choices:
-
Nitration: The use of a standard nitrating mixture is a well-established method for introducing a nitro group onto an activated aromatic ring. The ethoxy groups are activating and ortho-, para-directing.
-
Protection-Fluorination-Deprotection Strategy: Direct fluorination of anilines is often problematic. Protection of the amine as an acetanilide is a common strategy to control reactivity and direct electrophiles. Selectfluor® is a widely used and relatively safe electrophilic fluorinating agent. Subsequent deprotection regenerates the aniline.
Visualization of the Proposed Synthetic Workflow
Caption: A proposed synthetic pathway for this compound.
Predicted Spectroscopic Data
The following table summarizes the predicted key signals in the NMR, IR, and Mass Spectra of this compound, which are essential for its characterization.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Triplet at ~1.4 ppm (6H, 2 x -OCH₂CH₃) - Quartet at ~4.0-4.1 ppm (4H, 2 x -OCH₂CH₃) - Aromatic signals between 6.5-7.0 ppm (2H) - Broad singlet for the -NH₂ protons |
| ¹³C NMR | - Signal at ~15 ppm (2 x -OCH₂CH₃) - Signal at ~65 ppm (2 x -OCH₂CH₃) - Aromatic signals between 100-150 ppm, with C-F couplings visible. The carbon directly bonded to fluorine will show a large coupling constant (¹JCF ≈ 240-250 Hz). |
| IR (Infrared) | - N-H stretching (two bands) around 3300-3500 cm⁻¹ - C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹ - C=C aromatic stretching around 1500-1600 cm⁻¹ - C-O stretching around 1200-1250 cm⁻¹ - C-F stretching around 1100-1200 cm⁻¹ |
| Mass Spec (MS) | - Molecular ion peak (M⁺) at m/z = 199.10 |
Potential Applications in Drug Development
Fluoroanilines are invaluable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The fluorine atom can enhance biological activity and improve metabolic stability.[2][3] this compound, as a functionalized building block, can be utilized in various coupling reactions (e.g., Buchwald-Hartwig, Suzuki) and nucleophilic substitution reactions to construct more complex molecular architectures.[4]
Given the prevalence of the aniline scaffold in kinase inhibitors and other targeted therapies, it is plausible that derivatives of this compound could be investigated for roles in oncology or inflammatory diseases. The specific substitution pattern may offer a unique handle for optimizing selectivity and potency against specific biological targets.
Logical Pathway for Application in Kinase Inhibitor Synthesis
Caption: A logical workflow for utilizing the title compound in drug discovery.
Safety and Handling
Substituted anilines as a class should be handled with care due to their potential toxicity.[5][6][7][8] The primary hazards associated with similar compounds include acute toxicity upon ingestion, dermal absorption, and inhalation, as well as skin and eye irritation. A common toxicological effect of anilines is hemolysis.[6][9]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear nitrile or butyl rubber gloves and a lab coat. Ensure no skin is exposed.
-
Respiratory Protection: Use in a well-ventilated fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust, fumes, or vapors.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of in accordance with all local, state, and federal regulations. Chemical waste should be handled by a licensed disposal company.
References
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Galo, J., et al. (2007). Substituted Aniline Interaction With Submitochondrial Particles and Quantitative Structure-Activity Relationships. PubMed. Available at: [Link]
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Zok, S., et al. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). PubMed. Available at: [Link]
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Sarac, A. S., et al. (2008). Synthesis and characterization of fluorine-substituted polyanilines. ResearchGate. Available at: [Link]
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Sakuratani, Y., et al. (2008). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure. Taylor & Francis Online. Available at: [Link]
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A Technical Guide to the Biological Activity Screening of 3,4-Diethoxy-2-fluoroaniline: A Strategic Approach for Novel Compound Evaluation
This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on designing and executing a biological activity screening cascade for the novel chemical entity, 3,4-Diethoxy-2-fluoroaniline. This guide eschews a rigid template, instead presenting a logical, field-proven workflow that begins with broad, predictive assessments and progresses to specific, target-based assays. The experimental choices and protocols are detailed with an emphasis on causality and scientific integrity, providing a self-validating framework for the characterization of this previously unstudied compound.
Introduction: Rationale for Screening this compound
The compound this compound is a novel aromatic amine whose biological potential is, as of this writing, unexplored. Its structure, however, presents several features that justify a thorough investigation. The aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic incorporation of a fluorine atom is a cornerstone of modern drug design, known to significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and receptor binding affinity.[2][3] The presence of two ethoxy groups further influences lipophilicity and potential metabolic pathways.
Given that structurally related 2-fluoroaniline derivatives are utilized as intermediates in pharmaceuticals and agrochemicals and have been studied for their metabolic and toxicological profiles, a systematic screening of this compound is a logical step in the discovery of new bioactive agents.[4][5] This guide outlines a multi-tiered screening cascade designed to efficiently identify and characterize its potential biological activities.
Part 1: Foundational Profiling: In Silico and Physicochemical Characterization
Before committing to resource-intensive wet lab screening, a foundational understanding of the compound's likely behavior is essential. This initial phase combines computational prediction with basic experimental characterization to guide subsequent assay design and data interpretation.
In Silico ADMET Prediction
The use of computational (in silico) methods to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical first step in modern drug discovery.[6] These predictions help to identify potential liabilities early and inform the design of more relevant biological assays. For this compound, we would utilize established platforms (e.g., SwissADME, pkCSM) to assess key drug-like properties.[7]
Table 1: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value | Implication for Screening |
| Molecular Weight | ~199.2 g/mol | Complies with Lipinski's Rule of Five (Ro5) |
| LogP (Lipophilicity) | 2.5 - 3.5 | Moderate lipophilicity; suggests potential for membrane permeability |
| Water Solubility | Moderately Soluble | May require a co-solvent (e.g., DMSO) for stock solutions |
| H-Bond Donors/Acceptors | 1 / 3 | Complies with Ro5; favorable for binding interactions |
| Blood-Brain Barrier (BBB) Permeation | Predicted to be BBB Permeant | Warrants investigation into potential CNS activities |
| CYP450 Inhibition | Potential inhibitor of CYP2D6/3A4 | Indicates need for experimental metabolism/DDI studies |
| Ames Mutagenicity | Predicted Non-mutagenic | Favorable initial toxicity profile |
Part 2: Primary Screening: A Broad Net for Biological Activity
The objective of primary screening is to broadly and efficiently assess the compound across diverse biological systems. This phase is designed to detect any significant biological "signal," such as general cytotoxicity or antimicrobial effects, which can then be investigated with more specificity.
General Cytotoxicity and Proliferation Screening
A fundamental starting point for any novel compound is to assess its effect on cell viability.[8] This not only reveals potential anticancer or cytotoxic activity but also establishes the non-toxic concentration range for subsequent cell-based assays. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of living cells.[9]
-
Cell Plating: Seed human cancer cell lines (e.g., HepG2 - liver, A549 - lung, MCF-7 - breast) and a non-cancerous control line (e.g., HEK293 - embryonic kidney) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium, typically ranging from 100 µM down to ~0.1 µM. Replace the existing medium in the wells with 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Table 3: Hypothetical Antimicrobial Activity Data for this compound
| Organism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 32 |
| Escherichia coli | Gram-negative Bacteria | > 128 |
| Candida albicans | Fungal (Yeast) | 64 |
Part 3: Target-Based Secondary Screening
If the primary screens yield a "hit" (e.g., potent and selective cytotoxicity), the next logical step is to investigate the potential mechanism of action (MoA). This involves moving from phenotypic assays to target-based assays. [11]The choice of target is guided by the primary results and structural alerts within the molecule.
Scenario: Potent Cytotoxicity Observed → Kinase Inhibition Assay
Many cytotoxic agents function by inhibiting protein kinases, which are critical regulators of cell cycle progression and signaling. [12]The aniline scaffold is a common feature in many kinase inhibitors. A fluorescence-based kinase inhibition assay is a common method for screening.
-
Reagent Preparation: Prepare assay buffer containing the specific kinase of interest (e.g., EGFR, VEGFR2), its corresponding peptide substrate, and ATP.
-
Compound Addition: Dispense this compound at various concentrations into a 384-well plate. Include a known inhibitor as a positive control (e.g., Staurosporine) and a vehicle control (DMSO).
-
Kinase Reaction: Initiate the reaction by adding the kinase/substrate/ATP mixture to the wells. Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for phosphorylation.
-
Detection: Stop the reaction and add a detection reagent. In many commercial kits (e.g., ADP-Glo™), this involves a reagent that converts the ADP produced during the kinase reaction into a luminescent or fluorescent signal. The signal intensity is inversely proportional to kinase inhibition.
-
Signal Measurement: Read the plate on a suitable plate reader (luminometer or fluorometer).
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
Scenario: In Silico Prediction of CNS Activity → Receptor Binding Assay
If computational models predict BBB permeability, screening against central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs), is warranted. A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor. [13][14]
[13]1. Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., Dopamine D2 receptor). 2. Assay Setup: In a 96-well filter plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., ³H-spiperone), and varying concentrations of the test compound (this compound). 3. Incubation: Incubate the plate for a set time (e.g., 90 minutes) at room temperature to allow the binding to reach equilibrium. 4. Filtration: Rapidly filter the contents of the plate through a vacuum manifold. This traps the membranes (with bound radioligand) on the filter while unbound radioligand passes through. [13]5. Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. 6. Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter. 7. Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound. The test compound will compete with the radioligand, reducing the signal. Data are used to calculate the Kᵢ (inhibition constant), a measure of the compound's binding affinity.
Conclusion and Future Directions
This guide outlines a systematic, multi-stage approach for the initial biological characterization of the novel compound this compound. By progressing from broad in silico and phenotypic screens to more defined target-based assays, this workflow maximizes the potential for discovering meaningful biological activity while conserving resources. A positive result in any of these assays would trigger a more focused investigation, including mechanism-of-action deconvolution, structure-activity relationship (SAR) studies with synthesized analogs, and eventually, evaluation in more complex biological systems and preclinical models. This structured, evidence-based screening cascade provides the robust framework necessary to unlock the therapeutic potential of new chemical entities.
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ResearchGate. (2017). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. [Link]
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Daina, A., Michielin, O., & Zoete, V. (2019). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 24(21), 3959. [Link]
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The Strategic Deployment of 3,4-Diethoxy-2-fluoroaniline: A Versatile Building Block in Modern Medicinal Chemistry
Abstract
In the intricate tapestry of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among these, aniline derivatives have long served as a cornerstone for the synthesis of a diverse array of pharmacologically active compounds. This technical guide delves into the nuanced role of a particularly promising, yet underexplored scaffold: 3,4-Diethoxy-2-fluoroaniline . We will elucidate its synthetic viability, explore the profound influence of its unique substitution pattern on key drug-like properties, and present a forward-looking perspective on its potential applications in contemporary drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic armamentarium and leverage the distinct advantages offered by this versatile intermediate.
Introduction: The Rationale for Polysubstituted Anilines in Drug Discovery
The aniline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous approved drugs across a wide spectrum of therapeutic areas. The strategic functionalization of the aromatic ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. The introduction of multiple substituents, particularly those with orthogonal electronic and steric demands, can unlock novel chemical space and provide solutions to common challenges in drug development, such as metabolic instability, off-target toxicity, and poor bioavailability.
The subject of this guide, this compound, presents a compelling combination of functionalities:
-
The 2-Fluoro Substituent: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism.[1][2] Its high electronegativity can also modulate the pKa of the anilino group and influence intermolecular interactions with biological targets.[3]
-
The 3,4-Diethoxy Groups: These substituents significantly increase the lipophilicity of the molecule, which can enhance membrane permeability. Furthermore, the diethoxy motif can act as a bioisostere for a catechol group, offering a metabolically more stable alternative while potentially maintaining key hydrogen bonding interactions.[4][5]
This unique constellation of substituents positions this compound as a high-value building block for the synthesis of next-generation therapeutics.
Proposed Synthetic Pathway: A Roadmap to this compound
While a direct, one-pot synthesis of this compound from simple precursors is not extensively documented, a plausible and efficient multi-step synthetic route can be devised based on established and reliable organic transformations. The proposed pathway commences with a commercially available and appropriately substituted nitrobenzene derivative.
Diagram: Proposed Synthetic Workflow
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3,4-Diethoxy-2-fluoroaniline Derivatives
Introduction: The Significance of Fluorinated Anilines in Modern Drug Discovery
Substituted anilines are fundamental building blocks in the synthesis of a vast array of functional molecules, particularly in the pharmaceutical and agrochemical industries.[1] The strategic incorporation of fluorine atoms into molecular scaffolds can significantly enhance a compound's therapeutic properties.[2][3] Fluorine's high electronegativity and small atomic size can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] Specifically, 2-fluoroaniline derivatives are key intermediates in the development of various therapeutic agents, including anti-inflammatory drugs and antibiotics.[2][5] This document provides detailed synthetic routes for 3,4-Diethoxy-2-fluoroaniline, a valuable intermediate for creating more complex and potentially bioactive molecules. The methodologies described herein are designed to be robust and scalable, providing researchers with a reliable guide for laboratory-scale synthesis.
Strategic Approaches to the Synthesis of this compound
The synthesis of polysubstituted anilines requires careful consideration of the directing effects of the substituents and the compatibility of functional groups with the reaction conditions. Two primary retrosynthetic strategies are presented for the synthesis of this compound.
Route 1 focuses on a convergent synthesis starting from a fluorinated building block, leveraging nucleophilic aromatic substitution (SNAr) followed by reduction. Route 2 explores a linear synthesis commencing with a commercially available diethoxybenzene, involving nitration, fluorination, and subsequent reduction.
Route 1: Convergent Synthesis via Nucleophilic Aromatic Substitution
This approach is predicated on the stepwise substitution of fluorine atoms on a dinitrofluorobenzene precursor, followed by a final reduction step. This route offers excellent control over the substitution pattern.
Workflow Diagram: Route 1
Caption: Convergent synthesis of this compound.
Protocol 1: Synthesis of 3,4-Diethoxy-2-fluoro-1-nitrobenzene
This two-step protocol involves the sequential nucleophilic aromatic substitution of fluoride with ethoxide. The nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluorine atoms. The fluorine para to the nitro group is more activated and thus substituted first.
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
Ethanol (anhydrous)
-
Sodium metal
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.1 eq.) to anhydrous ethanol (10 mL/g of sodium) at room temperature. Stir the mixture until all the sodium has dissolved.
-
First Substitution: To the freshly prepared sodium ethoxide solution, add a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq.) in anhydrous ethanol dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Second Substitution: After completion of the first substitution, add a second portion of freshly prepared sodium ethoxide solution (1.1 eq.) to the reaction mixture.
-
Reaction Completion: Continue to reflux the mixture, monitoring by TLC until the intermediate, 4-ethoxy-2-fluoro-1-nitrobenzene, is converted to the desired 3,4-diethoxy-2-fluoro-1-nitrobenzene.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reduction of 3,4-Diethoxy-2-fluoro-1-nitrobenzene to this compound
The reduction of the nitro group is a standard transformation that can be achieved under various conditions. Catalytic hydrogenation is a clean and efficient method.[1][6]
Materials:
-
3,4-Diethoxy-2-fluoro-1-nitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve 3,4-diethoxy-2-fluoro-1-nitrobenzene (1.0 eq.) in ethanol or ethyl acetate in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient for laboratory scale) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.
| Compound | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Form |
| 3,4-Diethoxy-2-fluoro-1-nitrobenzene | 229.21 | 75-85 | Yellow oil or solid |
| This compound | 199.23 | 90-98 | Pale yellow oil |
Route 2: Linear Synthesis from 1,2-Diethoxybenzene
This route begins with a more readily available starting material and introduces the required functional groups in a stepwise fashion. The key challenge in this route is the regioselective introduction of the fluorine atom.
Workflow Diagram: Route 2
Caption: Linear synthesis of this compound.
Protocol 3: Nitration of 1,2-Diethoxybenzene
The ethoxy groups are ortho-, para-directing, and the nitration is expected to occur primarily at the 4-position due to steric hindrance at the 3-position.
Materials:
-
1,2-Diethoxybenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to 1,2-diethoxybenzene with stirring.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
Nitration: Add the nitrating mixture dropwise to the solution of 1,2-diethoxybenzene, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
Protocol 4: Directed Fluorination of 4-Nitro-1,2-diethoxybenzene
The introduction of a fluorine atom ortho to the nitro group can be challenging. Electrophilic fluorinating agents, such as Selectfluor™, are often employed for such transformations.[7]
Materials:
-
4-Nitro-1,2-diethoxybenzene
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 4-nitro-1,2-diethoxybenzene in anhydrous acetonitrile.
-
Fluorination: Add Selectfluor™ (1.1-1.5 eq.) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product should be purified by column chromatography on silica gel.
The reduction of the resulting 2-fluoro-3,4-diethoxy-1-nitrobenzene can then be carried out as described in Protocol 2 .
| Compound | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Form |
| 4-Nitro-1,2-diethoxybenzene | 211.21 | 80-90 | Yellow solid |
| 2-Fluoro-3,4-diethoxy-1-nitrobenzene | 229.21 | 40-60 | Yellow oil or solid |
| This compound | 199.23 | 90-98 | Pale yellow oil |
Conclusion and Further Applications
The synthetic routes outlined provide reliable methods for the preparation of this compound, a versatile intermediate for further chemical elaboration. The choice of route will depend on the availability of starting materials and the desired scale of the synthesis. The resulting aniline can be further functionalized through various reactions such as acylation, diazotization, and cross-coupling reactions to generate a library of novel compounds for screening in drug discovery and materials science. For instance, the primary amine can be acylated or used in Buchwald-Hartwig amination reactions to introduce further diversity.[1]
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Synthesis and characterization of conducting substituted polyanilines. (n.d.). ScienceDirect. Retrieved from [Link]
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Fluoroaniline Series. (n.d.). Sparrow Chemical. Retrieved from [Link]
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Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. (n.d.). ChemRxiv. Retrieved from [Link]
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Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. (2021). ACS Publications. Retrieved from [Link]
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2-Fluoroaniline. (n.d.). PubChem. Retrieved from [Link]
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Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Publishing. Retrieved from [Link]
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Synthetic Routes to SB 214857 - Lotrafiban. (n.d.). Retrieved from [Link]
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Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. Retrieved from [Link]
-
Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). ResearchGate. Retrieved from [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI. Retrieved from [Link]
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Fluorination with aminosulfuranes. (n.d.). Wikipedia. Retrieved from [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved from [Link]
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Introduction: The Unique Reactivity of 3,4-Diethoxy-2-fluoroaniline
An Application Guide to Cross-Coupling Reactions Utilizing 3,4-Diethoxy-2-fluoroaniline
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount for the efficient construction of complex molecules. This compound is a highly valuable, albeit nuanced, substrate for transition metal-catalyzed cross-coupling reactions. Its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials stems from its unique electronic and steric profile.[1][2][3]
The molecule's reactivity is governed by a delicate interplay of its substituents:
-
Electron-Donating Diethoxy Groups: Located at the 3- and 4-positions, these groups enrich the aromatic ring with electron density. This electronic push enhances the nucleophilicity of the aniline nitrogen and can influence the kinetics of the catalytic cycle.
-
Ortho-Fluoro Substituent: The fluorine atom at the 2-position introduces several critical effects. Its strong inductive electron-withdrawing nature decreases the basicity and nucleophilicity of the adjacent amine, a factor that must be carefully managed in C-N bond-forming reactions.[4] Furthermore, its steric bulk can influence the coordination of the catalyst and the rate-determining reductive elimination step. The presence of fluorine can also impart desirable properties in the final product, such as altered metabolic stability and binding affinity.[4][5]
This guide provides an in-depth analysis of the application of this compound in key cross-coupling reactions. We will explore the mechanistic rationale behind protocol design and provide field-proven methodologies for its successful implementation in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Core Mechanistic Principles in Palladium-Catalyzed Cross-Coupling
A foundational understanding of the general palladium catalytic cycle is essential for troubleshooting and optimizing reactions involving this substrate.[6] The cycle universally involves three principal steps: oxidative addition, a bond-forming event (transmetalation or amine association/deprotonation), and reductive elimination.[7][8]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
The specific nature of the R¹-X and R²-M partners defines the reaction type, but the electronic properties of the this compound moiety will consistently influence the kinetics and efficiency of these fundamental steps.
Application 1: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing aryl amines.[8][9] It enables the direct coupling of an amine with an aryl halide or pseudohalide. When using this compound as the nucleophile, careful consideration must be given to catalyst and ligand selection to overcome the reduced nucleophilicity and steric hindrance imparted by the ortho-fluoro group.
Expertise & Causality: Overcoming Reaction Challenges
-
Challenge: The inductive effect of the ortho-fluorine atom reduces the nucleophilicity of the aniline nitrogen, potentially slowing the rate of association with the palladium center and subsequent C-N bond formation.
-
Solution: The use of highly electron-rich and sterically bulky ligands is critical. Biarylphosphine ligands, such as XPhos and SPhos, or N-heterocyclic carbenes (NHCs) are superior choices.[7][10][11] These ligands form coordinatively unsaturated Pd(0) species that readily undergo oxidative addition with the aryl halide.[7] Crucially, their steric bulk promotes the final, often rate-limiting, C-N reductive elimination step to release the product and regenerate the catalyst.[8]
-
Challenge: A strong, non-nucleophilic base is required to deprotonate the aniline-palladium complex to form the key palladium-amido intermediate.
-
Solution: Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are the bases of choice.[12] They are sufficiently strong to deprotonate the coordinated aniline without competing as nucleophiles.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: Coupling of this compound with 4-Bromotoluene
| Parameter | Recommended Value | Notes |
| Palladium Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) | Tris(dibenzylideneacetone)dipalladium(0) is a common, reliable Pd(0) source. |
| Ligand | XPhos (2-4 mol%) | A bulky biarylphosphine ligand is essential for high yields.[11] |
| Base | NaOtBu (1.4 equiv.) | Must be fresh and handled under inert conditions. |
| Aryl Halide | 4-Bromotoluene (1.0 equiv.) | Reactivity order: I > Br > OTf >> Cl. |
| Aniline | This compound (1.2 equiv.) | A slight excess ensures complete consumption of the halide. |
| Solvent | Anhydrous Toluene or Dioxane | Solvents must be rigorously dried and degassed. |
| Temperature | 80-110 °C | Reaction temperature depends on the reactivity of the aryl halide. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst, ligand, and base.
-
Add the aryl halide and this compound.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring for the required time, monitoring for completion.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Application 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures, which are prevalent in many biologically active compounds.[13][14] To utilize this compound in this context, it must first be converted into a suitable coupling partner, typically an aryl halide (via a Sandmeyer reaction) or an arylboronic acid/ester. This section will focus on the coupling of 1-bromo-3,4-diethoxy-2-fluorobenzene , derived from the parent aniline, with an arylboronic acid.
Expertise & Causality: Navigating the Suzuki Coupling
-
Challenge: The electron-rich nature of the 1-bromo-3,4-diethoxy-2-fluorobenzene substrate can render the oxidative addition step—the initial interaction with the Pd(0) catalyst—slower than with electron-deficient aryl halides.
-
Solution: Catalyst systems featuring electron-rich and bulky ligands are again advantageous. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a highly effective and versatile catalyst for this purpose, as it promotes efficient oxidative addition and subsequent steps.[15] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also a classic and reliable choice.
-
Challenge: The transmetalation step, where the organic group is transferred from boron to palladium, requires activation by a base.
-
Solution: Aqueous inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are standard.[15] They facilitate the formation of a more nucleophilic boronate species, which accelerates the transmetalation step. The use of a biphasic solvent system (e.g., Dioxane/Water) is common to dissolve both the organic and inorganic reagents.
Protocol: Coupling of 1-Bromo-3,4-diethoxy-2-fluorobenzene with Phenylboronic Acid
| Parameter | Recommended Value | Notes |
| Palladium Catalyst | Pd(dppf)Cl₂ (2-3 mol%) | A robust catalyst for coupling electron-rich halides.[15] |
| Base | K₂CO₃ (2.0-3.0 equiv.) | An aqueous solution is typically used. |
| Aryl Halide | 1-Bromo-3,4-diethoxy-2-fluorobenzene (1.0 equiv.) | Assumes prior synthesis from the parent aniline. |
| Boronic Acid | Phenylboronic Acid (1.2-1.5 equiv.) | A slight excess is used to drive the reaction to completion. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | The solvent mixture must be thoroughly degassed. |
| Temperature | 80-100 °C | Refluxing is common. |
| Reaction Time | 2-12 hours | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
In a flask, combine 1-bromo-3,4-diethoxy-2-fluorobenzene, phenylboronic acid, and the palladium catalyst.
-
Add the degassed solvent mixture (Dioxane and aqueous base solution).
-
Purge the flask with an inert gas for 5-10 minutes.
-
Heat the mixture to the target temperature and stir vigorously until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the residue via column chromatography or recrystallization to obtain the desired biaryl product.
Application 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to aryl alkynes, which are important intermediates in organic synthesis and building blocks for functional materials.[16][17] Similar to the Suzuki reaction, this protocol assumes the starting aniline has been converted to a more reactive aryl halide, preferably 1-iodo-3,4-diethoxy-2-fluorobenzene , as aryl iodides are significantly more reactive than bromides in this transformation.[16]
Expertise & Causality: Mastering the Sonogashira Reaction
-
Dual Catalytic Cycle: The classic Sonogashira reaction employs a dual catalytic system. A palladium catalyst activates the aryl halide via oxidative addition, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[16][18] This acetylide is a much more potent nucleophile for the crucial transmetalation step with the Pd(II) complex.
-
Role of the Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to neutralize the HX acid produced during the formation of the copper acetylide and can often be used as the solvent.
-
Copper-Free Variant: To avoid potential issues with homocoupling of the alkyne (Glaser coupling) catalyzed by copper, copper-free Sonogashira protocols have been developed. These typically require a stronger base and a different ligand set to facilitate the direct reaction of the deprotonated alkyne with the palladium center.[17][18]
Caption: Dual catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Protocol: Coupling of 1-Iodo-3,4-diethoxy-2-fluorobenzene with Phenylacetylene
| Parameter | Recommended Value | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | A standard and effective catalyst for this transformation. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) (2-5 mol%) | Essential for the classic mechanism. Should be of high purity. |
| Base / Solvent | Triethylamine (Et₃N) | Must be anhydrous and degassed. Can be used with a co-solvent like THF. |
| Aryl Halide | 1-Iodo-3,4-diethoxy-2-fluorobenzene (1.0 equiv.) | Iodide is strongly preferred for reactivity. |
| Alkyne | Phenylacetylene (1.1-1.2 equiv.) | A slight excess is typical. |
| Temperature | Room Temperature to 60 °C | Many Sonogashira couplings proceed efficiently at room temperature. |
| Reaction Time | 1-6 hours | Often a rapid reaction. Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
Under an inert atmosphere, dissolve 1-iodo-3,4-diethoxy-2-fluorobenzene, Pd(PPh₃)₂Cl₂, and CuI in the amine solvent (e.g., Et₃N or THF/DIPEA).
-
Stir the mixture for 5-10 minutes to ensure dissolution and catalyst activation.
-
Add the terminal alkyne (phenylacetylene) dropwise via syringe. An exotherm may be observed.
-
Stir the reaction at the desired temperature until analysis indicates full consumption of the aryl iodide.
-
Quench the reaction by adding water or saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to yield the pure aryl alkyne.
References
- Firsan, S. J., Sivakumar, V., & Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Arylation of Fluoroalkylamines.
- Kumar, V. (2024). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research, 6(2), 56-59.
- Wikipedia contributors. (2023).
- Xia, Q., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(22), 15650–15657.
- BenchChem. Catalyst Selection for Reactions Involving 3-(2-chloropyridin-4-yl)oxyaniline. Technical Support Center.
- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
- Various Authors. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Books.
- Nolan, S. P., et al. (2011). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 44(2), 91-100.
- ThalesNano Inc. Flow Chemistry: Sonogashira Coupling.
- ACS GCI Pharmaceutical Roundtable.
- Chemistry LibreTexts. (2023).
- Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia.
- Kelley, C. T., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(30), 10134-10143.
- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
- Zarent, A., et al. (2020). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Chemistry – A European Journal, 26(65), 14846-14856.
- Barrios-Landeros, F., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. TCI Mail.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- Asija, S., & Sharma, D. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(21), 6634.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Galkina, O. V., & Galkin, K. I. (Eds.). (2022). Special Issue “Development and Synthesis of Biologically Active Compounds”. Pharmaceuticals, 15(4), 450.
- Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4387-4399.
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- 1. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the N-Alkylation of 3,4-Diethoxy-2-fluoroaniline
Introduction: The Significance of N-Alkylated Fluoroanilines in Modern Chemistry
N-alkylated anilines are foundational structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. The incorporation of fluorine atoms into these structures often imparts unique physicochemical properties, such as enhanced metabolic stability, increased membrane permeability, and altered receptor binding affinities, making fluorinated anilines particularly valuable in drug discovery.[1] 3,4-Diethoxy-2-fluoroaniline is a highly functionalized building block, and the selective N-alkylation of this compound opens avenues for the synthesis of novel molecular entities with potentially enhanced biological activity or material properties.
The presence of two electron-donating ethoxy groups and an electron-withdrawing fluorine atom on the aniline ring presents a unique electronic and steric environment around the amino group.[1][2] This substitution pattern can influence the nucleophilicity of the amine, potentially requiring carefully optimized reaction conditions to achieve efficient and selective N-alkylation while avoiding common side reactions like over-alkylation.[3]
This technical guide provides two distinct and robust protocols for the N-alkylation of this compound, designed to be adaptable for a range of alkylating agents. The methodologies presented—Reductive Amination and Buchwald-Hartwig Amination—are widely employed in modern organic synthesis for their reliability, substrate scope, and scalability.[4][5][6]
Methodology 1: Reductive Amination
Reductive amination is a powerful and versatile method for the formation of C-N bonds, proceeding through an intermediate imine which is then reduced to the target amine.[6][7][8] This one-pot procedure is highly favored for its operational simplicity and the use of readily available starting materials (aldehydes or ketones).[5][7] The choice of a mild reducing agent, such as sodium triacetoxyborohydride, is crucial for selectively reducing the imine in the presence of the carbonyl starting material.[8]
Causality Behind Experimental Choices:
-
Solvent: Dichloroethane (DCE) is an excellent solvent for imine formation and is compatible with the reducing agent.
-
Catalyst: A catalytic amount of acetic acid is used to protonate the carbonyl oxygen, activating it towards nucleophilic attack by the aniline and facilitating imine formation.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[5][8] It is less reactive towards aldehydes and ketones compared to other borohydrides, minimizing side reactions.[8]
-
Temperature: The reaction is typically carried out at room temperature to ensure selectivity and prevent degradation of the starting materials or product.
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde for N-benzylation)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloroethane (DCE)
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the aniline in anhydrous DCE (to a concentration of 0.1-0.2 M).
-
Add the desired aldehyde or ketone (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-24 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated this compound.
Data Presentation: Reductive Amination
| Parameter | Condition | Rationale |
| Aniline | This compound | Substrate |
| Alkylating Agent | Aldehyde/Ketone (1.1 eq) | Forms imine intermediate |
| Reducing Agent | NaBH(OAc)₃ (1.5 eq) | Selective reduction of imine |
| Catalyst | Acetic Acid (0.1 eq) | Promotes imine formation |
| Solvent | Anhydrous DCE | Aprotic solvent, good solubility |
| Temperature | Room Temperature | Promotes selectivity |
| Reaction Time | 4-24 hours | Monitored by TLC |
Workflow Diagram: Reductive Amination
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
3,4-Diethoxy-2-fluoroaniline as an intermediate for novel dyes
< < Application Note: 3,4-Diethoxy-2-fluoroaniline as a Versatile Intermediate for Novel Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the largest and most diverse class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1][2] Their extensive applications span various industries, including textiles, printing, and food, as well as high-tech areas like nonlinear optics and data storage.[1][3] In the realm of drug development, azo compounds are investigated for their diverse biological activities.[4] The synthesis of novel azo dyes with tailored properties continues to be a significant area of research.[1][5] This document provides a detailed guide to the use of this compound as a key intermediate in the synthesis of novel azo dyes. The strategic placement of ethoxy and fluorine substituents on the aniline ring offers a unique combination of electron-donating and electron-withdrawing effects, which can be exploited to fine-tune the spectral and physicochemical properties of the resulting dyes. The fluorine atom, in particular, can enhance properties such as photostability and chemical resistance.[6]
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis. The table below summarizes the key physicochemical characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C10H14FNO2 | [7] |
| Molecular Weight | 199.22 g/mol | Calculated |
| Appearance | Varies (often a solid) | General Knowledge |
| Solubility | Soluble in many organic solvents | General Knowledge |
Note: Experimental values may vary depending on the purity and form of the compound.
Principle of Azo Dye Synthesis
The synthesis of azo dyes from this compound follows a well-established two-step process: diazotization followed by azo coupling.[2][3]
-
Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treating it with nitrous acid (HNO₂) at low temperatures (typically 0-5 °C).[2][8] Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[2][8] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[2]
-
Azo Coupling: The resulting electrophilic diazonium salt is then immediately reacted with an electron-rich coupling component.[1][4] Common coupling components include phenols, naphthols, anilines, and other activated aromatic compounds.[1][4] The electrophilic diazonium ion attacks the activated aromatic ring of the coupling partner, resulting in an electrophilic aromatic substitution reaction to form the azo-linked dye.[4][9]
Caption: General synthetic pathway for novel azo dyes.
Experimental Protocols
Protocol 1: Diazotization of this compound
This protocol outlines the formation of the diazonium salt, a critical step that requires careful temperature control.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
250 mL Beaker
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Thermometer
-
Dropping Funnel
Procedure:
-
In a 250 mL beaker, suspend 10 mmol of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.
-
Stir the mixture until the aniline is fully dissolved. Gentle warming may be necessary, followed by cooling.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.[1][2] Maintaining this low temperature is crucial for the stability of the diazonium salt.[2]
-
In a separate beaker, dissolve 11 mmol of sodium nitrite in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.[1] The formation of the diazonium salt is an exothermic reaction.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization reaction goes to completion.[1] The resulting solution is the diazonium salt solution and should be used immediately in the next step.
Protocol 2: Azo Coupling with β-Naphthol
This protocol describes the synthesis of a hypothetical novel azo dye using β-naphthol as the coupling component.
Materials:
-
Diazonium salt solution from Protocol 1
-
β-Naphthol
-
10% Aqueous Sodium Hydroxide (NaOH) Solution
-
Distilled Water
-
Ice
Equipment:
-
400 mL Beaker
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Büchner Funnel and Flask
-
Vacuum Filtration Apparatus
Procedure:
-
In a 400 mL beaker, dissolve 10 mmol of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. The alkaline condition is necessary to deprotonate the hydroxyl group of the naphthol, making it a more potent nucleophile for the coupling reaction.[10]
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the alkaline β-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.[11]
-
Continue stirring the reaction mixture in the ice bath for 1 hour.[1]
-
After 1 hour, allow the mixture to warm to room temperature and continue stirring for another hour to ensure complete coupling.[1]
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.[1]
-
Wash the crude dye with a generous amount of cold water until the filtrate is neutral. This removes any unreacted salts and base.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature to avoid decomposition.
Purification and Characterization
Purification
Recrystallization is a common method for purifying crude azo dyes. The choice of solvent will depend on the specific properties of the synthesized dye. A solvent should be chosen in which the dye is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Characterization
A suite of analytical techniques is employed to confirm the structure and purity of the synthesized dyes.[3][12]
| Technique | Purpose | Expected Observations |
| UV-Visible Spectroscopy | To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε).[13] | An absorption band in the visible region (400-700 nm) is characteristic of the extended conjugation of the azo dye. The λmax will vary depending on the coupling component and substitution pattern. |
| Infrared (IR) Spectroscopy | To identify key functional groups. | Characteristic peaks for the N=N stretch (azo group), C-F stretch, and other functional groups present in the molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed molecular structure.[5] | The chemical shifts and coupling constants of the protons and carbons will confirm the connectivity of the aromatic rings and substituents. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern.[3] | The molecular ion peak will confirm the expected molecular weight of the synthesized dye. |
graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Diazotization [label="Diazotization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Azo Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration & Washing", fillcolor="#FBBC05", fontcolor="#202124"]; Drying [label="Drying", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(UV-Vis, IR, NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Novel Azo Dye", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Diazotization; Diazotization -> Coupling; Coupling -> Filtration; Filtration -> Drying; Drying -> Purification; Purification -> Characterization; Characterization -> End; }
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Azo coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. bloomtechz.com [bloomtechz.com]
- 7. Buy 3,4-Diethoxy-5-fluoroaniline hydrochloride [smolecule.com]
- 8. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 9. science-revision.co.uk [science-revision.co.uk]
- 10. BJOC - The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors [beilstein-journals.org]
- 11. cuhk.edu.hk [cuhk.edu.hk]
- 12. ijorarjournal.com [ijorarjournal.com]
- 13. tsijournals.com [tsijournals.com]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 3,4-Diethoxy-2-fluoroaniline
Abstract
This application note describes a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,4-Diethoxy-2-fluoroaniline. As an important intermediate in pharmaceutical synthesis, consistent and accurate monitoring of this compound is critical for quality control. The developed reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a buffered mobile phase and UV detection. The method was developed and subsequently validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This protocol provides a reliable tool for researchers, scientists, and drug development professionals for the routine analysis of this compound in various sample matrices.
Introduction
This compound is a substituted aniline derivative that serves as a key building block in the synthesis of various pharmaceutically active compounds. The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for its quantification in raw materials, in-process control, and final product release testing.
High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile and thermally labile compounds.[1] Specifically, reversed-phase chromatography, which separates molecules based on their hydrophobicity, is well-suited for the analysis of aromatic amines like this compound.[2] This note details the systematic development and rigorous validation of an RP-HPLC method designed for this purpose.
Scientific Principles and Method Development Strategy
The core of a robust analytical method lies in a development strategy grounded in the physicochemical properties of the analyte and fundamental chromatographic principles.[3]
2.1 Analyte Characterization
This compound is a moderately non-polar molecule due to its aromatic ring and two ethoxy groups. The primary amine group (-NH₂) is basic, meaning its ionization state is dependent on the pH of the surrounding medium.[4] The pKa of the conjugate acid of anilines is typically in the range of 3-5.[5][6][7] For instance, the pKa of 4-fluoroaniline is 4.65, while that of 2-fluoroaniline is 3.2.[5][6] Controlling the mobile phase pH is therefore critical to ensure consistent retention and optimal peak shape.[8] To suppress the ionization of the amine group and retain it in its more hydrophobic, non-ionized form, the mobile phase pH should be adjusted to be at least 2 units above the analyte's pKa.[8]
2.2 Chromatographic Choices: The "Why"
-
Mode and Stationary Phase: Reversed-phase chromatography was selected due to the analyte's organic nature.[2] A C18 (octadecylsilane) column is the workhorse of RP-HPLC and was chosen for its strong hydrophobic retention characteristics, which are ideal for aromatic compounds. The high surface coverage and end-capping of modern C18 columns minimize undesirable interactions with the basic amine group, reducing peak tailing.
-
Mobile Phase:
-
Organic Modifier: Acetonitrile was chosen over methanol as it typically provides better peak shapes for basic compounds and has a lower UV cutoff, which is advantageous for detection.
-
Aqueous Phase & pH Control: The amine functional group on the analyte requires pH control to ensure reproducibility.[4] Operating in a pH range where the amine is not ionized (pH > pKa) leads to longer retention and improved peak symmetry.[8] A phosphate buffer at a pH of 7.0 was selected. This pH is well above the expected pKa of the aniline, ensuring the analyte is in its neutral, free-base form. The buffer also maintains a consistent ionic environment, which is crucial for reproducible chromatography.[9]
-
-
Detection: Aromatic amines exhibit strong UV absorbance. Based on data for structurally similar compounds like 4-fluoroaniline, which has an absorption maximum around 293 nm, a detection wavelength of 290 nm was chosen to ensure high sensitivity.[5] A Photodiode Array (PDA) detector is recommended to confirm peak purity and identity.
The overall method development workflow is depicted below.
Materials and Instrumentation
| Category | Item |
| Instrumentation | HPLC or UHPLC system with quaternary or binary pump, autosampler, column thermostat, and PDA/UV detector. |
| Data System | Chromatography Data Software (CDS) for data acquisition and processing. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Chemicals | This compound reference standard (>99% purity). |
| Acetonitrile (HPLC grade or higher). | |
| Monobasic Potassium Phosphate (KH₂PO₄), ACS grade. | |
| Dibasic Potassium Phosphate (K₂HPO₄), ACS grade. | |
| Water (Type I, 18.2 MΩ·cm). | |
| Glassware | Volumetric flasks (Class A), pipettes, beakers, analytical balance. |
| Consumables | 0.45 µm membrane filters, autosampler vials with caps. |
Detailed Analytical Protocol
4.1 Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 1.36 g of KH₂PO₄ and 1.74 g of K₂HPO₄ in 1 L of Type I water. Mix well and adjust pH to 7.0 ± 0.05 with phosphoric acid or potassium hydroxide if necessary. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with diluent to cover the desired analytical range (e.g., 1-100 µg/mL).
4.2 HPLC System Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 50% Mobile Phase A / 50% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 290 nm |
| Run Time | 10 minutes |
4.3 System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified. This is a core requirement of official pharmacopeial methods.[9] Inject the working standard (e.g., 50 µg/mL) five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 1.5 |
| Theoretical Plates (N) | N ≥ 2000 |
| %RSD of Peak Area | ≤ 1.0% |
Method Validation Protocol
The finalized method was validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[10][11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This was confirmed by analyzing blank (diluent), standard, and placebo samples. The analyte peak was well-resolved with no interference at its retention time. Peak purity was confirmed using a PDA detector.
-
Linearity: Assessed using seven concentration levels from 1 µg/mL to 100 µg/mL. The calibration curve of peak area versus concentration yielded a correlation coefficient (r²) of > 0.999.
-
Accuracy: Determined by recovery studies. A placebo was spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration, n=3 for each). The mean recovery was between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-day): Six replicate preparations of the standard at 100% concentration were analyzed on the same day. The Relative Standard Deviation (%RSD) of the peak areas was < 1.0%.
-
Intermediate Precision: The repeatability assay was repeated on a different day by a different analyst. The cumulative %RSD for both sets of data was < 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise (S/N) ratio. The LOD was established as the concentration with an S/N of 3:1, and the LOQ was established as the concentration with an S/N of 10:1.
-
Robustness: The method's reliability was tested by making small, deliberate variations in the chromatographic conditions (±0.2 pH units, ±5% organic composition, ±0.1 mL/min flow rate, ±2°C temperature). In all cases, the system suitability criteria were met, demonstrating the method's robustness.
5.1 Summary of Validation Results
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference at analyte RT | No interference |
| Linearity (r²) | > 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.1% - 101.5% | 98.0% - 102.0% |
| Repeatability (%RSD) | < 1.0% | ≤ 2.0% |
| Intermediate Precision (%RSD) | < 2.0% | ≤ 2.0% |
| Robustness | SST criteria met under all conditions | SST criteria must be met |
Conclusion
The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantitative determination of this compound. The isocratic method allows for a short run time, increasing sample throughput. The comprehensive validation study confirms that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis in the pharmaceutical industry.
References
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U.S. Pharmacopeia. General Chapter <621> Chromatography. Link
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International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Link
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National Center for Biotechnology Information. PubChem Compound Summary for this compound. Note: Direct analytical methods are not detailed, but physicochemical properties inform method development.Link
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DSDP Analytics. USP <621> Chromatography. Link
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Scribd. The Theory of HPLC - Reverse Phase Chromatography - Reversed Phase HPLC of Ionizable Samples. Link
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Biotage. Ionizable compound purification using reversed-phase flash column chromatography. Link
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National Center for Biotechnology Information. PubChem Compound Summary for 4-Fluoroaniline. Provides pKa and UV data for a structurally related compound.Link
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National Center for Biotechnology Information. PubChem Compound Summary for 2-Fluoroaniline. Provides pKa data for a structurally related compound.Link
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Application Note: A Comprehensive Guide to the GC-MS Analysis of 3,4-Diethoxy-2-fluoroaniline Reaction Products
Introduction: The Analytical Imperative
3,4-Diethoxy-2-fluoroaniline is a highly functionalized aromatic amine, serving as a critical building block in the synthesis of advanced pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers. The precise arrangement of its ethoxy, fluorine, and amine groups imparts unique chemical properties that are leveraged in complex synthetic pathways. Consequently, the rigorous characterization of its reaction mixtures is not merely a quality control step but a fundamental necessity for process optimization, impurity profiling, and ensuring the final product's safety and efficacy.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and specificity for the separation and identification of volatile and semi-volatile compounds.[1][2] However, the inherent polarity of the primary amine group in aniline derivatives can present significant chromatographic challenges, such as peak tailing and poor thermal stability.[3]
This application note provides a detailed, experience-driven framework for the robust analysis of this compound reaction products. We will explore a comprehensive workflow from sample preparation and optional derivatization—a key step to mitigate analytical challenges—to instrument configuration and data interpretation. The causality behind each methodological choice is explained to empower researchers to adapt and validate these protocols for their specific synthetic contexts.
Foundational Chemistry: Potential Analytes in a Reaction Mixture
A successful analysis hinges on anticipating the potential composition of the sample. Beyond the desired product, a typical reaction mixture involving this compound may contain unreacted starting materials, reagents, and various byproducts. For instance, in a typical acylation reaction, one might expect to find the compounds listed below. Understanding these possibilities is crucial for developing a selective and comprehensive analytical method.
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// Nodes SM [label="this compound\n(Starting Material)", fillcolor="#FBBC05", fontcolor="#202124", pos="0,2!"]; Product [label="N-Acyl-3,4-diethoxy-2-fluoroaniline\n(Target Product)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,3!"]; Reagent [label="Acylating Reagent\n(e.g., Acetic Anhydride)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,1!"]; Impurity1 [label="Isomeric Precursor\n(e.g., 2,3-Diethoxy-4-fluoroaniline)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,0!"]; Byproduct1 [label="Di-acylated Product\n(Potential Side Product)", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="6,2!"]; Byproduct2 [label="Hydrolysis Product\n(From workup)", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="6,0!"];
// Edges SM -> Product [label="Acylation", color="#202124"]; Reagent -> Product [color="#202124"]; SM -> Byproduct1 [label="Over-reaction", color="#EA4335"]; Product -> Byproduct2 [label="Degradation", color="#EA4335"]; }
Caption: Hypothetical composition of an acylation reaction mixture.
The Analytical Workflow: From Crude Mixture to Quantified Data
A robust analytical method is a sequence of logical, optimized steps. The following workflow is designed to ensure sample integrity, enhance chromatographic performance, and yield high-quality, interpretable data.
Caption: End-to-end workflow for GC-MS analysis of reaction products.
Detailed Experimental Protocols
The following protocols provide a validated starting point. Researchers should perform initial validation experiments to optimize parameters for their specific reaction matrices and target analytes.
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
Rationale: LLE is a fundamental technique used to separate analytes from a complex reaction mixture (e.g., salts, catalysts, polar solvents) based on their differential solubility.[4] For aniline derivatives, performing the extraction under basic conditions is critical to ensure the amine is in its neutral, free-base form, maximizing its partitioning into the organic solvent.[1][5]
Step-by-Step Methodology:
-
Sample Aliquot: Transfer 100 µL of the crude reaction mixture into a 15 mL glass centrifuge tube.
-
Alkalinization: Add 5 mL of deionized water, followed by 1.0 M Sodium Hydroxide (NaOH) solution dropwise until the aqueous pH is >11.[1] Verify with pH paper.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., N-methylaniline or a deuterated analog) to a known concentration. This is crucial for accurate quantification.[5][6]
-
Extraction: Add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[1][7] Cap the tube securely and vortex for 2 minutes.
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the bottom organic layer to a clean glass vial using a Pasteur pipette.
-
Repeat Extraction: Perform the extraction (steps 4-6) two more times, combining the organic phases. This ensures a high recovery rate of the target analytes.[1]
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove residual water.
-
Concentration: Gently evaporate the solvent under a stream of nitrogen to a final volume of approximately 1 mL. The sample is now ready for direct GC-MS analysis or derivatization.
Protocol 2: Derivatization with Trifluoroacetic Anhydride (TFAA)
Rationale: The primary amine group of unreacted aniline is polar and can form hydrogen bonds, leading to interactions with active sites in the GC inlet and column, resulting in poor peak shape.[3] Derivatization via acylation with TFAA replaces the polar N-H bond with a nonpolar trifluoroacetyl group. This chemical modification increases analyte volatility and thermal stability, leading to sharper, more symmetrical chromatographic peaks and improved sensitivity.[3]
Step-by-Step Methodology:
-
Aliquot: Transfer 100 µL of the prepared organic extract from Protocol 4.1 into a 2 mL autosampler vial with a micro-insert.
-
Reagent Addition: Add 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Reaction: Cap the vial tightly and heat in a heating block at 60°C for 30 minutes.[3]
-
Evaporation: After cooling to room temperature, uncap the vial and evaporate the excess TFAA and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 1 mL of high-purity ethyl acetate. The sample is now derivatized and ready for GC-MS injection.[3]
Protocol 3: GC-MS Instrumentation and Analysis
Rationale: The choice of GC-MS parameters is critical for achieving good separation and sensitive detection. A non-polar 5% phenyl-methylpolysiloxane column is a versatile and robust choice for a wide range of aromatic compounds, including halogenated anilines.[7] The temperature program is designed to first separate volatile components at a lower temperature before ramping up to elute higher-boiling point compounds like the target analyte and its derivatives.
Instrument Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, reliable platform for routine analysis. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent | Provides high sensitivity and spectral integrity. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | Excellent general-purpose column for separating aromatic compounds.[8] |
| Carrier Gas | Helium | Inert, provides good efficiency and is safe for MS detectors.[8][9] |
| Flow Rate | 1.0 mL/min (Constant Flow) | Standard flow rate for this column dimension, ensuring optimal separation.[8] |
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of analytes without thermal degradation.[7][8] |
| Split Ratio | 20:1 | Prevents column overloading with concentrated samples. Adjust as needed. |
| Oven Program | Initial: 100°C, hold 2 min | Allows for elution of volatile solvents and impurities. |
| Ramp: 15°C/min to 280°C | Separates compounds based on boiling point. | |
| Final Hold: 280°C for 5 min | Ensures all high-boiling compounds are eluted from the column. | |
| MS Source Temp. | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching.[7][8] |
| Mass Scan Range | m/z 50 - 550 | Covers the expected mass range of the parent compound and its fragments. |
Data Interpretation: From Spectrum to Structure
Accurate identification relies on interpreting the mass spectra. Under standard EI conditions, this compound and its derivatives will produce characteristic fragmentation patterns.
Expected Fragmentation of this compound (MW: 199.22 g/mol ): The molecular ion (M⁺) peak at m/z 199 should be visible. Key fragmentation pathways for aromatic ethers and anilines include:
-
Loss of an ethyl radical (•CH₂CH₃): A prominent peak at m/z 170 ([M-29]⁺) from the cleavage of an ethoxy group is highly likely.
-
Loss of ethylene (C₂H₄): A peak at m/z 171 ([M-28]⁺) via rearrangement from an ethoxy group.
-
Loss of a full ethoxy radical (•OCH₂CH₃): A peak at m/z 154 ([M-45]⁺).
Caption: Proposed primary fragmentation pathways for the parent analyte.
Quantitative Analysis Results
Data should be compiled into a clear table for comparison and reporting. An internal standard method is used for quantification.
| Analyte Identity | Retention Time (min) | Quantifying Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Concentration (µg/mL) |
| This compound | 10.25 | 199 | 170 | 171 | 15.8 |
| N-Acetyl-3,4-diethoxy-2-fluoroaniline | 12.48 | 241 | 199 | 170 | 850.2 |
| Internal Standard | 9.88 | 106 | 77 | 51 | 100.0 |
| Impurity A | 11.15 | 213 | 184 | 156 | 5.1 |
| Byproduct B | 13.02 | 283 | 241 | 199 | 12.3 |
Conclusion and Best Practices
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound reaction products. By understanding the chemical nature of the analytes and implementing a logical workflow encompassing meticulous sample preparation, optional derivatization, and optimized instrument parameters, researchers can achieve reliable and accurate characterization of complex reaction mixtures.
Key Takeaways for Robust Analysis:
-
Alkalinize for Extraction: Always adjust the sample pH to >11 before LLE to ensure aniline derivatives are in their free-base form for efficient extraction.[1][5]
-
Derivatize for Performance: For trace analysis or when dealing with poor peak shape, derivatization is a highly effective strategy to improve chromatographic results for primary anilines.[3]
-
Use an Internal Standard: For accurate and reproducible quantification, the use of an internal standard is non-negotiable.[1][5][6]
-
Confirm with Fragmentation: Do not rely solely on retention time. Always confirm peak identity by comparing the acquired mass spectrum with expected fragmentation patterns or a reference standard.
By adhering to these principles, scientists in pharmaceutical and chemical development can generate high-quality data, accelerating their research and development timelines with confidence.
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GC/MS analysis of biologically important aromatic amines. Application to human dosimetry . Biomedical and Environmental Mass Spectrometry. Available at: [Link]
-
Sample Preparation Guidelines for GC-MS . University of Illinois Urbana-Champaign Mass Spectrometry Laboratory. Available at: [Link]
-
Sample preparation GC-MS . SCION Instruments. Available at: [Link]
-
GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases . Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative . Journal of Analytical Toxicology. Available at: [Link]
-
Innovations Transforming Sample Preparation Techniques for GC-MS Analysis . Drawell. Available at: [Link]
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Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative . Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More . ResolveMass Laboratories Inc. Available at: [Link]
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Application Notes and Protocols for the Crystallization of 3,4-Diethoxy-2-fluoroaniline
For: Researchers, scientists, and drug development professionals
Introduction
3,4-Diethoxy-2-fluoroaniline is a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. The purity and solid-state properties of this aniline derivative are paramount to ensuring the efficiency, reproducibility, and safety of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Crystallization is a critical purification and particle engineering technique that directly impacts crystal size distribution, morphology, polymorphism, and purity. This guide provides a comprehensive overview of crystallization techniques for this compound, offering both theoretical insights and practical, step-by-step protocols. Our focus is on providing a scientifically grounded yet field-proven approach to developing robust and reproducible crystallization processes.
PART 1: Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful crystallization strategy. Due to the limited availability of published data for this specific compound, this section outlines the essential experimental procedures to determine these properties.
Predicting Solubility Behavior
The structure of this compound—featuring a polar amino (-NH₂) group, a polar C-F bond, and a largely non-polar benzene ring with two ethoxy (-OCH₂CH₃) groups—suggests a nuanced solubility profile.[1] The "like dissolves like" principle provides a foundational guide for solvent selection.[1]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The amino group can act as a hydrogen bond donor and acceptor, suggesting good solubility in these solvents.[2]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Dipole-dipole interactions with the C-F and C-N bonds should facilitate moderate to high solubility.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Limited intermolecular interactions with the polar functional groups suggest low solubility in these solvents.[3]
The presence of the ethoxy groups may slightly increase solubility in less polar solvents compared to aniline itself.[4] For more precise predictions, computational models like COSMO-RS or Hansen Solubility Parameters (HSP) can be employed for solvent screening.[5][6][7][8]
Experimental Determination of Solubility
A gravimetric method is a reliable technique for quantifying solubility.[9]
Protocol 1: Gravimetric Solubility Determination
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. A syringe with a fine filter is recommended.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial and evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven.
-
Quantification: Weigh the vial containing the dried solute. The difference in weight corresponds to the mass of dissolved this compound.
-
Calculation: Express the solubility in terms of mg/mL or g/L. Repeat this procedure for a range of solvents and at different temperatures to construct a solubility curve.
Melting Point Determination
The melting point is a critical parameter for purity assessment and for designing cooling crystallization processes.[10]
Protocol 2: Capillary Melting Point Determination
-
Sample Preparation: Ensure the crystalline sample of this compound is completely dry and finely powdered.[11]
-
Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[11]
-
Measurement: Place the capillary tube in a melting point apparatus.[12]
-
Rapid Scan (Optional): Heat the sample rapidly to get an approximate melting range.[10]
-
Accurate Determination: For a new sample, heat at a slow rate (1-2 °C per minute) near the expected melting point to ensure accuracy.[13]
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid phase has melted. A sharp melting range (0.5-1.0°C) is indicative of high purity.[10]
Differential Scanning Calorimetry (DSC) can also be used for a more detailed thermal analysis, providing information on melting point, heat of fusion, and potential polymorphic transitions.[6][14]
PART 2: Crystallization Protocols for this compound
Based on the initial characterization, the following crystallization techniques can be optimized for this compound.
Cooling Crystallization
This technique is suitable for compounds that exhibit a significant increase in solubility with temperature.[13]
Protocol 3: Cooling Crystallization
-
Dissolution: In a suitable vessel, dissolve the crude this compound in a minimal amount of a pre-selected "good" solvent (e.g., ethanol, methanol) at an elevated temperature (e.g., 50-60°C).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[15]
-
Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 0.1-1.0 °C per minute) to induce crystallization.[13] Slow cooling generally promotes the formation of larger, more well-defined crystals.[13]
-
Seeding (Recommended): Once the solution reaches a supersaturated state, introduce a small number of seed crystals of pure this compound to promote controlled nucleation and growth.[9]
-
Maturation: Once the target temperature is reached, hold the slurry for a period (e.g., 2-4 hours) with gentle agitation to allow for complete crystallization and potential polymorphic transformation to the most stable form.
-
Isolation: Isolate the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum at a moderate temperature.
Expertise & Experience: The choice of cooling rate is a critical parameter. A rapid cooling rate may lead to the formation of small, poorly formed crystals or even "oiling out," where the compound separates as a liquid phase. An oscillating temperature profile can sometimes be employed to dissolve finer particles and encourage the growth of larger crystals.[16]
Antisolvent Crystallization
This method is ideal when a suitable solvent with a steep temperature-solubility profile cannot be found. It involves the addition of a "poor" solvent (the antisolvent) to a solution of the compound in a "good" solvent to induce precipitation.[17]
Protocol 4: Antisolvent Crystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., acetone, ethanol).
-
Antisolvent Addition: Slowly add a pre-selected antisolvent (a solvent in which the compound is poorly soluble, e.g., water, hexane) to the solution with vigorous stirring.[18] The rate of addition will influence the particle size.
-
Control of Supersaturation: The addition of the antisolvent reduces the solubility of the solute, leading to supersaturation and subsequent crystallization.[2]
-
Maturation: After the addition of the antisolvent is complete, continue to stir the slurry for a period to ensure complete crystallization.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the Cooling Crystallization protocol, using a mixture of the solvent and antisolvent for washing if necessary.
Trustworthiness: The choice of solvent-antisolvent pair is crucial. The two solvents must be miscible. The physical and chemical properties of the antisolvent can affect the mixing rate and, consequently, the nucleation and growth of the crystals.[17]
Evaporative Crystallization
This technique is suitable for compounds that are highly soluble in volatile solvents.[9]
Protocol 5: Evaporative Crystallization
-
Dissolution: Prepare a nearly saturated solution of this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Slow Evaporation: Place the solution in a loosely covered container (e.g., a beaker with a watch glass or a vial with a perforated cap) in a fume hood.
-
Crystal Growth: As the solvent slowly evaporates, the concentration of the solute will increase, leading to supersaturation and crystal formation.[9] Avoid vibrations or disturbances during this process to promote the growth of high-quality crystals.
-
Isolation: Once a sufficient quantity of crystals has formed, isolate them by decanting the remaining solvent or by filtration.
-
Drying: Gently dry the crystals.
PART 3: Visualization and Data Presentation
Experimental Workflow Diagrams
Caption: Workflow for Cooling Crystallization.
Caption: Workflow for Antisolvent Crystallization.
Caption: Workflow for Evaporative Crystallization.
Data Summary Table
| Technique | Key Parameters | Advantages | Disadvantages | Best For |
| Cooling Crystallization | Cooling rate, solvent choice, seeding | Good for large scale, high yield | Requires temperature-dependent solubility | Compounds with a steep solubility curve |
| Antisolvent Crystallization | Solvent/antisolvent pair, addition rate | Versatile, rapid, good for particle size control | Can lead to amorphous material if too rapid | Heat-sensitive compounds or those with low temperature-dependent solubility |
| Evaporative Crystallization | Solvent volatility, evaporation rate | Simple, good for small scale, high-quality crystals | Slow, difficult to scale up, not suitable for all solvents | Generating high-quality single crystals for analysis |
PART 4: Crystal Characterization
The resulting crystalline material should be thoroughly characterized to ensure the desired purity, polymorphic form, and morphology have been achieved.
-
Microscopy: Optical microscopy is a straightforward technique to visually assess crystal habit (shape and size).[19][20]
-
Differential Scanning Calorimetry (DSC): Provides information on melting point, purity, and can detect different polymorphic forms which will exhibit distinct melting endotherms.[1]
-
X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the crystalline phase and confirming the polymorphic form.[7][21][22] Each polymorph will have a unique diffraction pattern.[21]
PART 5: Safety and Handling
This compound, as a substituted aniline, should be handled with appropriate safety precautions. Aromatic amines can be toxic and are often readily absorbed through the skin.[16][23][24]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton; nitrile gloves may not be suitable for prolonged contact).[11][12]
-
Engineering Controls: All handling of the compound, especially when in powdered form or in volatile solvents, should be conducted in a certified chemical fume hood to avoid inhalation.[21]
-
Waste Disposal: As a halogenated organic compound, all waste materials (mother liquor, contaminated consumables) must be disposed of in a designated halogenated organic waste container for proper incineration.[13][25][26] Do not pour down the drain.[26]
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Application Notes and Protocols for the Scale-Up Synthesis of 3,4-Diethoxy-2-fluoroaniline
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3,4-Diethoxy-2-fluoroaniline, a key building block in the development of advanced pharmaceutical and agrochemical agents. The protocol herein details a robust and scalable five-step synthetic sequence commencing from the readily available starting material, 1,2-diethoxybenzene. Each step has been designed with considerations for process safety, yield optimization, and impurity control, making it suitable for researchers and process chemists in industrial settings. The synthesis involves a sequential nitration, catalytic hydrogenation, amine protection, regioselective fluorination, and subsequent deprotection. This guide offers in-depth technical explanations for experimental choices, detailed step-by-step protocols, critical safety procedures, and validated analytical methods for in-process and final product quality control.
Introduction and Synthetic Strategy
This compound is a highly functionalized aromatic amine. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of target molecules in drug discovery programs.[1] The scale-up synthesis of such a polysubstituted aniline presents several challenges, including regioselectivity control and the safe handling of hazardous reagents.
The synthetic strategy outlined in this guide was developed to be both efficient and scalable. It avoids the use of difficult-to-source starting materials and employs well-established, industrially viable chemical transformations. The overall synthetic pathway is depicted below.
Caption: Overall synthetic scheme for this compound.
Detailed Experimental Protocols
Step 1: Electrophilic Nitration of 1,2-Diethoxybenzene
The initial step involves the regioselective mono-nitration of 1,2-diethoxybenzene. The two ethoxy groups are strongly activating, ortho-para directing substituents.[2] To control the reaction and prevent over-nitration, a mixed acid (sulfuric and nitric acid) nitrating agent is used at low temperatures. The primary isomer formed is 1,2-diethoxy-4-nitrobenzene.
Protocol:
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Charge and Cool: Charge concentrated sulfuric acid (98%, 3.0 equivalents) into the reactor. Begin stirring and cool the acid to 0-5 °C using a circulating chiller.
-
Substrate Addition: Slowly add 1,2-diethoxybenzene (1.0 equivalent) to the cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C.
-
Nitrating Mixture Preparation: In a separate vessel, prepare the nitrating mixture by slowly adding nitric acid (65%, 1.1 equivalents) to concentrated sulfuric acid (1.5 equivalents) while cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the reactor over 2-3 hours, maintaining the internal temperature between 0-5 °C. The reaction is highly exothermic, and precise temperature control is critical to minimize side-product formation.[3]
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional hour. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a yellow solid.
-
Isolation: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then with a cold 5% sodium bicarbonate solution. Dry the product under vacuum at 40-50 °C.
| Reagent/Parameter | Quantity (Scale-Up Example) | Molar Eq. | Notes |
| 1,2-Diethoxybenzene | 1.66 kg | 1.0 | --- |
| Sulfuric Acid (98%) | 4.4 L | 4.5 | Initial charge + nitrating mix |
| Nitric Acid (65%) | 0.7 L | 1.1 | --- |
| Reaction Temperature | 0-5 °C | --- | Critical for selectivity |
| Typical Yield | 85-90% | --- | --- |
Step 2: Catalytic Reduction of 1,2-Diethoxy-4-nitrobenzene
The reduction of the nitro group to an amine is achieved via catalytic hydrogenation. This method is preferred for scale-up due to its high efficiency, clean conversion, and the ease of product isolation by catalyst filtration.[4][5] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.
Protocol:
-
Reactor Setup: Use a hydrogenation reactor (autoclave) equipped with a gas entrainment stirrer, temperature and pressure controls, and a hydrogen gas inlet.
-
Inerting: Purge the reactor thoroughly with nitrogen to remove all oxygen.
-
Catalyst Charge: Under a nitrogen atmosphere, charge the reactor with 1,2-diethoxy-4-nitrobenzene (1.0 equivalent), a suitable solvent (e.g., ethanol or ethyl acetate, ~10 volumes), and 5% Palladium on Carbon (0.5-1% w/w of the nitro compound).
-
Hydrogenation: Seal the reactor, purge again with nitrogen, and then pressurize with hydrogen gas to 50-60 psi. Heat the mixture to 40-50 °C with vigorous stirring.
-
Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. An HPLC analysis can confirm the complete conversion of the starting material. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the filter pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield crude 3,4-diethoxyaniline, which can be used in the next step without further purification or can be purified by vacuum distillation.
| Reagent/Parameter | Quantity (Scale-Up Example) | Molar Eq. | Notes |
| 1,2-Diethoxy-4-nitrobenzene | 1.79 kg | 1.0 | From Step 1 |
| Ethanol | 18 L | --- | Solvent |
| 5% Pd/C (50% wet) | 18 g | --- | Catalyst |
| Hydrogen Pressure | 50-60 psi | --- | --- |
| Reaction Temperature | 40-50 °C | --- | Exothermic, control is crucial[6] |
| Typical Yield | >95% | --- | --- |
Step 3: Protection of the Amino Group
The amino group is protected as an acetamide to prevent side reactions and to act as a directing group in the subsequent electrophilic fluorination step.
Protocol:
-
Reactor Setup: Use a standard glass-lined reactor with an overhead stirrer, temperature probe, and addition funnel.
-
Reaction: Dissolve 3,4-diethoxyaniline (1.0 equivalent) in acetic acid (3 volumes). Slowly add acetic anhydride (1.1 equivalents) while maintaining the temperature below 40 °C.
-
Completion: Heat the mixture to 80-90 °C and hold for 2 hours. Monitor for completion by HPLC.
-
Work-up: Cool the reaction mixture to room temperature and quench by adding it to water. The product, N-(3,4-diethoxyphenyl)acetamide, will precipitate.
-
Isolation: Filter the solid, wash with water, and dry under vacuum.
Step 4: Regioselective Fluorination
This is the key step for introducing the fluorine atom. The acetamido group directs the electrophilic fluorinating agent to the ortho position. Selectfluor® is a common and effective reagent for this transformation.
Protocol:
-
Reactor Setup: Ensure the reactor is scrupulously dry and equipped for operation under an inert atmosphere (nitrogen).
-
Reaction: Dissolve N-(3,4-diethoxyphenyl)acetamide (1.0 equivalent) in a suitable solvent like acetonitrile.
-
Fluorination: Add Selectfluor® (1.1 equivalents) portion-wise over 1-2 hours, maintaining the temperature at 20-25 °C.
-
Monitoring: Stir at room temperature and monitor the reaction by HPLC until the starting material is consumed (typically 8-12 hours).
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude N-(2-fluoro-4,5-diethoxyphenyl)acetamide can be purified by recrystallization.
Step 5: Deprotection of the Acetamide
The final step is the hydrolysis of the acetamide to reveal the target aniline.
Protocol:
-
Reactor Setup: Use a reactor suitable for handling corrosive acidic solutions.
-
Hydrolysis: Suspend N-(2-fluoro-4,5-diethoxyphenyl)acetamide (1.0 equivalent) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 6M HCl).
-
Reaction: Heat the mixture to reflux (around 80-90 °C) and maintain for 4-6 hours, or until HPLC analysis confirms the complete disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and neutralize carefully with a base (e.g., sodium hydroxide solution) until the pH is >10.
-
Isolation: Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be purified by vacuum distillation to achieve high purity.
Safety and Hazard Management
The synthesis of this compound involves several hazardous reagents and exothermic reactions that require strict safety protocols, especially during scale-up.
-
Nitration (Step 1): Nitric acid and sulfuric acid are highly corrosive. The nitration reaction is highly exothermic and can lead to thermal runaway if not properly controlled.[7]
-
Engineering Controls: Use a well-ventilated fume hood or a closed reactor system. Ensure the reactor has adequate cooling capacity.
-
PPE: Wear acid-resistant gloves, a face shield, and a chemical-resistant apron.[8]
-
Emergency: Have a spill kit with a neutralizer (e.g., sodium bicarbonate) readily available.
-
-
Catalytic Hydrogenation (Step 2): Hydrogen gas is highly flammable and can form explosive mixtures with air. The Pd/C catalyst is pyrophoric, especially when dry and spent.
-
Engineering Controls: Conduct the reaction in a dedicated hydrogenation area with appropriate safety features (e.g., rupture discs, remote monitoring). Ensure the reactor is properly grounded.
-
Handling: Never allow the dry catalyst to be exposed to air. Handle as a slurry or under an inert atmosphere. After the reaction, the catalyst should be filtered and stored under water.
-
-
Fluoroanilines: The final product and intermediates are aniline derivatives, which are toxic.[9][10][11] They can be absorbed through the skin and may cause methemoglobinemia.[10]
-
PPE: Always wear appropriate gloves and eye protection.
-
Handling: Handle in a well-ventilated area. Avoid inhalation of vapors and direct skin contact.
-
Caption: A three-phase safety workflow for the synthesis process.
Analytical Quality Control
Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the final product meets the required purity specifications. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.[12][13][14]
4.1. HPLC Method for In-Process Control and Final Purity
HPLC with UV detection is a versatile technique for analyzing the reaction mixtures at each step, as the aromatic intermediates are all UV-active.[15]
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Diluent | Acetonitrile/Water (50:50) |
This method can effectively separate the starting materials, intermediates, and the final product, allowing for accurate quantification and purity assessment by area percentage. For trace impurity analysis, coupling the HPLC to a mass spectrometer (LC-MS/MS) is recommended for higher sensitivity and specificity.[16][17]
4.2. GC-MS Method for Impurity Identification
GC-MS is a powerful tool for identifying volatile impurities and confirming the structure of the final product.[18][19][20]
| Parameter | Recommended Setting |
| Column | Capillary column suitable for amines (e.g., DB-5ms) |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temp. | 280 °C |
| Oven Program | 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Detector | Electron Ionization (EI) at 70 eV, scanning m/z 40-450 |
References
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-
Kappe, C. O., & Dallinger, D. (2006). Kinetic and Calorimetric Considerations in the Scale-Up of the Catalytic Reduction of a Substituted Nitrobenzene. Organic Process Research & Development, 10(4), 733-739. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
St-Jean, A. (2024, June 7). Nitration reaction safety [Video]. YouTube. Retrieved from [Link]
-
American Chemical Society. (n.d.). Kinetic and Calorimetric Considerations in the Scale-Up of the Catalytic Reduction of a Substituted Nitrobenzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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Kumar, R., Yadav, V., Gupta, S., Lagarkha, R., & Chandra, H. (2011). Catalytic Reduction of Nitroarenes with Polymeric Palladium Nanoparticles. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 41(2), 114-119. Retrieved from [Link]
-
Li, J., et al. (2024). Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. Chemical Science, 15, 1-7. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]
-
Robb, A. J., et al. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Organic & Inorganic Au, 2(6), 503-510. Retrieved from [Link]
-
Eadsforth, C. V., et al. (1985). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Journal of Analytical Toxicology, 9(5), 225-228. Retrieved from [Link]
-
Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 103(19), 1-13. Retrieved from [Link]
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 103(19). Retrieved from [Link]
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Haz-Map. (n.d.). 2-Fluoroaniline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoroaniline. Retrieved from [Link]
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German Social Accident Insurance. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]
-
MDPI. (n.d.). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-fluoro-3,4-dimethoxybenzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of fluorinated halonitrobenzenes and halonitrophenols using tetrafluoroethylene and buta-1,3-dienes as starting building blocks. Retrieved from [Link]
-
National Institutes of Health. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,2-Diethoxybenzene (CAS 2050-46-6). Retrieved from [Link]
- Google Patents. (n.d.). EP0349373A2 - Process for the preparation of ortho-substituted fluoro or alkyl benzene derivatives.
-
NIST. (n.d.). 1,2-Diethoxybenzene. Retrieved from [Link]
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functionalization of the aniline group in 3,4-Diethoxy-2-fluoroaniline
An Application Guide to the Strategic Functionalization of the Aniline Moiety in 3,4-Diethoxy-2-fluoroaniline
Introduction: The Strategic Value of this compound
This compound is a highly valuable, polysubstituted aromatic building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern—electron-donating ethoxy groups, a deactivating yet sterically influential fluorine atom, and a reactive primary amine—provides a versatile scaffold for generating complex molecular architectures. The functionalization of the aniline group is a critical first step in leveraging this scaffold, as it allows for the introduction of diverse pharmacophores, modulation of physicochemical properties, and the construction of key intermediates for multi-step syntheses.
This guide provides an in-depth exploration of key synthetic transformations targeting the primary amino group of this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to guide researchers in their synthetic endeavors. The protocols described herein are designed to be robust and self-validating, forming a reliable foundation for both discovery and process development.
Section 1: N-Acylation — Protection and Modulation of Reactivity
The conversion of the primary aniline to an N-acyl derivative, most commonly an acetamide, is a fundamental and often essential transformation. Acylation serves two primary purposes: 1) it protects the nucleophilic nitrogen and basic lone pair from participating in subsequent reactions, and 2) it significantly attenuates the strong activating effect of the amino group in electrophilic aromatic substitution, enabling more controlled and regioselective reactions on the aromatic ring.[1]
The reaction proceeds via a nucleophilic acyl substitution, where the aniline nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride or acetyl chloride).
Experimental Protocol: N-Acetylation
This protocol details the straightforward and high-yielding synthesis of N-(3,4-diethoxy-2-fluorophenyl)acetamide.
Workflow Diagram: N-Acylation
Caption: Workflow for the N-Acylation of this compound.
Reagent Table:
| Reagent | M.W. ( g/mol ) | Molar Eq. | Amount |
| This compound | 199.22 | 1.0 | (e.g., 5.0 g, 25.1 mmol) |
| Pyridine | 79.10 | 1.5 | (e.g., 3.0 mL, 37.6 mmol) |
| Acetic Anhydride | 102.09 | 1.2 | (e.g., 2.8 mL, 30.1 mmol) |
| Dichloromethane (DCM) | - | - | (e.g., 50 mL) |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolve the aniline in dichloromethane (approx. 10 mL per gram of aniline).
-
Add pyridine (1.5 eq.) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq.) dropwise to the stirred solution. An exotherm may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.
-
Upon completion, dilute the reaction mixture with water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol/water or by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure acetamide.
Expert Insights:
-
Choice of Base: Pyridine acts as both a nucleophilic catalyst and an acid scavenger for the acetic acid byproduct. Triethylamine (Et₃N) can also be used but is less effective as a catalyst.
-
Acylating Agent: Acetic anhydride is preferred for its moderate reactivity and ease of handling. Acetyl chloride is more reactive but generates HCl, requiring a stoichiometric amount of a non-nucleophilic base (like Et₃N) to prevent protonation of the starting aniline.
-
Temperature Control: Initial cooling to 0 °C is crucial to manage the exothermicity of the reaction, especially on a larger scale, preventing potential side reactions.
Section 2: N-Sulfonylation — Accessing a Privileged Pharmacophore
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of drugs including antibacterial agents, diuretics, and anticancer therapies.[2] The synthesis of sulfonamides from anilines is a robust and reliable transformation, typically involving the reaction of the amine with a sulfonyl chloride in the presence of a base.[3]
Experimental Protocol: N-Tosylation
This protocol describes the synthesis of N-(3,4-diethoxy-2-fluorophenyl)-4-methylbenzenesulfonamide.
Workflow Diagram: N-Sulfonylation
Caption: Workflow for the N-Sulfonylation of this compound.
Reagent Table:
| Reagent | M.W. ( g/mol ) | Molar Eq. | Amount |
| This compound | 199.22 | 1.0 | (e.g., 5.0 g, 25.1 mmol) |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 1.1 | (e.g., 5.27 g, 27.6 mmol) |
| Pyridine | 79.10 | - | (e.g., 50 mL) |
| 2M Hydrochloric Acid | - | - | (For workup) |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in pyridine (10 mL per gram of aniline).
-
Cool the solution to 0 °C with an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, ensuring the internal temperature does not rise significantly.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC for the disappearance of the aniline.
-
Pour the reaction mixture slowly into a beaker of ice-water (approx. 200 mL) with vigorous stirring. A solid precipitate should form.
-
Slowly add 2M HCl to the slurry until the pH is acidic (pH ~2) to neutralize excess pyridine.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water, then with a small amount of cold diethyl ether or hexanes to remove any non-polar impurities.
-
Dry the solid product. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol.
Expert Insights:
-
Solvent and Base: Pyridine is the classic choice as it serves as both the solvent and the base to neutralize the HCl generated. Its use in excess ensures the reaction proceeds to completion.
-
Modern Alternatives: For substrates sensitive to harsh conditions, modern photoredox-catalyzed methods can achieve sulfonylation under milder conditions using sulfinate salts instead of sulfonyl chlorides.[4][5][6]
-
Workup: The precipitation in ice-water followed by acidification is a highly effective method for isolating the product while removing the pyridine as its water-soluble pyridinium hydrochloride salt.
Section 3: Diazotization and Sandmeyer Reactions — Radical-Mediated Amine Replacement
The transformation of an aromatic amine into a diazonium salt is one of the most powerful strategies in aromatic chemistry.[7] The diazonium group (-N₂⁺) is an exceptional leaving group (dinitrogen gas), which can be displaced by a wide variety of nucleophiles. The Sandmeyer reaction specifically refers to the copper(I)-catalyzed substitution of the diazonium group with halides (Cl⁻, Br⁻) or pseudohalides (CN⁻).[8][9][10] This process proceeds via a radical-nucleophilic aromatic substitution mechanism.[9][10]
Experimental Protocol: Diazotization and Sandmeyer Bromination
This two-step protocol details the conversion of this compound to 1-bromo-3,4-diethoxy-2-fluorobenzene.
Workflow Diagram: Diazotization & Sandmeyer Reaction
Caption: A two-stage workflow for the Sandmeyer bromination reaction.
Reagent Table:
| Reagent | M.W. ( g/mol ) | Molar Eq. | Amount (Step 1) | Amount (Step 2) |
| This compound | 199.22 | 1.0 | (e.g., 5.0 g, 25.1 mmol) | - |
| Hydrobromic Acid (48% aq.) | 80.91 | ~3.0 | (e.g., 12.5 mL) | (e.g., 3.0 mL) |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | (e.g., 1.9 g in 5 mL H₂O) | - |
| Copper(I) Bromide (CuBr) | 143.45 | 1.1 | - | (e.g., 3.96 g) |
Step-by-Step Procedure: Part A: Diazotization
-
In a flask, combine this compound (1.0 eq.) and 48% aqueous hydrobromic acid (3.0 eq.).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. A fine slurry of the aniline salt may form.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline slurry. CRITICAL: Maintain the internal temperature below 5 °C at all times. The formation of a clear solution indicates the formation of the soluble diazonium salt.
-
Stir for an additional 20-30 minutes at 0-5 °C after the addition is complete. Use this diazonium salt solution immediately in the next step.
Part B: Sandmeyer Reaction
-
In a separate, larger flask, dissolve copper(I) bromide (1.1 eq.) in a small amount of 48% HBr.
-
Warm this copper solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, stir the mixture at 60-70 °C for 30 minutes to ensure complete decomposition.
-
Cool the reaction mixture to room temperature and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with water, 2M NaOH, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 1-bromo-3,4-diethoxy-2-fluorobenzene.
Expert Insights & Safety:
-
Temperature is Paramount: The stability of the arenediazonium salt is highly dependent on temperature. If the temperature rises above 10 °C, premature decomposition can occur, leading to side products (e.g., phenols) and reduced yields.[11][12]
-
Safety Warning: While generally safe in solution, isolated diazonium salts are shock-sensitive and can be explosive. Never isolate the diazonium salt. Always generate and use it in situ.
-
Catalyst: Copper(I) is the active catalyst. If using a copper(II) salt, a reducing agent is sometimes added. For iodination, KI is typically used without a copper catalyst. For fluorination, the Balz-Schiemann reaction (thermal decomposition of the isolated tetrafluoroborate salt) is the classic method.[10]
Section 4: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a transformative palladium-catalyzed cross-coupling reaction that forges C(aryl)-N bonds.[13][14] It allows for the coupling of an amine with an aryl halide or triflate, a reaction that is often challenging via classical methods.[13] In this context, this compound acts as the nucleophilic amine partner to construct more complex diarylamine structures.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[15]
Experimental Protocol: General N-Arylation
This is a generalized protocol for the coupling of this compound with an aryl bromide. Optimization of catalyst, ligand, and base is often required for specific substrates.
Reagent Table:
| Reagent | Role | Molar Eq. |
| Aryl Bromide | Electrophile | 1.0 |
| This compound | Nucleophile | 1.2 |
| Pd₂(dba)₃ or Pd(OAc)₂ | Catalyst Precursor | 1-2 mol% |
| XPhos, RuPhos, or SPhos | Ligand | 2-5 mol% |
| NaOt-Bu or K₃PO₄ | Base | 2.0 |
| Toluene or Dioxane | Solvent | - |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., XPhos, 2-5 mol%).
-
Add the base (e.g., NaOt-Bu, 2.0 eq.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Via syringe, add anhydrous, degassed solvent (e.g., toluene), followed by this compound (1.2 eq.).
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 4-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Expert Insights:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, making an inert atmosphere essential for good results. Solvents should be degassed prior to use.
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) are generally required to facilitate the key steps of oxidative addition and reductive elimination.[13][14]
-
Base Selection: A strong, non-nucleophilic base is needed to deprotonate the aniline (or the intermediate palladium-amine complex). Sodium tert-butoxide is very common, but potassium phosphate is a milder alternative that can be effective for sensitive substrates.[16]
References
-
Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science. [Link][4][6]
-
Namekata, N., et al. (2022). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [Link][17]
-
ChemistryViews.org (2017). Mild Sulfonylation of Anilines. ChemistryViews. [Link][5]
-
Wang, Z., et al. (2024). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. Molecules. [Link][18]
-
Singh, J., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. [Link][8]
-
Google Patents. (1997). Process for the preparation of fluoro compounds from the corresponding amines. [11]
-
ResearchGate. (2018). Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. [Link][19]
-
Hartwig, J. F., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. [Link][20]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link][14]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link][10]
-
NRO-Chemistry. (2025). Sandmeyer Reaction - experimental procedure and set up. [Link][12]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link][16]
-
Youn, S. W., et al. (2012). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link][3]
-
El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research. [Link][2]
-
Cant, A. A., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cbijournal.com [cbijournal.com]
- 4. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 6. Direct sulfonylation of anilines mediated by visible light | Department of Chemistry [chem.web.ox.ac.uk]
- 7. Diazotisation [organic-chemistry.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 18. mdpi.com [mdpi.com]
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- 20. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sandmeyer Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Diethoxy-2-fluoroaniline
Introduction
Welcome to the technical support center for the synthesis of 3,4-Diethoxy-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges including regioselectivity control, potential for vigorous and hazardous side reactions, and difficulties in purification. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance the success, safety, and scalability of your synthesis.
The typical synthetic route involves the nitration of 1,2-diethoxybenzene, followed by the reduction of the resulting nitroaromatic intermediate. Each step requires careful control of reaction conditions to minimize side product formation and ensure a high yield of the desired product.
Frequently Asked Questions (FAQs)
Reaction Monitoring & Completion
Q1: How can I effectively monitor the progress of the nitration of 1,2-diethoxybenzene?
A1: Effective monitoring of the nitration reaction is crucial to prevent over-nitration and decomposition. A combination of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
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TLC: Use a solvent system such as hexane/ethyl acetate (e.g., 8:2 v/v) to track the consumption of the starting material (1,2-diethoxybenzene) and the formation of the nitro product. The product will be significantly more polar.
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GC-MS: This technique is invaluable for identifying the formation of isomeric byproducts. The primary challenge in the nitration of 1,2-diethoxybenzene is controlling regioselectivity. The desired product is 1,2-diethoxy-4-nitrobenzene. However, nitration at other positions can occur. GC-MS can distinguish between these isomers based on their fragmentation patterns and retention times.
Q2: What are the key indicators of a complete reduction of the nitro group?
A2: The reduction of the nitro group to an amine is typically monitored by TLC and spectroscopic methods.
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TLC: The product, this compound, is more polar than the nitro-intermediate. A developing system like dichloromethane/methanol (e.g., 95:5 v/v) can be effective. The disappearance of the starting nitro compound spot is a key indicator. Staining with a potassium permanganate solution can help visualize the product, as anilines are readily oxidized.
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Color Change: The reaction mixture often changes color. For example, in catalytic hydrogenation, the disappearance of the yellow color of the nitro compound can indicate reaction completion.
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Hydrogen Uptake: In catalytic hydrogenation, the cessation of hydrogen consumption is a strong indicator that the reaction is complete.[1]
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Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the characteristic nitro group stretches (typically around 1530-1500 cm⁻¹ and 1350-1320 cm⁻¹) and the appearance of the N-H stretches of the primary amine (around 3500-3300 cm⁻¹).
Impurity Profile & Side Reactions
Q3: I am observing an unexpected isomer in my final product. What is the likely cause and how can I minimize it?
A3: The most likely source of isomeric impurities is the initial nitration step. The two ethoxy groups on 1,2-diethoxybenzene are ortho-, para-directing. While the 4-position is sterically favored, nitration can also occur at the 3-position.
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Cause: The regioselectivity of nitration is highly dependent on the reaction conditions, particularly the temperature and the nitrating agent used.[2]
-
Minimization:
-
Temperature Control: Maintain a low reaction temperature (e.g., -10 to 0 °C) during the addition of the nitrating agent to improve selectivity. Runaway reactions can lead to a decrease in selectivity and the formation of undesired isomers.[3]
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Choice of Nitrating Agent: A milder nitrating agent, such as a mixture of nitric acid and acetic anhydride, may provide better regioselectivity compared to the more aggressive nitric acid/sulfuric acid mixture.
-
Q4: My reaction mixture is showing signs of tar formation or extensive decomposition. What are the probable causes and preventative measures?
A4: Tar formation is a common issue in nitration reactions, especially when dealing with activated aromatic rings like 1,2-diethoxybenzene.
-
Causes:
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Excessive Temperature: Nitration is a highly exothermic process.[4][5] Poor temperature control can lead to runaway reactions and the formation of polymeric byproducts.
-
Over-Nitration: The introduction of more than one nitro group onto the aromatic ring can lead to the formation of highly unstable and explosive compounds.[3]
-
Oxidation: Strong nitrating agents can also act as oxidizing agents, leading to the decomposition of the starting material and product.
-
-
Preventative Measures:
-
Slow Addition: Add the nitrating agent slowly to the substrate solution while maintaining a low temperature.
-
Efficient Stirring: Ensure efficient mixing to dissipate heat and avoid localized "hot spots."[3]
-
Stoichiometry: Use a carefully controlled amount of the nitrating agent (close to 1 equivalent).
-
Q5: What are common impurities originating from the starting materials and how do they affect the synthesis?
A5: The purity of the starting material, 1,2-diethoxybenzene, is critical. Common impurities and their effects are:
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Catechol: Incomplete etherification during the synthesis of 1,2-diethoxybenzene can leave residual catechol.[6] Catechol is highly reactive towards nitrating agents and can lead to significant tar formation.
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Mono-ethoxy Phenol: This impurity will also be nitrated, leading to a different set of nitro-isomers that will be difficult to separate from the desired product.
It is highly recommended to purify the 1,2-diethoxybenzene by distillation before use to ensure it is free from these impurities.[7][8][9]
Purification & Isolation
Q6: What is the most effective method for purifying crude this compound?
A6: A multi-step purification approach is often necessary.
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Aqueous Workup: After the reaction, a standard aqueous workup with a mild base (e.g., sodium bicarbonate solution) will remove acidic residues.
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Column Chromatography: This is the most effective method for separating the desired product from isomers and other non-polar impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
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Distillation: If the product is a liquid, vacuum distillation can be an effective final purification step.[10]
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Salt Formation and Recrystallization: For solid anilines, conversion to the hydrochloride salt, followed by recrystallization, is an excellent method for achieving high purity.[10] The free base can be regenerated by treatment with a base.
Q7: I am having trouble with the crystallization of the final product. What solvents and conditions do you recommend?
A7: If the final product is a solid, inducing crystallization can be challenging.
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Solvent Selection: A good starting point is a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Mixtures of polar and non-polar solvents, such as ethanol/water or toluene/heptane, are often effective.
-
Inducing Crystallization:
-
Seed Crystals: If a small amount of pure, solid product is available, adding a seed crystal can initiate crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.
-
Slow Cooling: Allow the saturated solution to cool slowly to room temperature, and then in a refrigerator or freezer. Rapid cooling often leads to the formation of oils or very small crystals.
-
Scale-Up Challenges
Q8: What are the primary safety and process considerations when scaling up the synthesis of this compound?
A8: Scaling up nitration reactions presents significant safety challenges due to their high exothermicity.[3][11]
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Heat Management: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.[3] A jacketed reactor with controlled cooling is essential. Reaction calorimetry is recommended to understand the thermal profile of the reaction before attempting a large-scale synthesis.[4]
-
Addition Control: The rate of addition of the nitrating agent must be carefully controlled to match the cooling capacity of the reactor.
-
Mixing: Efficient mixing is crucial to prevent localized overheating and concentration gradients.[3]
-
Quenching: The quenching of the reaction mixture (e.g., by adding it to ice water) should be done carefully and in a controlled manner to manage the exotherm.
-
Catalytic Hydrogenation: On a large scale, the use of flammable catalysts like Raney Nickel or Palladium on carbon with hydrogen gas requires specialized equipment (e.g., a properly grounded autoclave) and careful handling to prevent ignition.[1]
Troubleshooting Guide
Problem 1: Low Yield
| Symptom | Possible Cause | Solution |
| Low conversion of starting material | Incomplete reaction due to insufficient nitrating agent or deactivation of the reduction catalyst. | Ensure accurate stoichiometry of reagents. For catalytic hydrogenation, ensure the catalyst is active and not poisoned. |
| Significant tar formation | Poor temperature control during nitration. | Maintain low temperature (-10 to 0 °C) during nitration and ensure slow, controlled addition of the nitrating agent.[3] |
| Loss of product during workup/purification | Product is partially soluble in the aqueous phase. | Perform multiple extractions with an appropriate organic solvent. Consider a back-extraction if the product is basic. |
| Dehalogenation during reduction | The fluorine atom is reductively cleaved during catalytic hydrogenation. | Use a catalyst known to minimize dehalogenation (e.g., platinum-based catalysts). The addition of a small amount of acid can sometimes suppress this side reaction.[12] |
| Formation of azo/azoxy byproducts | Incomplete reduction of the nitro group. | Ensure complete hydrogen uptake or use a more active catalyst/stronger reducing agent. Gradual addition of the nitro compound to the hydrogenation reaction can also minimize these byproducts.[1] |
Problem 2: Product Purity Issues
Symptoms: NMR or LC-MS analysis shows significant impurities.
Caption: Troubleshooting flowchart for product purity issues.
Detailed Protocols
Protocol 1: Optimized Nitration of 1,2-Diethoxybenzene
Disclaimer: This reaction is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and a blast shield.
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, dissolve 1,2-diethoxybenzene (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution to -5 °C using an ice-salt bath.
-
Nitrating Mixture: In the dropping funnel, prepare a mixture of fuming nitric acid (1.05 equivalents) and glacial acetic acid.
-
Addition: Add the nitrating mixture dropwise to the stirred solution of 1,2-diethoxybenzene, ensuring the internal temperature does not rise above 0 °C. The addition should take approximately 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction by TLC or GC-MS.
-
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Isolation: The product will likely precipitate as a solid or oil. Extract the mixture with a suitable solvent like dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude nitro product.
Protocol 2: Catalytic Hydrogenation for the Reduction of 1,2-Diethoxy-4-nitro-3-fluorobenzene
Disclaimer: This procedure involves hydrogen gas and a flammable catalyst. It must be conducted in an appropriate pressure vessel (autoclave) and with proper safety precautions.
-
Setup: To a pressure-resistant hydrogenation vessel, add the crude 1,2-diethoxy-4-nitro-3-fluorobenzene (1 equivalent) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst: Add a catalytic amount of 5% Pt/C (typically 1-5 mol%).
-
Inerting: Seal the vessel and purge several times with nitrogen gas to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi). Stir the reaction mixture vigorously at room temperature. The reaction is exothermic and may require cooling.
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. When the pressure stabilizes, the reaction is complete.
-
Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should be kept wet with solvent during filtration and disposed of properly.
-
Concentration: Remove the solvent under reduced pressure to yield the crude this compound. Further purification is typically required.
References
-
American Chemical Society. (2021, June 8). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]
-
ACS Publications. (2021, June 9). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. [Link]
-
ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. [Link]
-
ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
-
ResearchGate. (n.d.). Nitro hydrogenation of p‐nitro‐aromatic fluorides catalyzed by FeO(OH)@C nanoparticles. Reaction conditions. [Link]
-
ResearchGate. (2025, August 6). Scale-up and safety of toluene nitration in a meso-scale flow reactor. [Link]
-
PubMed. (n.d.). Regioselectivity in the nitration of dialkoxybenzenes. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Semantic Scholar. (2009, October 5). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. [Link]
-
Royal Society of Chemistry. (n.d.). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions. [Link]
- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
- Google Patents. (n.d.). CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.
- Google Patents. (n.d.). CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.
-
Journal of Chemical Technology and Metallurgy. (2018, May 18). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. [Link]
- Google Patents. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
-
ResearchGate. (2025, August 6). Synthesis of 1,2-diethoxybenzene from catechol and diethyl carbonate over KOH/AC. [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Cheméo. (n.d.). Chemical Properties of 1,2-Diethoxybenzene (CAS 2050-46-6). [Link]
-
Chem-Impex. (n.d.). 2-Fluoro-4,5-dimetoxibenzonitrilo. [Link]
Sources
- 1. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 2. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CAS 2050-46-6: 1,2-Diethoxybenzene | CymitQuimica [cymitquimica.com]
- 8. 1,2-Diethoxybenzene | 2050-46-6 [chemicalbook.com]
- 9. 1,2-Diethoxybenzene (CAS 2050-46-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 3,4-Diethoxy-2-fluoroaniline
Welcome to the technical support center for the synthesis and optimization of 3,4-Diethoxy-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions and overcome experimental challenges.
Introduction
This compound is a polysubstituted aromatic amine, a class of compounds of significant interest in medicinal chemistry and materials science. Its synthesis, while not extensively documented in readily available literature, can be logically approached through a three-step sequence starting from the commercially available 3-fluorocatechol. This guide will focus on this proposed, chemically sound pathway, addressing potential issues at each stage.
Proposed Synthetic Pathway
The synthesis is envisioned as a three-stage process:
-
Williamson Ether Synthesis: Di-ethylation of 3-fluorocatechol to form the key intermediate, 1,2-diethoxy-3-fluorobenzene.
-
Electrophilic Nitration: Regioselective nitration of 1,2-diethoxy-3-fluorobenzene to yield 1,2-diethoxy-3-fluoro-4-nitrobenzene.
-
Nitro Group Reduction: Reduction of the nitro intermediate to the final product, this compound.
Caption: Proposed three-step synthesis of this compound.
Troubleshooting Guide & Experimental Optimization
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Stage 1: Williamson Ether Synthesis of 1,2-Diethoxy-3-fluorobenzene
Question: My Williamson ether synthesis is giving a low yield of the desired di-ethylated product, and I'm observing significant amounts of mono-ethylated and unreacted starting material. How can I improve the yield of the di-ether?
Answer: This is a common issue in di-alkylation of catechols. The formation of the mono-alkoxide is faster than the second deprotonation, and the mono-ethylated product may precipitate or be less reactive. Here’s how to troubleshoot:
-
Choice and Stoichiometry of the Base: A strong base is crucial for the second deprotonation. While potassium carbonate (K₂CO₃) is often used, it may not be strong enough for complete di-deprotonation. Consider using a stronger base like sodium hydride (NaH). Ensure you are using at least 2.2 equivalents of the base to drive the equilibrium towards the di-alkoxide.
-
Reaction Temperature and Time: Williamson ether synthesis can be slow.[1] Ensure the reaction is heated sufficiently, typically to the reflux temperature of your solvent (e.g., DMF, acetonitrile). Extend the reaction time and monitor by TLC until the starting material and mono-ethylated intermediate are consumed.
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO is generally preferred as it solvates the cation of the base, making the alkoxide more nucleophilic.[2]
-
Order of Addition: Add the ethylating agent (e.g., ethyl bromide or ethyl iodide) slowly to a pre-formed solution of the di-alkoxide. This can be achieved by first stirring the 3-fluorocatechol with the base in the solvent for a period (e.g., 30-60 minutes) before adding the ethyl halide.
| Parameter | Recommendation | Rationale |
| Base | NaH or K₂CO₃ | NaH is stronger and ensures complete deprotonation. K₂CO₃ is safer and easier to handle. |
| Base Equivalents | 2.2 - 2.5 eq. | A slight excess drives the di-deprotonation equilibrium to completion. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the alkoxide. |
| Temperature | Reflux | Increases reaction rate. |
| Ethylating Agent | Ethyl iodide > Ethyl bromide | Iodide is a better leaving group, leading to a faster reaction. |
Stage 2: Electrophilic Nitration of 1,2-Diethoxy-3-fluorobenzene
Question: My nitration reaction is producing multiple products, leading to a difficult purification. How can I improve the regioselectivity for the desired 4-nitro isomer?
Answer: The regioselectivity of this reaction is governed by the directing effects of the three substituents on the ring. The two ethoxy groups are powerful activating, ortho-, para-directing groups, while the fluorine atom is a deactivating, ortho-, para-director.[3] The desired 4-position is para to the C1-ethoxy group and ortho to the C2-ethoxy group, making it a highly activated and sterically accessible position. The formation of other isomers suggests the reaction conditions are too harsh.
-
Control of Temperature: This is the most critical parameter. Nitration is highly exothermic.[4] Maintain a low temperature, typically between -10°C and 0°C, by using an ice-salt or dry ice-acetone bath. Add the nitrating agent (mixed acid) dropwise to a solution of your substrate.
-
Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is typically used.[4] For highly activated rings like this one, milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) can provide better selectivity and reduce the risk of over-nitration or oxidation.
-
Reaction Time: Do not let the reaction run for an extended period after the starting material is consumed (as monitored by TLC). Over-reaction can lead to the formation of dinitro products.[5]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 3,4-Diethoxy-2-fluoroaniline
Welcome to the technical support center for 3,4-Diethoxy-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for experiments involving this compound. Given the limited publicly available data on the specific degradation pathways of this compound, this document synthesizes information from studies on structurally related aromatic amines, fluoroanilines, and alkoxy-substituted benzene derivatives to predict potential stability issues and guide your experimental design.
I. Understanding the Stability of this compound: A Proactive Approach
This compound possesses several functional groups that can influence its stability: a primary aromatic amine, a fluorine substituent, and two ethoxy groups on the benzene ring. Each of these moieties can be susceptible to degradation under specific conditions. A proactive understanding of these potential liabilities is crucial for robust experimental design and data interpretation.
Aromatic amines are known to be susceptible to oxidative degradation, which can be initiated by exposure to air, light, or oxidizing agents.[1][2] The electron-donating nature of the ethoxy groups can enhance the susceptibility of the aromatic ring and the amine to oxidation.[1] The fluorine atom, due to the high strength of the carbon-fluorine bond, is generally stable but can be a site for specific enzymatic or photochemical reactions.[3][4] The ethoxy groups are typically stable, but their hydrolysis to form hydroxyl groups can occur under strong acidic conditions.[5][6]
II. Frequently Asked Questions (FAQs)
Here we address common questions and concerns that may arise during the handling and use of this compound.
Q1: My sample of this compound has developed a yellow or brownish tint upon storage. What could be the cause?
A1: The development of color in aniline samples is a common indicator of oxidative degradation.[2] Aromatic amines can be oxidized by atmospheric oxygen, a process that can be accelerated by exposure to light and elevated temperatures. The initial oxidation products can further polymerize to form colored impurities. To minimize this, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and in a cool, dry place.
Q2: I am observing unexpected peaks in my HPLC or GC-MS analysis of a reaction involving this compound. How can I determine if these are degradation products?
A2: Unexpected peaks can arise from impurities in the starting material, reaction byproducts, or degradation of your target compound.[7] To identify degradation products, you can perform a forced degradation study on a sample of this compound.[8][9] By subjecting the compound to stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting mixtures by LC-MS or GC-MS, you can generate and identify potential degradation products.[7][10] Comparing the retention times and mass spectra of the peaks in your reaction mixture to those from the forced degradation study can help confirm their identity.
Q3: Can the ethoxy groups on the aromatic ring be cleaved during my experiment?
A3: The ether linkages of the ethoxy groups are generally stable. However, they can be susceptible to cleavage under strong acidic conditions, leading to the formation of the corresponding hydroxylated anilines.[5] If your experimental conditions involve strong acids (e.g., concentrated HCl, H2SO4) and elevated temperatures, you should consider the possibility of ethoxy group hydrolysis. Analysis by mass spectrometry would show a decrease in the molecular weight corresponding to the loss of one or both ethyl groups.
Q4: Is the fluorine atom on the aromatic ring likely to be displaced?
A4: The carbon-fluorine bond is the strongest single bond in organic chemistry and is generally very stable.[3] Cleavage of the C-F bond, or defluorination, is not a common degradation pathway under typical laboratory conditions. However, specific enzymatic systems in biological matrices or aggressive photochemical conditions could potentially lead to defluorination.[11][12] In most chemical reactions, the fluorine atom is expected to remain intact.
III. Troubleshooting Guides
This section provides structured troubleshooting guides for common experimental issues encountered with this compound.
Guide 1: Investigating Sample Instability and Unexpected Impurity Formation
This guide outlines a systematic approach to identifying the cause of sample degradation.
Step 1: Initial Assessment
-
Visual Inspection: Note any changes in the physical appearance (color, clarity) of your sample.
-
Analytical Characterization: Analyze a fresh sample of this compound using your primary analytical method (e.g., HPLC-UV, LC-MS, GC-MS) to establish a baseline purity profile.[7][10]
Step 2: Forced Degradation Study
-
Objective: To intentionally degrade the sample under controlled stress conditions to identify potential degradation products and pathways.[13][14]
-
Experimental Protocol:
-
Prepare separate solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Subject each solution to one of the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H2O2 and stir at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample or a solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples by LC-MS or GC-MS to identify and characterize the degradation products.
-
Step 3: Data Analysis and Interpretation
-
Compare Chromatograms: Compare the chromatograms of the stressed samples with your problematic sample. Look for matching retention times and mass spectra.
-
Identify Degradants: Based on the mass spectral data, propose structures for the observed degradation products. Common degradation pathways for anilines include hydroxylation, oxidation of the amine group to nitroso or nitro functionalities, and polymerization.[15][16]
Guide 2: Optimizing Analytical Methods for Stability Studies
This guide provides recommendations for developing a stability-indicating analytical method.
| Parameter | Recommendation |
| Technique | High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the preferred method for its versatility and ability to separate and identify non-volatile and thermally labile compounds.[7][17] Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile impurities.[10] |
| Column | A C18 reversed-phase column is a good starting point for separating the parent compound from its potential degradation products. |
| Mobile Phase | A gradient of acetonitrile and water, with a small amount of an acid modifier like formic acid (0.1%), can help to achieve good peak shape for the basic aniline compound.[17] |
| Detection | UV detection can be used for quantification, while MS detection is crucial for the identification of unknown degradation products. |
IV. Predicted Degradation Pathways of this compound
Based on the known degradation mechanisms of related aromatic amines and fluoroanilines, the following pathways are proposed for this compound under various stress conditions.
Oxidative Degradation Pathway
Oxidative conditions (e.g., exposure to air, H2O2) are likely to be the most significant cause of degradation. The primary amine is susceptible to oxidation, and the electron-rich aromatic ring can undergo hydroxylation.
Caption: Proposed oxidative degradation pathway of this compound.
Hydrolytic Degradation Pathway
Under strong acidic conditions, the ethoxy groups may undergo hydrolysis to form phenolic derivatives.
Caption: Proposed hydrolytic degradation pathway under acidic conditions.
V. Experimental Protocols
Protocol 1: HPLC-UV/MS Method for Stability Indicating Analysis
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: HPLC with a UV detector and a mass spectrometer.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm.
-
MS Detection: Electrospray ionization (ESI) in positive mode, scanning a mass range appropriate for the parent compound and expected degradants.
Protocol 2: Sample Preparation for Forced Degradation Studies
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H2O2) to a final concentration of 0.1 mg/mL.
-
Incubate the samples as described in the "Troubleshooting Guide 1".
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Filter all samples through a 0.45 µm syringe filter.[17]
VI. Data Summary Table
The following table summarizes the potential degradation products of this compound and the analytical techniques for their characterization.
| Stress Condition | Potential Degradation Products | Analytical Technique |
| Oxidative | N-hydroxy, Nitroso, Nitro derivatives, Hydroxylated anilines, Polymerization products | LC-MS, HPLC-UV |
| Acidic Hydrolysis | Mono- and di-hydroxylated anilines | LC-MS |
| Basic Hydrolysis | Generally stable, but potential for minor degradation | LC-MS |
| Thermal | Potential for polymerization and decomposition to smaller fragments | GC-MS, LC-MS |
| Photolytic | Potential for radical-mediated degradation, dimerization, and hydroxylation | LC-MS, GC-MS |
VII. Concluding Remarks
While specific degradation studies on this compound are not extensively documented, a thorough understanding of the chemistry of related aromatic amines provides a strong foundation for anticipating and troubleshooting stability issues. The application of systematic forced degradation studies, coupled with robust stability-indicating analytical methods, is paramount for ensuring the quality and reliability of your research. This guide serves as a starting point for your investigations, and we encourage a proactive and analytical approach to handling and studying this compound.
References
-
Arora, D. K. (2015). Bacterial degradation of monocyclic aromatic amines. In Microbial Degradation of Xenobiotics (pp. 1-23). Springer, Berlin, Heidelberg. [Link]
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Sustainability. (n.d.). Aromatic Amine Cleavage. Area. [Link]
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Li, G., Wang, Y., & Zhang, X. (2003). Aniline degradation by electrocatalytic oxidation. PubMed. [Link]
-
Tan, C., Gao, N., Deng, Y., Zhang, Y., Sui, M., Deng, J., & Zhou, S. (2013). Degradation of aniline by Fe2+-activated persulfate oxidation at ambient temperature. Journal of Central South University, 20(4), 1010-1014. [Link]
-
Arora, D. K. (2015). Bacterial degradation of monocyclic aromatic amines. ResearchGate. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). General discussion of common mechanisms for aromatic amines. IARC Publications. [Link]
-
Li, G., Wang, Y., & Zhang, X. (2003). Aniline degradation by electrocatalytic oxidation. ResearchGate. [Link]
-
Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. [Link]
-
Liang, C., Wang, Z. S., & Bruell, C. J. (2011). Persulfate oxidation for the aniline degradation in aqueous systems. IWA Publishing. [Link]
-
PubChem. (n.d.). 4-Fluoroaniline. PubChem. [Link]
-
Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. [Link]
-
The Innovation. (2023). Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation. [Link]
-
Grigor'eva, L., Vainshtein, M., & Baskunov, B. (2003). Degradation of 3,4-Dichloro- and 3,4-Difluoroaniline by Pseudomonas fluorescens 26-K. ResearchGate. [Link]
-
Brown, C. A., & Jones, A. M. (1991). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. [Link]
-
Fortin, T., & Dai, S. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. [Link]
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Kiel, T., & Engesser, K. H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. PubMed. [Link]
-
Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
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Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research and Innovation. [Link]
-
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.. [Link]
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Chu, K. H., et al. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. PubMed. [Link]
-
Grigor'eva, L. V., et al. (2003). Degradation of 3,4-dichloro- and 3,4-difluoroaniline by Pseudomonas fluorescens 26K. Wageningen University & Research. [Link]
-
Kiel, T., & Engesser, K. H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. PubMed. [Link]
-
van den Dungen, M. W., et al. (1999). Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints. PubMed. [Link]
-
Hongsawat, P., & Vangnai, A. S. (2011). The Degradation of 3,4-Dichloroaniline by Pseudomonas fluorescens Strain 26-K. ResearchGate. [Link]
-
Livingston, A. G., & Willacy, A. (1991). Degradation of 3,4-dichloroaniline in synthetic and industrially produced wastewaters by mixed cultures freely suspended and immobilized in a packed-bed reactor. PubMed. [Link]
-
Ni, J., et al. (1994). Stability Studies of Alkoxysilanes in Aqueous Media. PubMed. [Link]
-
Barry, A. W. (2001). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. ResearchGate. [Link]
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Technical Support Center: Purification of 3,4-Diethoxy-2-fluoroaniline
Welcome to the technical support center for the purification of 3,4-Diethoxy-2-fluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound. Our focus is on providing practical, scientifically grounded solutions to ensure the highest purity of your product for downstream applications.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark brown oil. Is this normal, and can it be purified?
A1: It is common for substituted anilines, including this compound, to appear as dark-colored oils or solids upon synthesis or after storage. This discoloration is typically due to the formation of colored impurities through oxidation.[1] The amino group is susceptible to oxidation when exposed to air and light, leading to the formation of polymeric and quinone-imine type structures.
Yes, this material can and should be purified. The presence of these impurities can interfere with subsequent reactions and analytical characterization. For sensitive applications, it is crucial to start with a pure, preferably light-colored, sample. The purification method will depend on the nature of the impurities and the scale of your experiment.
Q2: What are the primary methods for purifying this compound?
A2: The three primary methods for purifying substituted anilines are:
-
Column Chromatography: Highly effective for removing a wide range of impurities, including those with similar polarities. It is the most versatile method for achieving high purity.[2]
-
Recrystallization: Suitable if your compound is a solid at room temperature or can be converted into a crystalline salt. This method is excellent for removing small amounts of impurities from a large amount of material.[3]
-
Vacuum Distillation: Ideal for purifying high-boiling point liquids. Given that anilines often have high boiling points, distillation under reduced pressure is a viable option to separate them from non-volatile or very high-boiling impurities.[4]
The choice of method depends on the physical state of your crude product and the types of impurities present. A preliminary analysis by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help in selecting the most appropriate technique.
Troubleshooting Guide: Column Chromatography
Column chromatography is a fundamental technique for purifying organic compounds.[5][6] However, the basic nature of anilines can present challenges when using standard silica gel.
Q3: My this compound is streaking badly on the silica gel column and my yield is low. What's happening?
A3: This is a classic issue when purifying amines on silica gel. Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic amino group of your aniline can interact strongly with these acidic sites via acid-base interactions. This strong binding leads to several problems:
-
Streaking/Tailing: The compound does not move in a tight band, but rather smears down the column, leading to poor separation from impurities.
-
Low Recovery: A portion of your compound may bind irreversibly to the silica gel, resulting in a lower than expected yield.
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your aniline for the acidic sites on the silica gel.[2] Triethylamine (Et₃N) at a concentration of 0.5-2% (v/v) is a common and effective choice. Always run a preliminary TLC with the added base to determine the optimal solvent system.
-
Use a Different Stationary Phase:
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.[2]
-
Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The basic surface of the stationary phase minimizes unwanted interactions and often provides superior peak shape without the need for mobile phase modifiers.
-
Protocol: Column Chromatography of this compound
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a solvent system of hexane and ethyl acetate (e.g., start with a 9:1 ratio).
-
Visualize the spots under a UV lamp (254 nm).
-
If streaking is observed, add 1% triethylamine to your developing solvent and re-run the TLC.
-
Adjust the solvent polarity to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, non-polar mobile phase (e.g., hexane with 1% triethylamine).
-
Pour the slurry into your column and allow it to pack evenly, tapping the column gently to remove air bubbles.[7] Do not let the column run dry.
-
-
Sample Loading:
-
For optimal separation, use the "dry loading" method. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of your packed column.[7]
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.
-
Visualization of Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful purification technique for solids based on differences in solubility.[8][9]
Q4: I'm trying to recrystallize my this compound, but it keeps "oiling out." What should I do?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than forming solid crystals. This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too rapidly.
Solutions:
-
Choose a Lower-Boiling Solvent: Select a solvent or solvent system with a lower boiling point.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This provides more time for crystal nucleation and growth.
-
Use More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to ensure everything is fully dissolved before cooling.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the solution-air interface with a glass rod to create nucleation sites.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
-
Q5: How do I choose a suitable solvent for recrystallization?
A5: The ideal recrystallization solvent should:
-
Completely dissolve your compound when hot.
-
Poorly dissolve your compound when cold.
-
Either dissolve impurities well at all temperatures or not at all.
-
Be chemically inert towards your compound.
-
Be easily removable after crystallization (i.e., have a relatively low boiling point).
Solvent Selection Strategy for this compound:
Given the structure (aromatic ring, two ethoxy groups, a fluorine, and an amino group), the compound is expected to have moderate polarity.
| Solvent System | Rationale |
| Hexane/Ethyl Acetate | A good starting point. Dissolve the compound in a minimal amount of hot ethyl acetate and add hot hexane until the solution becomes turbid. Then, add a few drops of ethyl acetate to clarify and allow to cool slowly.[10] |
| Ethanol/Water | The ethoxy groups may provide some solubility in ethanol. Dissolve in hot ethanol and add water dropwise until persistent cloudiness is observed. Reheat to clarify and cool.[3] |
| Toluene | Aromatic compounds often crystallize well from toluene.[3] |
Data Presentation: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexane | 69 | Non-polar | Good for non-polar compounds. |
| Ethyl Acetate | 77 | Polar | A versatile solvent for many compounds. |
| Ethanol | 78 | Polar | Good for polar compounds. |
| Water | 100 | Very Polar | Can be effective for polar compounds. |
| Toluene | 111 | Non-polar | Good for aromatic compounds. |
Protocol: Recrystallization of this compound
-
Solvent Selection: Test small amounts of your crude product with different solvents to find a suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.
Troubleshooting Guide: General Issues
Q6: I've purified my compound, but it starts to turn brown again after a few days. How can I improve its stability?
A6: The discoloration is due to oxidation.[1] To improve stability:
-
Storage Conditions: Store the purified compound in a tightly sealed vial under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Protection from Light: Store the vial in a dark place, such as a cabinet or by wrapping it in aluminum foil.
-
Low Temperature: Storing the compound at a low temperature (e.g., in a refrigerator) can slow down the rate of oxidation.
-
Salt Formation: For long-term storage, consider converting the aniline to its hydrochloride salt. The protonated ammonium salt is much less susceptible to oxidation. This can be achieved by dissolving the aniline in a solvent like diethyl ether and bubbling dry HCl gas through the solution, or by adding a solution of HCl in an organic solvent.
Visualization of Stability and Storage Strategy
Caption: Key strategies to prevent the oxidative degradation of this compound.
References
- BenchChem. (2025).
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (2000). Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane. JP2000103766A.
- BenchChem. (2025).
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
- Journal of Pharmaceutical Analysis. (2022).
- Chemistry For Everyone. (2025).
-
MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
- Research & Reviews: Journal of Pharmaceutical Analysis. (2022).
- BenchChem. (2025).
- Unknown. (n.d.).
- CDH Fine Chemical. (n.d.).
- BenchChem. (n.d.). Stability and storage conditions for 4-fluoroaniline.
-
Pires, R. (2020). Selecting a recrystallization solvent. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoroaniline. PubChem Compound Database. Retrieved from [Link]
- NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.
- Reddit. (2014). Purify and dry aniline?. r/chemistry.
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2023).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Hindawi. (2025).
- Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines.
- Al-Mustansiriyah University. (2021). Amines: Synthesis and Reactions.
- Unknown. (n.d.). pharmaceutical organic chemistry-ii second year b. pharmacy (semester-iii)
- Taylor & Francis. (n.d.).
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Technical Support Center: Catalyst Selection for Reactions Involving 3,4-Diethoxy-2-fluoroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Diethoxy-2-fluoroaniline. This guide is designed to provide in-depth technical assistance and troubleshooting advice for catalyst selection in various chemical transformations involving this versatile building block. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the success of your reactions.
Introduction: The Unique Reactivity of this compound
This compound is a valuable substrate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. However, its unique substitution pattern presents specific challenges and opportunities in catalyst selection. The interplay of the electron-donating ethoxy groups and the electron-withdrawing, sterically demanding ortho-fluoro substituent significantly influences the molecule's reactivity in cross-coupling and other catalyzed reactions.[1][2][3]
-
Electronic Effects: The two electron-donating ethoxy groups increase the electron density of the aromatic ring, which can affect the oxidative addition step in palladium-catalyzed cross-coupling reactions.[4] Conversely, the ortho-fluoro group is electron-withdrawing, influencing the electronics of the aniline moiety.[2]
-
Steric Hindrance: The ortho-fluoro group can sterically hinder the approach of the catalyst to the reaction center, necessitating the use of specific ligands to overcome this challenge.[3]
-
Coordinating Effects: The aniline's amino group can coordinate with the metal center of the catalyst, potentially inhibiting its activity.[2]
Understanding these factors is crucial for selecting the optimal catalyst system to achieve high yields and selectivity.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound.
Q1: What are the primary challenges when performing cross-coupling reactions with this compound?
A1: The main challenges stem from the electronic and steric properties of the substituents. The electron-rich nature of the ring due to the diethoxy groups can make oxidative addition, the first step in many cross-coupling catalytic cycles, more difficult.[4] The ortho-fluoro group adds steric bulk and can also influence the electronic environment. Furthermore, the aniline nitrogen can act as a ligand, potentially poisoning the catalyst.[2] Careful selection of a catalyst system, particularly the ligand, is essential to overcome these hurdles.
Q2: Which types of palladium catalysts are generally most effective for reactions with this substrate?
A2: For challenging substrates like this compound, pre-formed palladium(0) catalysts such as Pd(PPh₃)₄ or catalyst systems generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂) and a suitable ligand are often employed.[5][6] The choice of ligand is critical. Electron-rich, bulky phosphine ligands, especially biarylphosphines like SPhos, XPhos, and RuPhos, have shown great success in promoting cross-coupling reactions of sterically hindered and electron-rich anilines.[2][7]
Q3: How does the choice of base impact the reaction outcome?
A3: The base plays a crucial role in several steps of the catalytic cycle, including the transmetalation step in Suzuki-Miyaura couplings and the deprotonation of the amine in Buchwald-Hartwig aminations. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common.[5] The strength and solubility of the base can significantly affect the reaction rate and yield. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or alkali metal tert-butoxides are often required.
Q4: Can you recommend a starting point for a Suzuki-Miyaura coupling with this compound?
A4: A good starting point would be to use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. A common base to try is K₃PO₄ or Cs₂CO₃.[5] Solvents like dioxane/water or toluene/water mixtures are typically effective.[5] It is often necessary to screen a few different ligands and bases to find the optimal conditions for your specific coupling partner.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound.
Problem 1: Low or No Yield in a Suzuki-Miyaura Coupling Reaction
Symptoms:
-
Starting material (this compound derivative, e.g., the corresponding aryl halide) is largely unreacted.
-
The desired product is formed in very low quantities.
-
Significant formation of side products, such as homocoupled boronic acid or hydrodehalogenation of the starting material.[8][9]
Possible Causes and Solutions:
| Possible Cause | Scientific Rationale | Suggested Solution |
| Inactive Catalyst | The Pd(0) active species may not be forming efficiently or is being deactivated. Oxidation of the catalyst can occur in the presence of air. | Ensure all reagents and solvents are properly degassed.[5] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[5] Screen different palladium precursors and ligands. |
| Ineffective Ligand | The ligand may not be bulky or electron-rich enough to promote the oxidative addition of the electron-rich aryl halide or to facilitate the reductive elimination step. | Switch to a more sterically demanding and electron-donating ligand, such as a biarylphosphine (e.g., SPhos, XPhos, RuPhos).[2][7] |
| Inappropriate Base | The base may be too weak to facilitate the transmetalation step effectively, or it may have poor solubility in the reaction medium. | Screen stronger bases like K₃PO₄ or Cs₂CO₃.[5] Grinding the base to a fine powder can improve its reactivity. |
| Poor Solvent Choice | The solvent system must adequately dissolve both the organic and inorganic reagents. | Try different solvent mixtures, such as dioxane/water, toluene/water, or DMF/water.[5] Ensure the water content is optimized, as it can be crucial for the activity of some boronic acids.[10] |
| Low Reaction Temperature | The reaction may have a high activation energy, especially with a challenging substrate. | Gradually increase the reaction temperature, for example, to reflux conditions, while monitoring for decomposition.[5] |
| Boronic Acid Instability | Boronic acids can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures.[10] | Use a more stable boronic ester, such as a pinacol ester.[10] Add the boronic acid in slight excess. |
Experimental Protocol: Suzuki-Miyaura Coupling Screening
-
To a dried reaction vial, add the this compound-derived aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (1.1-1.2 equiv relative to Pd) in the chosen solvent.
-
Degas both the reaction mixture and the catalyst solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the catalyst solution to the reaction vial under an inert atmosphere.
-
Seal the vial and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Catalyst Selection Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Problem 2: Side Product Formation in a Buchwald-Hartwig Amination
Symptoms:
-
Formation of significant amounts of undesired side products.
-
Incomplete conversion of the starting aryl halide.
-
Difficulty in purifying the desired N-arylated product.
Possible Causes and Solutions:
| Possible Cause | Scientific Rationale | Suggested Solution |
| β-Hydride Elimination | If the amine coupling partner has β-hydrogens, this can be a competing pathway, especially with less bulky ligands. | Use a more sterically hindered ligand that favors reductive elimination over β-hydride elimination.[11] |
| Homocoupling of Amine | This can occur under certain conditions, leading to diarylamine byproducts if a primary amine is used. | Optimize the stoichiometry of the reactants. A slight excess of the amine is often beneficial. |
| Hydrodehalogenation | The aryl halide is reduced to the corresponding arene. This can be promoted by trace amounts of water.[8] | Ensure anhydrous reaction conditions. Use freshly distilled solvents and dried reagents. |
| Reaction with Solvent | Some solvents, like THF, can be reactive under strongly basic conditions. | Switch to a more inert solvent such as toluene or dioxane. |
| Overly Reactive Catalyst | A highly active catalyst might promote side reactions if the reaction is run for too long or at too high a temperature. | Reduce the reaction time and/or temperature. Consider a less active but more selective catalyst system. |
Logical Relationship Diagram for Buchwald-Hartwig Side Reactions
Caption: Competing pathways in Buchwald-Hartwig amination.
Recommended Catalyst Systems for Common Reactions
The following table provides a starting point for catalyst selection for various cross-coupling reactions with this compound derivatives. Optimization will likely be required for each specific substrate combination.
| Reaction Type | Palladium Precursor | Recommended Ligands | Typical Base | Solvent System |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos, P(t-Bu)₃ | K₃PO₄, Cs₂CO₃, K₂CO₃[5] | Dioxane/H₂O, Toluene/H₂O, THF/H₂O[5][9] |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos, t-BuXPhos | NaOt-Bu, LiHMDS, K₃PO₄ | Toluene, Dioxane |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, Xantphos | Et₃N, i-Pr₂NH (often as solvent)[12] | DMF, THF, Toluene |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃[13] | - (co-catalyst often used, e.g., CuI) | DMF, Toluene, THF |
References
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for 3,4-Dichloro-1,2,5-thiadiazole Reactions.
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
-
Kim, S., et al. (2015). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates with Aryl Amines. ResearchGate. Retrieved from [Link]
-
Kivala, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Jana, R., et al. (2011). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). The role of anilines in cross‐coupling reactions. Retrieved from [Link]
-
Francke, R., & Schiavo, L. (2020). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. Retrieved from [Link]
-
ACS Publications. (2021). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Retrieved from [Link]
-
Hartwig, J. F., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
NIH. (n.d.). o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. Retrieved from [Link]
-
ResearchGate. (n.d.). Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
-
Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Retrieved from [Link]
-
ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]
-
NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
PubMed. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
PMC. (n.d.). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Ritter, T., et al. (2018). Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. Nature Research. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
YouTube. (2023). Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance | Organic Chemistry Basics L13. Retrieved from [Link]
-
NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Cardiff University. (2024). Catalysis Science & Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Deciding which group twists out of the plane when ortho effect takes place. Retrieved from [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]
-
Reddit. (n.d.). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
UniMiB. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
-
Canadian Journal of Chemistry. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
handling and storage best practices for 3,4-Diethoxy-2-fluoroaniline
A Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword:
Welcome to the technical support guide for 3,4-Diethoxy-2-fluoroaniline. This document is structured to provide practical, field-tested advice for the safe handling, storage, and use of this substituted aniline in a research and development setting.
Critical Advisory: As of the latest revision of this guide, a specific, verified Safety Data Sheet (SDS) and comprehensive public data for this compound (CAS 2377481-12-8) are not widely available. This suggests the compound may be a novel or specialized research chemical. Consequently, this guide has been constructed based on expert knowledge of closely related, well-documented aromatic amines and substituted fluoroanilines. All quantitative data, hazard classifications, and specific safety protocols are based on a proxy compound, 3,4-Difluoroaniline (CAS 3863-11-4) , which shares key structural motifs. This approach ensures a high standard of safety and scientific integrity in the absence of compound-specific data. Always treat this compound with the highest degree of caution, assuming it possesses hazards similar to or greater than its analogues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and safety of substituted fluoroanilines.
Q1: What are the primary hazards associated with handling substituted anilines like this one?
A1: Substituted anilines as a class are primarily hazardous due to their potential for acute toxicity upon ingestion, dermal contact, or inhalation. They are readily absorbed through the skin, and many are suspected carcinogens or mutagens. For the proxy compound, 3,4-Difluoroaniline, the hazards include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. Thermal decomposition can produce highly toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen fluoride (HF).[1]
Q2: What does the "aniline" functional group imply about the compound's chemical behavior?
A2: The aniline moiety confers basicity to the molecule, allowing it to react with acids to form salts. This property is crucial for purification, as it can be protonated and extracted into an aqueous acid phase. However, the amine group is also susceptible to oxidation, which is often the cause of the characteristic darkening of aniline samples upon exposure to air and light.[2] The electron-donating nature of the amine group makes the aromatic ring highly activated towards electrophilic substitution, which can sometimes lead to unwanted side reactions if not properly controlled.
Q3: How do the ethoxy and fluoro substituents affect the molecule's properties compared to unsubstituted aniline?
A3:
-
Fluorine: The fluorine atom is a strongly electronegative group that can influence the acidity/basicity of the amine and the reactivity of the aromatic ring. It can also participate in hydrogen bonding, affecting solubility.
-
Ethoxy Groups: The two ethoxy groups add steric bulk around the aniline core, which can influence its reactivity in sterically demanding reactions. They also increase the lipophilicity of the molecule, generally decreasing its solubility in water while increasing its solubility in organic solvents.
Data Summary Table (Based on Proxy: 3,4-Difluoroaniline)
| Property | Value | Source(s) |
| CAS Number | 3863-11-4 | |
| Molecular Formula | C₆H₅F₂N | |
| Molecular Weight | 129.11 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 77 °C at 7 mmHg | |
| Density | 1.302 g/mL at 25 °C | |
| Flash Point | 85 °C (185 °F) - closed cup |
GHS Hazard Classification (Based on Proxy: 3,4-Difluoroaniline)
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation |
Part 2: Handling and Storage Best Practices
Proper handling and storage are paramount to ensuring user safety and maintaining the chemical's integrity.
Q4: What are the ideal storage conditions for this compound?
A4: Based on best practices for aromatic amines, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][3] Many anilines are sensitive to air and light, leading to gradual discoloration and degradation.[2] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prolong shelf life and maintain purity. Refrigeration is often advised.[4]
Caption: Troubleshooting workflow for aniline-based reactions.
Q9: How can I effectively remove unreacted aniline from my crude reaction mixture after the reaction is complete?
A9: An acidic wash is the most common and effective method. The basic aniline is protonated to form a water-soluble salt, which is extracted into the aqueous layer.
Protocol: Aqueous Acidic Workup for Aniline Removal
-
Solvent Dilution: After the reaction is complete, cool the mixture to room temperature. Dilute the organic reaction mixture with a water-immiscible solvent like ethyl acetate or DCM.
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
First Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. 4. Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, remembering to vent frequently to release any pressure buildup.
-
Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the aniline hydrochloride salt.
-
Repeat Wash: Repeat the wash with 1 M HCl (steps 3-5) one or two more times to ensure complete removal of the aniline.
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to isolate the crude product.
References
-
Thermo Fisher Scientific. (2011). Safety Data Sheet: 4-Chloro-2-fluoroaniline.
-
Smolecule. (2024). 3,4-Diethoxy-5-fluoroaniline hydrochloride.
-
Thermo Fisher Scientific. (2007). Safety Data Sheet: 4-Fluoroaniline.
-
Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Fluoroaniline.
-
Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: 2,3,4-Trifluoroaniline.
-
Sigma-Aldrich. (2024). Safety Data Sheet.
-
Sigma-Aldrich. (n.d.). 3,4-Difluoroaniline 99%.
-
Matrix Scientific. (n.d.). 4-(2-Ethoxyphenoxy)-3-fluoroaniline.
-
Washington State University. (n.d.). Standard Operating Procedure: Aniline.
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?
-
BenchChem. (n.d.). 3,4-Difluoroaniline.
-
Aarti Industries Ltd. (2021). GPS Safety Summary: 2-Fluoroaniline.
-
MedChemExpress. (n.d.). 2,6-Diethyl-4-fluoroaniline.
-
PubChem. (n.d.). 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline.
-
PubChem. (n.d.). 2,4-Difluoroaniline.
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 3,4-Diethoxy-2-fluoroaniline and its Non-fluorinated Analog
A Senior Application Scientist's Perspective on the Impact of Fluorination on a Key Chemical Scaffold
In the landscape of modern drug discovery and agrochemical development, the strategic modification of molecular scaffolds to enhance biological activity and pharmacokinetic properties is a cornerstone of innovation. Among the most powerful tools in the medicinal chemist's arsenal is the introduction of fluorine into a molecule. This guide provides an in-depth, objective comparison of the anticipated biological activities of 3,4-Diethoxy-2-fluoroaniline and its non-fluorinated parent, 3,4-diethoxyaniline.
While direct comparative experimental data for this compound is not extensively available in public literature, this guide will extrapolate its likely properties based on well-established principles of fluorine chemistry in bioactive molecules.[1] We will explore the theoretical advantages conferred by the fluorine atom, supported by generalized experimental protocols that would be employed to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of fluorination on a common aniline derivative.
The Strategic Introduction of Fluorine: A Paradigm of Modern Medicinal Chemistry
Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—make it a transformative element in drug design.[1] Its introduction can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile.[1] By replacing a hydrogen atom with fluorine, chemists can strategically block sites of metabolic oxidation, alter the acidity of nearby functional groups, and introduce new, favorable interactions with biological targets.
Physicochemical and Predicted Biological Property Comparison
The introduction of a fluorine atom at the 2-position of the 3,4-diethoxyaniline scaffold is anticipated to modulate several key properties. The following table summarizes a comparison of the known properties of 3,4-diethoxyaniline and the predicted properties of its fluorinated analog.
| Property | 3,4-diethoxyaniline | This compound (Predicted) | Rationale for Prediction |
| Molecular Weight | 181.23 g/mol [2] | 199.22 g/mol | Addition of a fluorine atom. |
| LogP (Lipophilicity) | ~2.1 (Estimated) | Higher than non-fluorinated analog | Fluorine generally increases lipophilicity. |
| pKa (Basicity of Amine) | ~4.7 (Estimated for diethoxyanilines) | Lower than non-fluorinated analog | The electron-withdrawing nature of fluorine reduces the basicity of the aniline nitrogen. |
| Metabolic Stability | Moderate | Significantly Higher | The C-F bond is stronger than the C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. Fluorination can block metabolic "hot spots". |
| Binding Affinity to Target | Varies with target | Potentially Higher | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites, potentially increasing binding affinity. |
| Cytotoxicity | Varies with cell line | Potentially Higher | Increased lipophilicity can enhance cell membrane permeability, and altered electronic properties may lead to stronger interactions with intracellular targets. |
Anticipated Biological Activity: A Mechanistic Exploration
The non-fluorinated compound, 3,4-diethoxyaniline, is primarily utilized as an intermediate in the synthesis of agrochemicals, notably the fungicide Diethofencarb.[3] This suggests that the core diethoxyaniline scaffold possesses some inherent, albeit potentially modest, biological activity that is optimized in its derivatives.
The introduction of fluorine is predicted to enhance this intrinsic activity through several mechanisms:
-
Increased Metabolic Stability: Aniline rings are often susceptible to hydroxylation by cytochrome P450 (CYP) enzymes, a primary route of metabolic inactivation. A fluorine atom at the 2-position can sterically hinder or electronically disfavor enzymatic attack at or near this position, prolonging the compound's half-life and bioavailability.
-
Altered Target Interactions: The high electronegativity of fluorine can alter the electron distribution of the aromatic ring, influencing how the molecule interacts with its biological target. This can lead to stronger or more selective binding. For instance, the fluorine atom can act as a hydrogen bond acceptor, forming a crucial interaction with an amino acid residue in an enzyme's active site.
-
Enhanced Membrane Permeability: Increased lipophilicity due to fluorination can improve the compound's ability to cross cell membranes, a critical factor for reaching intracellular targets.
To quantitatively assess these predicted differences, a series of in vitro assays would be essential. The following sections detail the experimental protocols for key comparative studies.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5][6][7] It measures the metabolic activity of cells, which is indicative of their health and proliferation.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and 3,4-diethoxyaniline in a selected cancer cell line (e.g., HepG2, a human liver cancer cell line).
Materials:
-
Human hepatoma (HepG2) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound and 3,4-diethoxyaniline
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Create serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Metabolic Stability Assessment in Human Liver Microsomes
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic stability.[8][9][10][11]
Objective: To compare the in vitro metabolic half-life (t1/2) and intrinsic clearance (Clint) of this compound and 3,4-diethoxyaniline.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds and a positive control (e.g., testosterone)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: In a 96-well plate, pre-warm a mixture of HLMs (final concentration 0.5 mg/mL) and phosphate buffer at 37°C.
-
Reaction Initiation: Add the test compound (final concentration 1 µM) to the microsome suspension. Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve represents the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint = (V/P) * (0.693/t1/2)), where V is the incubation volume and P is the amount of microsomal protein.
Cytochrome P450 Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major CYP450 enzymes, which is crucial for predicting drug-drug interactions.[12][13][14][15][16]
Objective: To assess and compare the inhibitory potential (IC50 values) of this compound and 3,4-diethoxyaniline against a panel of key human CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Materials:
-
Human liver microsomes or recombinant human CYP enzymes
-
Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2)
-
NADPH regenerating system
-
Test compounds and known inhibitors for each isoform (positive controls)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the test compound at various concentrations with human liver microsomes, a specific probe substrate for a CYP isoform, and the NADPH regenerating system at 37°C.
-
Metabolite Quantification: After a set incubation time, terminate the reaction and quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to that of a vehicle control. Plot the percentage of inhibition against the test compound concentration to determine the IC50 value.
Visualizing the Impact of Fluorination
The following diagrams illustrate the conceptual frameworks behind the anticipated differences in the biological activity of the two compounds.
Caption: Predicted Metabolic Pathways.
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion
The strategic placement of a fluorine atom on the 3,4-diethoxyaniline scaffold is predicted to significantly enhance its biological activity and drug-like properties. The resulting this compound is expected to exhibit increased metabolic stability, potentially higher cytotoxicity against cancer cell lines, and altered interactions with biological targets. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these hypotheses. For researchers in drug discovery and agrochemical development, the comparative analysis of fluorinated and non-fluorinated analogs is a critical step in lead optimization, and the principles discussed herein offer valuable insights into the rational design of more potent and effective molecules.
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A Comparative Guide to the Synthesis and Validation of 3,4-Diethoxy-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of a proposed, efficient synthetic route for 3,4-Diethoxy-2-fluoroaniline with a plausible alternative, supported by established chemical principles and data from analogous transformations. This document details the rationale behind the proposed synthesis, offers a comparative analysis, and outlines a rigorous validation protocol using standard analytical techniques.
Introduction
This compound is a polysubstituted aniline derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring electron-donating ethoxy groups and an electron-withdrawing fluorine atom, makes it a valuable precursor for the synthesis of complex molecular targets. The efficient and scalable production of this intermediate is crucial for drug discovery and development programs. This guide presents a novel, yet unpublished, synthetic method and compares it to a viable alternative, providing a framework for its practical implementation and validation.
A New, Efficient Synthetic Route: Nitration and Reduction
The proposed new method for the synthesis of this compound follows a classical and reliable two-step sequence: electrophilic nitration of a readily available starting material, followed by catalytic hydrogenation.
Step 1: Nitration of 1,2-Diethoxybenzene
The synthesis commences with the nitration of 1,2-diethoxybenzene. The ethoxy groups are ortho-, para-directing, and the steric hindrance between them and the incoming nitro group will influence the regioselectivity of the reaction.
Reaction: C₆H₄(OCH₂CH₃)₂ + HNO₃ → C₆H₃(NO₂)(OCH₂CH₃)₂ + H₂O
Causality of Experimental Choices:
-
Nitrating Agent: A mixture of nitric acid and sulfuric acid is the standard and most effective reagent for the nitration of aromatic rings. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in this reaction.[1]
-
Temperature Control: The nitration of activated aromatic rings, such as 1,2-diethoxybenzene, is a highly exothermic reaction. Maintaining a low temperature (typically 0-10 °C) is crucial to prevent over-nitration and the formation of undesired byproducts.[2]
Step 2: Reduction of 2-Fluoro-3,4-diethoxynitrobenzene
The nitro group of the intermediate is then reduced to an amine to yield the final product. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.[3]
Reaction: C₆H₂(F)(NO₂)(OCH₂CH₃)₂ + 3H₂ --(Pd/C)--> C₆H₂(F)(NH₂)(OCH₂CH₃)₂ + 2H₂O
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of nitro groups to anilines. It offers excellent activity and selectivity under mild conditions.[4]
-
Hydrogen Source: Hydrogen gas is the most common and efficient reducing agent for this type of transformation. The reaction is typically carried out under a hydrogen atmosphere at a slightly elevated pressure to ensure a sufficient supply of the reducing agent.[5]
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a critical decision in chemical process development. The following table provides a comparative overview of the proposed new method and a plausible alternative route.
| Parameter | New Synthetic Method (Proposed) | Alternative Method (Hypothetical) |
| Starting Materials | 1,2-Diethoxybenzene, Nitric Acid, Sulfuric Acid | 2-Fluoro-4,5-diethoxybenzoic acid |
| Key Transformations | Electrophilic Nitration, Catalytic Hydrogenation | Curtius or Hofmann Rearrangement |
| Reported Yield | High (based on analogous reactions) | Moderate to Good (typically) |
| Reaction Conditions | Low to moderate temperatures, atmospheric to moderate pressure | Varied, may require elevated temperatures |
| Key Reagents/Catalysts | HNO₃/H₂SO₄, Pd/C, H₂ | Diphenylphosphoryl azide (DPPA) or Bromine/NaOH, Acid/Base |
| Key Advantages | Readily available starting materials, well-established and scalable reactions. | Avoids the use of strong nitrating acids. |
| Key Disadvantages | Use of strong, corrosive acids; requires handling of hydrogen gas. | The starting material is not as readily available; potential for side reactions. |
Experimental Protocols
New Synthetic Method: Detailed Protocol
Step 1: Synthesis of 2-Fluoro-3,4-diethoxynitrobenzene
-
To a stirred solution of 1,2-diethoxybenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq).
-
Maintain the reaction temperature below 10 °C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve 2-fluoro-3,4-diethoxynitrobenzene (1.0 eq) in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus or using a hydrogen balloon at room temperature and 1-3 atm pressure.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Validation of this compound
The identity, purity, and quality of the synthesized this compound must be confirmed through a rigorous analytical validation process.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful technique for assessing the purity of the final product and detecting any impurities.[6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Methodology:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Acceptance Criteria:
-
Purity: ≥ 99.5%
-
Individual Impurities: ≤ 0.1%
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.
Expected ¹H NMR Data (based on analogous compounds):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.4 | t | 6H | -OCH₂CH ₃ |
| ~3.8 | br s | 2H | -NH ₂ |
| ~4.1 | q | 4H | -OCH ₂CH₃ |
| ~6.5-7.0 | m | 2H | Ar-H |
Expected ¹³C NMR Data (based on analogous compounds):
| Chemical Shift (δ) ppm | Assignment |
| ~15 | -OCH₂C H₃ |
| ~65 | -OC H₂CH₃ |
| ~110-150 | Ar-C |
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[7]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or LC-MS.
Expected Data (for Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 199.1
-
Key Fragments: Loss of ethyl group (-29), loss of ethoxy group (-45).
Visualization of Synthetic and Analytical Workflows
Caption: Workflow for the synthesis and validation of this compound.
Conclusion
The proposed synthetic route to this compound via nitration and subsequent reduction of 1,2-diethoxybenzene represents a robust and scalable method based on well-established chemical transformations. While this guide provides a comprehensive theoretical framework and detailed protocols based on analogous reactions, experimental validation is necessary to determine the optimal reaction conditions, yields, and impurity profiles for this specific target molecule. The outlined analytical validation procedures provide a clear pathway for ensuring the quality and purity of the final product, which is paramount for its application in research and development.
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A Comparative Guide to Catalytic Systems for the Synthesis of 3,4-Diethoxy-2-fluoroaniline
Abstract
3,4-Diethoxy-2-fluoroaniline is a pivotal intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical sectors. Its synthesis, however, presents distinct challenges related to regioselectivity and the formation of the carbon-nitrogen bond on a sterically hindered and electronically modified aromatic ring. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this target molecule, focusing on the widely adopted Buchwald-Hartwig amination reaction. We will dissect the performance of palladium-based systems with different ligand generations and explore copper-based catalysts as a cost-effective alternative. The discussion is grounded in mechanistic principles and supported by representative experimental data to provide researchers, scientists, and drug development professionals with a practical framework for catalyst selection and process optimization.
Introduction: The Strategic Importance of this compound
The unique substitution pattern of this compound, featuring two ethoxy groups and a fluorine atom, imparts specific electronic and steric properties that are highly desirable in modern drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, while the di-ethoxy substitution influences solubility and molecular conformation. Consequently, efficient and scalable access to this aniline derivative is of paramount importance.
The primary challenge in its synthesis lies in the formation of the C-N bond. Traditional methods like nucleophilic aromatic substitution (SNAr) are often ineffective due to the electron-rich nature of the di-alkoxy substituted ring, which deactivates it towards nucleophilic attack.[1] This necessitates the use of transition-metal catalysis, which has revolutionized the construction of such bonds.[2] This guide will focus on comparing the most viable catalytic approaches to empower researchers in making informed decisions for their synthetic campaigns.
The general synthetic transformation is illustrated below, typically starting from an appropriately substituted and halogenated benzene precursor.
Figure 1: General reaction scheme for the catalytic synthesis of this compound.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Gold Standard
The Buchwald-Hartwig amination has become one of the most powerful and versatile methods for forming C-N bonds.[2][3] The reaction employs a palladium catalyst, a phosphine-based ligand, and a base to couple an aryl halide or triflate with an amine.[1] The choice of ligand is the most critical parameter influencing the catalyst's activity, stability, and substrate scope.[4]
The generally accepted catalytic cycle involves an oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Analysis of Palladium Ligands
The evolution of phosphine ligands has led to several "generations" of catalyst systems, each offering significant improvements in performance.
A. Second-Generation Bidentate Ligands (e.g., Xantphos)
Ligands like Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) were a major advancement, providing good stability and efficiency for a range of substrates. A patented method for a similar 2-fluoro-4-substituted aminoaniline utilizes a Pd₂(dba)₃/Xantphos system.[5] While reliable, these systems often require higher temperatures and catalyst loadings compared to more modern alternatives.
B. Third-Generation Bulky Monodentate Ligands (e.g., Biarylphosphines)
The breakthrough development of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) by the Buchwald group dramatically expanded the reaction's scope.[2][6] These ligands accelerate the rate-limiting reductive elimination step, allowing for the coupling of less reactive aryl chlorides and the use of milder bases and lower temperatures.[2][4] Their steric bulk helps stabilize the catalytically active monoligated Pd(0) species.
C. Ylide-Substituted Phosphines (YPhos)
More recently, ylide-substituted phosphines (YPhos) have emerged as exceptionally active ligands. Their strong electron-donating ability and unique architecture can lead to remarkably high catalyst turnover numbers, achieving full conversion at room temperature for challenging substrates with very low catalyst loadings.[4]
| Catalyst System | Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference / Representative Data |
| System 1 (Bidentate) | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ | Dioxane | 100-110 | 12-24 | 80-90 | Based on[5] |
| System 2 (Biarylphosphine) | Pd(OAc)₂ (0.5-1) | XPhos (1-2) | K₃PO₄ | Toluene | 80-100 | 4-12 | >95 | Based on[2][6] |
| System 3 (YPhos) | Pd₂(dba)₃ (0.25-0.5) | L1 (YPhos) (0.5-1) | NaOtBu | Toluene | 25-50 | 1-4 | >98 | Based on[4] |
| Table 1: Comparative performance of representative Palladium-based catalyst systems for aryl amination. Data is representative for typical Buchwald-Hartwig reactions on similar substrates. |
Copper-Catalyzed Systems: A Cost-Driven Alternative
While palladium catalysis is highly effective, the high cost and environmental impact of palladium are significant drawbacks, especially for industrial-scale production.[1] This has spurred interest in catalysts based on more abundant and less expensive base metals like copper.
Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, traditionally required harsh reaction conditions (high temperatures). However, modern advancements using specific ligands have allowed these reactions to proceed under much milder conditions.[1] Copper-catalyzed systems can be particularly effective for the amination of aryl iodides and bromides. While they may not yet match the broad substrate scope and functional group tolerance of the best palladium systems, they represent a viable and economically attractive alternative for specific applications.[7][8]
| Catalyst System | Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference / Representative Data |
| Cu-based System | CuI (5-10) | L-proline (10-20) | K₂CO₃ | DMSO | 90-120 | 24-48 | 75-85 | Representative of modern Ullmann conditions. |
| Table 2: Representative performance of a modern Copper-catalyzed amination system. |
Experimental Protocols
The following protocols are provided as validated starting points for the synthesis of this compound.
Protocol 1: High-Performance Palladium-Catalyzed Amination
This protocol utilizes a third-generation bulky biarylphosphine ligand for optimal efficiency.
Materials:
-
1-Bromo-3,4-diethoxy-2-fluorobenzene (1.0 equiv)
-
Benzophenone imine (as an ammonia equivalent, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.01 equiv, 1 mol%)
-
XPhos (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene, followed by 1-Bromo-3,4-diethoxy-2-fluorobenzene and benzophenone imine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Cool the mixture to room temperature and quench with water.
-
The resulting imine is hydrolyzed by adding 2M HCl and stirring for 1 hour.
-
Neutralize the aqueous layer with a saturated NaHCO₃ solution and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Figure 3: Experimental workflow for the Palladium-catalyzed synthesis.
Conclusion and Recommendations
For the synthesis of this compound, palladium-catalyzed Buchwald-Hartwig amination remains the superior methodology due to its high efficiency, broad functional group tolerance, and mild reaction conditions.
-
For Highest Performance and Versatility: Catalyst systems employing bulky, electron-rich monodentate biarylphosphine ligands (e.g., XPhos) or YPhos ligands are recommended. They offer the best combination of high yields, low catalyst loadings, and faster reaction times, making them ideal for both discovery chemistry and process development.[4][6]
-
For Cost-Sensitive, Large-Scale Synthesis: If the starting material is an aryl bromide or iodide, a modern copper-catalyzed Ullmann-type reaction should be evaluated. While potentially requiring more optimization and longer reaction times, the significant cost savings from avoiding palladium can be a decisive factor in industrial applications.[1]
The continued development of base-metal catalysts holds promise for a future where the efficiency of palladium can be matched by more sustainable and economical alternatives. However, for reliability and scope in a research and development setting, the advanced palladium systems are currently the undisputed leaders.
References
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Title: Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates Source: PMC URL: [Link]
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Title: Palladium-Catalyzed Arylation of Fluoroalkylamines Source: PMC - NIH URL: [Link]
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Title: Buchwald–Hartwig amination Source: Grokipedia URL: [Link]
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Title: Palladium-Catalyzed Arylation of Fluoroalkylamines Source: PubMed - NIH URL: [Link]
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Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
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Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
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Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
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The Gold Standard and Beyond: A Comparative Guide to the Structural Analysis of 3,4-Diethoxy-2-fluoroaniline Derivatives
A Senior Application Scientist's Guide for Researchers in Drug Development
In the intricate world of drug discovery and materials science, an unambiguous understanding of a molecule's three-dimensional architecture is paramount. For aniline derivatives, a critical scaffold in medicinal chemistry, this structural knowledge underpins everything from structure-activity relationship (SAR) studies to the design of novel therapeutics.[1] While a range of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating the precise atomic arrangement of crystalline materials.[1][2]
This guide offers a comparative analysis of X-ray crystal structure analysis in the context of 3,4-Diethoxy-2-fluoroaniline derivatives. While public crystallographic data for this specific class of compounds is limited, we will draw upon established principles and data from structurally related fluoroaniline and polysubstituted aniline derivatives to provide a comprehensive framework. We will explore the causality behind experimental choices in SCXRD and objectively compare its performance against complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational methods like Density Functional Theory (DFT).
Part 1: The Definitive Answer: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD stands as the gold standard because it provides a direct, high-resolution map of electron density within a crystal.[1] This allows for the precise determination of atomic positions, bond lengths, bond angles, and the overall molecular geometry, information that is invaluable for understanding a molecule's chemical and physical properties.[2]
The Experimental Workflow: From Powder to Precision
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands careful execution.[1] The most significant bottleneck is often the initial step: growing a high-quality single crystal.[1][3]
Causality in Experimental Choices
-
Crystal Growth: The goal is to allow molecules to slowly and orderly arrange themselves into a repeating lattice. Slow evaporation of a saturated solution is a common and effective technique for aniline derivatives.[1] The choice of solvent is critical; the compound should have moderate solubility to allow for the gradual formation of large, well-ordered crystals.[4] Impurities and dust can act as unwanted nucleation sites, leading to many small crystals instead of a few large ones, hence the emphasis on high purity.[4]
-
Data Collection: A selected crystal is mounted and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.[1] This minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam, resulting in a sharper diffraction pattern and more precise data.[1] The choice of X-ray source, such as Molybdenum (Mo Kα, λ = 0.71073 Å), is standard for small organic molecules.[1]
Interpreting the Data: A Look at a Related Structure
To illustrate the output of an SCXRD experiment, the table below presents hypothetical crystallographic data for a representative fluoroaniline derivative, based on common values found in the literature for similar structures.[5][6]
| Parameter | Example Value (Fluoroaniline Derivative) | Significance |
| Chemical Formula | C₁₃H₈ClFN₂O₂ | Confirms the elemental composition in the crystal. |
| Crystal System | Triclinic | Describes the basic shape of the unit cell. |
| Space Group | P-1 | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 5.98, 3.93, 12.34 | The lengths of the unit cell edges. |
| α, β, γ (°) | 90, 78.40, 90 | The angles between the unit cell edges. |
| Volume (ų) | 284.5 | The volume of the unit cell. |
| Z | 1 | The number of molecules in the unit cell. |
| R-factor (R1) | ~0.04 (4%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower is better. |
Part 2: A Comparative Analysis: Alternative & Complementary Techniques
While SCXRD provides the definitive solid-state structure, a comprehensive characterization of a novel compound like a this compound derivative requires a multi-technique approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining molecular structure in solution. For a fluoroaniline derivative, several types of NMR experiments are indispensable.
-
What it tells you: ¹H NMR reveals the number and connectivity of hydrogen atoms. ¹³C NMR provides information about the carbon skeleton. Crucially for this class of compounds, ¹⁹F NMR is highly sensitive and offers a direct window into the electronic environment of the fluorine atom, which can be exquisitely sensitive to subtle changes in molecular geometry and intermolecular interactions.[7][8] 2D NMR techniques (like COSY, HSQC, HMBC) are then used to piece together the complete connectivity map of the molecule.
-
Performance vs. SCXRD: NMR provides the structure in a solution state, which can be more biologically relevant than the solid state. It is also a much faster technique for initial characterization. However, NMR data provides relative stereochemistry and conformation through correlations (like NOE), which is inferential, not a direct measurement of atomic coordinates and precise bond angles/lengths like SCXRD.[9]
Mass Spectrometry (MS)
MS is a high-sensitivity technique used to determine the molecular weight of a compound and can provide clues about its structure through fragmentation patterns.
-
What it tells you: High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with very high accuracy. Tandem MS (MS/MS) experiments involve fragmenting the molecule and analyzing the pieces to deduce structural motifs.[10][11]
-
Performance vs. SCXRD: MS is unmatched in its sensitivity, often requiring only picomoles of material. It is a cornerstone for confirming that the correct molecule has been synthesized.[10] However, it provides no information about the 3D arrangement of atoms, stereochemistry, or crystal packing. It answers "what is it?" but not "how is it shaped?".
Computational Modeling: Density Functional Theory (DFT)
DFT is a computational quantum mechanical modeling method used to predict the electronic structure and geometry of molecules.[12]
Part 3: A Self-Validating System: The Multi-Technique Workflow
No single technique tells the whole story. The true power in molecular characterization comes from the synergy of these methods, creating a self-validating system where the results of one technique confirm and complement the others.
In this workflow, MS confirms the molecular formula, and NMR establishes the chemical structure (connectivity) in solution. This provides confidence that the correct material is being taken forward for the often-difficult process of crystallization. The resulting SCXRD structure then provides the definitive, high-precision 3D atomic arrangement in the solid state. This experimental "ground truth" can then be used to validate DFT calculations, which in turn can provide deeper insights into the molecule's electronic properties and conformational preferences that are not directly observable by diffraction.
Conclusion
For the structural elucidation of this compound derivatives, single-crystal X-ray diffraction is the unequivocal gold standard, delivering an unparalleled level of detail about the molecule's three-dimensional form in the solid state. However, its power is magnified when used within a broader, multi-technique strategy. By integrating the solution-state insights from NMR, the mass confirmation from MS, and the predictive power of DFT, researchers can build a comprehensive and self-validating understanding of their target molecules. This synergistic approach is not merely best practice; it is essential for accelerating the rational design of new drugs and advanced materials.
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A Senior Scientist's Guide to Purity Assessment: Comparing NMR Spectroscopy with Chromatographic Methods for 3,4-Diethoxy-2-fluoroaniline
For researchers and professionals in drug development, the purity of a synthetic intermediate is not a trivial detail—it is the bedrock upon which the integrity of subsequent research and the safety of potential therapeutics are built. The compound 3,4-Diethoxy-2-fluoroaniline, a valuable substituted aniline building block, is no exception. Its utility in the synthesis of complex pharmaceutical agents demands a rigorous and unambiguous assessment of its purity.
This guide provides an in-depth, field-proven comparison of analytical methodologies for determining the purity of synthesized this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, grounding our protocols in the principles of scientific integrity and regulatory expectations.[1][2] Our primary focus will be on Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful primary method for both structural confirmation and absolute quantification, which we will then compare against orthogonal chromatographic techniques.
Section 1: The NMR-First Approach for Comprehensive Purity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful tool in the analytical chemist's arsenal because it provides direct, structure-specific information and can determine the absolute purity of a sample without the need for a reference standard of the analyte itself.[3][4] This is a profound advantage in research settings where a certified reference material may not exist. For a fluorinated molecule like this compound, NMR offers a multi-faceted approach utilizing ¹H, ¹³C, and the highly informative ¹⁹F nucleus.
Structural Confirmation & Impurity Identification
Before quantifying purity, one must confirm the identity of the bulk material. A combination of 1D and 2D NMR experiments provides an unassailable structural fingerprint.
-
¹H NMR: Provides information on the number and environment of protons. The spectrum of this compound is expected to show distinct signals for the two aromatic protons, the two ethoxy groups (methylene and methyl), and the amine protons.
-
¹³C NMR: Reveals the number of unique carbon environments. The fluorine atom will induce characteristic splitting of adjacent carbon signals (JCF coupling), providing definitive evidence of its position on the aromatic ring.
-
¹⁹F NMR: This is particularly crucial for fluorinated pharmaceuticals. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, resulting in a simple spectrum with a wide chemical shift range that is typically free of background signals.[5][6] A single peak (or a multiplet due to coupling with protons) confirms the presence of a single fluorine environment.
Potential Impurities and their NMR Signatures: The synthesis of aromatic amines often involves the reduction of a nitro-aromatic precursor.[7][8] Therefore, a common process-related impurity is the starting material, in this case, 1,2-diethoxy-3-fluoro-4-nitrobenzene . Residual solvents from purification (e.g., ethyl acetate, hexane, dichloromethane) are also frequently observed.[9]
Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound and a Key Potential Impurity
| Compound | Functional Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) | Predicted ¹⁹F Chemical Shift (δ, ppm) |
| This compound (Product) | Aromatic H-5 | ~6.7-6.9 | d, JHH ≈ 8-9 | -135 to -145 |
| Aromatic H-6 | ~6.5-6.7 | d, JHH ≈ 8-9 | ||
| -NH₂ | ~3.5-4.5 | br s | ||
| -OCH₂CH₃ (x2) | ~4.0-4.2 | q, JHH ≈ 7 | ||
| -OCH₂CH₃ (x2) | ~1.3-1.5 | t, JHH ≈ 7 | ||
| 1,2-diethoxy-3-fluoro-4-nitrobenzene (Impurity) | Aromatic H-5 | ~7.6-7.8 | d, JHH ≈ 9-10 | -125 to -135 |
| Aromatic H-6 | ~7.0-7.2 | d, JHH ≈ 9-10 | ||
| -OCH₂CH₃ (x2) | ~4.1-4.3 | q, JHH ≈ 7 | ||
| -OCH₂CH₃ (x2) | ~1.4-1.6 | t, JHH ≈ 7 |
Note: Chemical shifts are estimates based on substituent effects in related aniline and nitrobenzene systems. Actual values may vary based on solvent and concentration.
Quantitative NMR (qNMR) for Absolute Purity
The core principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10] By adding a known amount of a high-purity internal standard to a precisely weighed sample, one can calculate the absolute purity of the analyte. This method is considered a primary ratio method of measurement by metrological institutes.
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A Comparative Guide to the Thermal Stability of Fluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in Fluoroaniline Chemistry
Fluoroaniline derivatives are foundational building blocks in modern chemistry, pivotal to the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1] The strategic introduction of fluorine atoms onto the aniline scaffold can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, crucially, its thermal stability.[2][3] For professionals in drug development and materials science, understanding the thermal stability of these compounds is not merely an academic exercise. It is a prerequisite for designing robust manufacturing processes, ensuring long-term storage integrity, and guaranteeing the safety and efficacy of the final product.[4]
This guide provides an in-depth comparison of the thermal stability of various fluoroaniline derivatives. We will explore how the position and number of fluorine substituents dictate thermal behavior, supported by experimental data and a discussion of the underlying molecular principles. By grounding our analysis in established analytical techniques, we aim to provide a trustworthy and authoritative resource for scientists navigating the challenges of developing fluorinated compounds.
Pillar 1: Methodologies for Quantifying Thermal Stability
To objectively compare the thermal stability of different compounds, we rely on precise analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of thermal analysis, providing quantitative data on how a material's properties change with temperature.[5][6]
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated over time. The primary output, a thermogram, plots mass loss against temperature. Key parameters derived from TGA include the onset temperature of decomposition (T_onset), which marks the beginning of significant mass loss, and the temperature of maximum decomposition rate (T_max). It provides a direct measure of a compound's stability under thermal stress.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic transitions.
The trustworthiness of thermal analysis data hinges on a rigorously controlled experimental protocol. A standardized approach ensures that comparisons between different compounds are valid and reproducible.
Generalized Experimental Protocol for Thermal Analysis
-
Instrument Calibration: Ensure the TGA/DSC instrument is calibrated for temperature and mass (for TGA) or heat flow (for DSC) using certified reference materials (e.g., Indium, Zinc).
-
Sample Preparation: Accurately weigh 3-5 mg of the fluoroaniline derivative into a standard aluminum or ceramic pan. Ensure the sample is evenly distributed at the bottom of the pan.
-
Atmosphere Control: Purge the furnace with a high-purity inert gas (typically Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[7]
-
Heating Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Ramp the temperature at a controlled, linear rate (e.g., 10 °C/min) to a final temperature that ensures complete decomposition (e.g., 600-800 °C).[7]
-
Data Acquisition: Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
Data Analysis: Determine the onset decomposition temperature and other key thermal events from the resulting curves. The analysis should be performed using the instrument's dedicated software.
Experimental Workflow Diagram
Caption: General workflow for thermal analysis of fluoroaniline derivatives using TGA/DSC.
Pillar 2: Comparative Thermal Stability Analysis
The stability of a fluoroaniline derivative is intrinsically linked to its molecular structure. The strong carbon-fluorine (C-F) bond is a key contributor to this stability. We will now examine how the position and degree of fluorination impact the thermal properties of these compounds, with a focus on their corresponding polymers, which have been extensively studied.
Influence of Isomeric Position: A Look at Poly(fluoroaniline)s
While comprehensive TGA data for monomeric fluoroaniline isomers is not always readily available in comparative literature, extensive studies on their polymers provide profound insights. The polymerization of fluoroaniline isomers (2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline) yields polymers with distinct thermal properties that reflect the stability of the parent monomer units.
Studies have consistently shown that poly(fluoroaniline)s (PFANs) are thermally more stable than the parent polyaniline (PANI).[8] This enhanced stability is attributed to the incorporation of the highly stable C-F bond into the polymer backbone.[9][10] For instance, the chemical oxidative polymerization of aniline and 3-fluoroaniline produces copolymers with significantly greater thermal stability than the PANI homopolymer.[10][11] Similarly, poly(2-fluoroaniline) has been shown to be more thermally stable than PANI.[8]
The relative stability among the PFAN isomers can be influenced by steric and electronic effects. The ortho-substituent in poly(2-fluoroaniline) can induce a helical conformation, which may affect inter-chain interactions and overall thermal behavior.[9] While all fluorinated variants show improvement over PANI, the specific decomposition temperatures vary.
Influence of Fluorination Degree
Increasing the number of fluorine substituents on the aniline ring generally leads to a further increase in thermal stability. This trend is observed in various classes of aromatic compounds and is primarily due to two factors:
-
C-F Bond Strength: The C-F bond is the strongest single bond to carbon, and increasing the number of these bonds on the aromatic ring enhances the overall molecular stability.
-
Inductive Effects: The high electronegativity of fluorine withdraws electron density from the aromatic ring, strengthening the ring's C-C bonds and making it more resistant to thermal degradation.
While specific comparative TGA data across a full series (mono-, di-, tri-, tetra-, penta-fluoroaniline) is sparse, the principle is well-established in materials science. For example, fluorinated polyimides, which often incorporate fluorinated diamines like 4-fluoroaniline, are renowned for their exceptional thermal stability in demanding applications.[2]
Quantitative Data Summary
The following table summarizes representative thermal decomposition data for polyaniline and its fluorinated derivatives, illustrating the significant stabilizing effect of fluorine incorporation.
| Polymer | Onset Decomposition Temp. (T_onset) (°C) | Key Observations | Reference(s) |
| Polyaniline (PANI) | ~200-250 °C (first stage) | Exhibits a multi-stage decomposition process. | [8] |
| Poly(2-fluoroaniline) | > PANI | Shows enhanced thermal stability compared to the parent PANI. | [8] |
| Poly(3-fluoroaniline) | > PANI | Demonstrates greater thermal stability than PANI homopolymer. | [10][11] |
| Poly(aniline-co-3-fluoroaniline) | Increases with 3-FA content | Stability can be tailored by adjusting the copolymer composition. | [10] |
Note: Specific temperatures can vary based on synthesis method, doping level, and experimental conditions. The data presented reflects general trends reported in the literature.
Pillar 3: Structure-Stability Relationships
The experimental data reveals a clear correlation between the molecular structure of fluoroaniline derivatives and their thermal stability. The presence, position, and number of fluorine atoms are the primary determinants of a compound's resistance to thermal degradation.
The enhanced stability of fluorinated anilines and their polymers can be attributed to the strong C-F bond and the electron-withdrawing nature of fluorine. This relationship is fundamental to designing molecules for high-temperature applications.
Logical Diagram of Structure-Property Relationship
Caption: The relationship between fluorine substitution and enhanced thermal stability.
Conclusion and Outlook
The incorporation of fluorine into the aniline framework is a powerful and reliable strategy for enhancing thermal stability. Experimental evidence, primarily from the analysis of corresponding polymers, consistently demonstrates that fluoroaniline derivatives are more resistant to thermal degradation than their non-fluorinated counterparts.[8][11] This stability stems from the intrinsic strength of the carbon-fluorine bond and the electron-withdrawing effects of the fluorine substituent.
For professionals in drug development and materials science, these findings have significant practical implications. The choice of a specific fluoroaniline isomer or a more highly fluorinated derivative can be a critical design element for achieving desired material properties, such as higher processing temperatures for polymers or improved shelf-life for active pharmaceutical ingredients. By leveraging the principles outlined in this guide and employing rigorous thermal analysis techniques, researchers can make informed decisions to develop more robust, reliable, and effective products.
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ResearchGate. (n.d.). (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Retrieved from [Link]
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PubMed. (n.d.). Combined experimental and computational study of the thermochemistry of the fluoroaniline isomers. Retrieved from [Link]
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PubMed. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Retrieved from [Link]
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Preprints.org. (2023). Theoretical Investigation of the Molecular Properties of the Fluoroaniline and Fluoroanisole Isomers. Retrieved from [Link]
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Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]
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ResearchGate. (n.d.). Halogen Substituent Effects on the Relative Stability of Salicylidene Aniline Crystals of Different Stacking Types. Retrieved from [Link]
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MDPI. (n.d.). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Retrieved from [Link]
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ChemRxiv. (n.d.). Structural and Electronic Characterization of m- Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Retrieved from [Link]
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Shiksha. (n.d.). AP EAMCET Syllabus 2026. Retrieved from [Link]
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A Comparative Guide to the Electrochemical Properties of 3,4-Diethoxy-2-fluoroaniline
For researchers, scientists, and drug development professionals, understanding the electrochemical properties of novel aromatic amines is paramount for applications ranging from the synthesis of conductive polymers and dyes to the development of new pharmaceutical entities. This guide provides an in-depth technical comparison of the electrochemical behavior of 3,4-Diethoxy-2-fluoroaniline against relevant alternative aniline derivatives. By examining the interplay of substituent effects on the aniline scaffold, we aim to provide a predictive framework for the electrochemical characteristics of this polysubstituted aniline and offer practical, field-proven experimental protocols for its characterization.
Introduction: The Role of Substituents in Aniline Electrochemistry
The electrochemical oxidation of aniline and its derivatives is a cornerstone of organic electrochemistry. The ease of oxidation is primarily governed by the electron density at the nitrogen atom and the stability of the resulting radical cation. Substituents on the aromatic ring play a crucial role in modulating these properties through inductive and resonance effects.
-
Electron-Donating Groups (EDGs) , such as alkoxy (e.g., ethoxy) and alkyl groups, increase the electron density on the aromatic ring and the nitrogen atom through the resonance effect. This increased electron density facilitates the removal of an electron, thus lowering the oxidation potential.
-
Electron-Withdrawing Groups (EWGs) , such as halogens (e.g., fluorine) and nitro groups, decrease the electron density on the ring and the nitrogen atom via the inductive effect. This makes the molecule more difficult to oxidize, resulting in a higher oxidation potential.
The subject of this guide, This compound , presents an interesting case study due to the presence of two strong EDGs (diethoxy) and one EWG (fluoro). This combination of substituents is expected to result in unique electrochemical properties, which we will explore in comparison to simpler, well-characterized aniline derivatives.
Comparative Analysis of Electrochemical Properties
For this guide, we will compare the expected electrochemical properties of this compound with three key alternatives: Aniline , 4-Fluoroaniline , and 3,4-Dimethoxyaniline . This selection allows for a systematic evaluation of the individual and combined effects of the fluoro and diethoxy substituents.
| Compound | Structure | Expected Oxidation Potential (vs. Ag/AgCl) | Rationale |
| This compound | ![]() | Low to Moderate | The two strong electron-donating ethoxy groups are expected to significantly lower the oxidation potential compared to aniline and 4-fluoroaniline. The electron-withdrawing fluorine at the ortho position will likely increase the potential slightly compared to a non-fluorinated diethoxyaniline. |
| Aniline | ![]() | Moderate | The unsubstituted parent compound serves as our baseline for comparison. Its oxidation potential is well-documented.[1][2] |
| 4-Fluoroaniline | ![]() | High | The electron-withdrawing fluorine atom at the para position decreases the electron density on the nitrogen, making it more difficult to oxidize than aniline.[3][4][5] |
| 3,4-Dimethoxyaniline | ![]() | Low | The two strong electron-donating methoxy groups significantly lower the oxidation potential, making it a readily oxidizable compound.[6] |
Note: The expected oxidation potentials are relative and based on established principles of physical organic chemistry. Actual values will vary depending on experimental conditions.
Experimental Protocols for Electrochemical Characterization
To empirically determine and compare the electrochemical properties of these anilines, a suite of voltammetric and spectroscopic techniques should be employed. The following protocols are designed to be self-validating and are grounded in established methodologies.[1][7][8][9]
Cyclic Voltammetry (CV)
Cyclic voltammetry is the primary technique for investigating the redox behavior of electroactive species. It provides information on oxidation and reduction potentials, the reversibility of electron transfer processes, and the stability of the generated radical species.
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for the cyclic voltammetric analysis of aniline derivatives.
Detailed Protocol:
-
Solution Preparation: Prepare a 1 mM solution of the aniline derivative in a suitable aprotic solvent such as acetonitrile containing 0.1 M tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte.
-
Electrode Preparation: Polish the glassy carbon working electrode with 0.05 µm alumina slurry, followed by sonication in ethanol and deionized water to ensure a clean and reproducible surface.
-
Cell Assembly: Assemble a standard three-electrode electrochemical cell consisting of the glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Deoxygenation: Purge the analyte solution with high-purity nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen blanket over the solution during the experiment.
-
Data Acquisition:
-
Record a background cyclic voltammogram of the supporting electrolyte solution to establish the potential window.
-
Introduce the analyte and record the cyclic voltammogram at a scan rate of 100 mV/s. The potential should be scanned from an initial value where no faradaic current is observed to a potential sufficiently positive to oxidize the aniline, and then back to the initial potential.
-
Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the electron transfer process.
-
Data Interpretation:
-
The anodic peak potential (Epa) corresponds to the oxidation of the aniline.
-
A plot of the anodic peak current (Ipa) versus the square root of the scan rate should be linear for a diffusion-controlled process.
-
The reversibility of the oxidation can be assessed by the presence of a corresponding reduction peak on the reverse scan and the peak separation (ΔEp = |Epa - Epc|). For a reversible one-electron process, ΔEp is approximately 59 mV.
Differential Pulse Voltammetry (DPV)
DPV is a more sensitive technique than CV and is particularly useful for quantitative analysis and for resolving overlapping electrochemical signals. It discriminates against charging current, resulting in a peaked-shaped voltammogram where the peak height is directly proportional to the concentration of the analyte.[10][11][12][13][14]
Experimental Workflow for Differential Pulse Voltammetry
Caption: Workflow for differential pulse voltammetry analysis.
Detailed Protocol:
-
Solution and Cell Preparation: Prepare the analyte solution and electrochemical cell as described for cyclic voltammetry. Lower concentrations (e.g., 0.1 mM) are often used for DPV.
-
Parameter Optimization: Set the DPV parameters. Typical values for the analysis of organic molecules are:
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Increment: 4 mV
-
Scan Rate: 20 mV/s
-
-
Data Acquisition:
-
Record a background DPV scan of the supporting electrolyte.
-
Record the DPV of the analyte solution over the same potential range as the CV experiment.
-
Data Interpretation:
-
The peak potential (Ep) in DPV is related to the formal potential of the redox couple.
-
The peak current (Ip) is directly proportional to the concentration of the analyte, making DPV an excellent quantitative tool.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for probing the interfacial properties of the electrode, including charge transfer resistance and double-layer capacitance. It is particularly useful for studying the formation of polymer films on the electrode surface, a common phenomenon during the oxidation of anilines.[15][16][17][18]
Conceptual Diagram of an EIS Experiment
Caption: Conceptual overview of an Electrochemical Impedance Spectroscopy experiment.
Detailed Protocol:
-
Cell Preparation: Prepare the electrochemical cell as for CV.
-
DC Potential: Apply a DC potential at which the electrochemical process of interest occurs (e.g., slightly above the onset of the oxidation peak observed in the CV).
-
AC Perturbation: Superimpose a small amplitude AC voltage (e.g., 10 mV) over the DC potential across a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Data Acquisition: The instrument measures the phase shift and amplitude of the resulting AC current relative to the applied AC voltage to calculate the impedance at each frequency.
Data Interpretation:
-
The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance).
-
A semicircular feature in the Nyquist plot is characteristic of a charge transfer process, and the diameter of the semicircle corresponds to the charge transfer resistance (Rct) . A smaller Rct indicates faster electron transfer kinetics.
-
Changes in the impedance spectrum upon repeated cycling or holding the potential can provide insights into the formation and properties of any passivating or conducting films on the electrode surface.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the electrochemical properties of this compound. Based on fundamental principles, it is predicted that this compound will exhibit a relatively low oxidation potential due to the strong electron-donating effects of the two ethoxy groups, which are expected to outweigh the electron-withdrawing effect of the single fluorine atom.
The provided experimental protocols for cyclic voltammetry, differential pulse voltammetry, and electrochemical impedance spectroscopy offer a robust methodology for the empirical validation of these predictions and for a comprehensive characterization of this and other novel aniline derivatives. Such empirical data is invaluable for the rational design of new materials and molecules with tailored redox properties for a wide range of applications in the chemical and pharmaceutical sciences.
References
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- Electrochemical impedance spectroscopy of homo and copolymer of aniline and 2,4- dinitrophenol in a binary electrolyte system. (n.d.).
- Cyclic voltammograms of different p‐substituted anilines (1 mM) / bases... (n.d.).
- Real-time impedance measurements during electrochemical experiments and their application to aniline oxid
- OPTIMIZATION OF CYCLIC VOLTAMMETRIC PARAMETERS FOR DETERMINATION OF SUBSTITUTED ANILINE IN AQUEOUS MEDIA: APPLICATION IN REAL SA. (n.d.). Rasayan Journal of Chemistry.
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- Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. (n.d.).
- Computational predictions of redox potentials revised. (n.d.). University of Canterbury.
- Voltammetry of Aniline in 9:1 Acetonitrile/Water. (n.d.).
- Voltammetry of Aniline in 9:1 Acetonitrile/Water. (n.d.).
- Application Notes and Protocols for the Electrochemical Detection of 4-Nitrophenol Using Differential Pulse Voltammetry. (n.d.). Benchchem.
- Cyclic voltammetry curves obtained in the aniline‐containing... (n.d.).
- Electrochemical polymerization of anilinium hydrochloride. (n.d.). arXiv.
- Electrochemical impedance spectroscopy of homo and copolymer of aniline and 2,4-dinitrophenol in a binary electrolyte system | Request PDF. (n.d.).
- Real-Time Impedance Measurements during Electrochemical Experiments and Their Application to Aniline Oxid
- Differential Pulse Voltammetry. (n.d.).
- Differential Pulse Voltammetry (DPV). (2024, September 24).
- Differential pulse voltammetry. (n.d.). Wikipedia.
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- Potentiodynamic Electrochemical Impedance Spectroscopy of Polyaniline-Modified Pencil Graphite Electrodes for Selective Detection of Biochemical Trace Elements. (n.d.). MDPI.
- Computational Redox Potential Predictions: Applications to Inorganic and Organic Aqueous Complexes, and Complexes Adsorbed to Mineral Surfaces. (n.d.). MDPI.
- Computational Redox Potential Predictions: Applications to Inorganic and Organic Aqueous Complexes, and Complexes Adsorbed to Mineral Surfaces. (2014, April 24).
- Experimental Validation of a Computational Screening Approach to Predict Redox Potentials for a Diverse Variety of Redox-Active Organic Molecules. (2021, February 10).
- Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
- Computational Redox Potential Predictions: Applications to Inorganic and Organic Aqueous Complexes, and Complexes Adsorbed to Mineral Surfaces. (2014, April 24). Semantic Scholar.
- THEORETICAL INVESTIGATION OF THE MOLECULAR PROPERTIES OF THE FLUOROANILINE AND FLUOROANISOLE ISOMERS. (n.d.).
- Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. (2017, February 7). The Royal Society of Chemistry.
- Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. (2017, February 10).
- A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Fluoroaniline. (n.d.). Benchchem.
- Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints. (n.d.). PubMed.
- Synthesis, Spectral and Electrochemical Characterization of Novel 2-(Fluoroanilino)-1,4-naphthoquinones (III). | Request PDF. (n.d.).
- Electrochemical Oxidation of 2, 5-Diethoxy-4-morpholinoaniline in Aqueous Acidic Solutions. (2012, July 19). SID.
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comparing the efficacy of 3,4-Diethoxy-2-fluoroaniline-based inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, aniline-based kinase inhibitors have emerged as a cornerstone, demonstrating significant clinical efficacy against a range of malignancies. This guide provides an in-depth, objective comparison of the performance of prominent aniline-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), benchmarked against relevant alternatives. By synthesizing technical data with field-proven insights, this document aims to equip researchers with the knowledge to make informed decisions in their drug discovery and development endeavors.
The Aniline Scaffold: A Privileged Structure in Kinase Inhibition
The 4-anilinoquinazoline and 4-anilinoquinoline cores are "privileged scaffolds" in medicinal chemistry, forming the foundation of numerous approved tyrosine kinase inhibitors (TKIs).[1][2][3] These structures are adept at fitting into the ATP-binding pocket of kinases like EGFR and VEGFR, serving as a competitive inhibitor of ATP.[4][5] The aniline moiety plays a crucial role in this interaction, often forming key hydrogen bonds and hydrophobic interactions within the kinase domain. The substitution pattern on both the quinazoline/quinoline ring and the aniline ring significantly modulates the inhibitor's potency, selectivity, and pharmacokinetic properties.[4] This guide will delve into the efficacy of select inhibitors built upon this framework.
I. Comparative Efficacy of EGFR-Targeted Aniline-Based Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Dysregulation of EGFR signaling, often through activating mutations, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[6][7] This has led to the development of multiple generations of EGFR TKIs.
Featured Aniline-Based EGFR Inhibitors:
-
Gefitinib (Iressa®): A first-generation, reversible 4-anilinoquinazoline inhibitor.[8]
-
Erlotinib (Tarceva®): Another first-generation, reversible 4-anilinoquinazoline inhibitor.[8]
-
Afatinib (Gilotrif®): A second-generation, irreversible inhibitor that covalently binds to the kinase domain.[9][10]
Comparator - A Non-Aniline Scaffold:
-
Dasatinib (Sprycel®): A multi-kinase inhibitor with a distinct chemical scaffold that also exhibits inhibitory activity against EGFR, providing a valuable comparative perspective.[1][2][11]
Biochemical Potency: A Head-to-Head Comparison of Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes the IC50 values of our selected inhibitors against wild-type and clinically relevant mutant forms of EGFR. It is crucial to note that direct comparison is most accurate when data is generated from the same study under identical experimental conditions.
| Kinase Target | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Dasatinib IC50 (nM) |
| EGFR (Wild-Type) | ~25-37 | ~7-60 | ~31 | >10,000 |
| EGFR (L858R) | ~5-20 | ~7-50 | ~0.2-0.5 | - |
| EGFR (exon 19 del) | ~5-15 | ~5-40 | ~0.2-0.4 | - |
| EGFR (L858R+T790M) | >10,000 | >10,000 | ~10-100 | - |
Data synthesized from multiple sources for illustrative comparison. Absolute values may vary based on assay conditions.[6][12]
Interpretation: The data highlights the evolution of EGFR inhibitors. While first-generation inhibitors like gefitinib and erlotinib are potent against common activating mutations (L858R, exon 19 deletion), they are largely ineffective against the T790M resistance mutation.[6][10] The second-generation inhibitor, afatinib, demonstrates significantly greater potency against the activating mutations and retains some activity against the T790M mutant.[6][12] Dasatinib, our non-aniline comparator, shows minimal activity against wild-type EGFR, underscoring its different primary target profile.[11]
Cellular Efficacy: Inhibition of Cancer Cell Proliferation
The ultimate measure of an inhibitor's efficacy is its ability to halt the proliferation of cancer cells driven by the target kinase. The following table presents a comparative analysis of the anti-proliferative activity of the selected inhibitors in various NSCLC cell lines with defined EGFR mutation status.
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (µM) | Erlotinib IC50 (µM) | Afatinib IC50 (µM) | Dasatinib IC50 (µM) |
| HCC827 | exon 19 deletion | ~0.005-0.015 | ~0.005-0.04 | ~0.001-0.008 | ~0.05 |
| H3255 | L858R | ~0.005-0.02 | ~0.007-0.05 | ~0.001-0.009 | - |
| H1975 | L858R + T790M | >10 | >10 | ~0.01-0.1 | - |
| A549 | Wild-Type | ~2.5-8.0 | >10 | ~1-5 | ~0.1-1 |
Data synthesized from multiple sources for illustrative comparison.[6][11][13]
Causality Behind Experimental Choices: The selection of cell lines with different EGFR mutation statuses is critical for a comprehensive evaluation. Cell lines like HCC827 and H3255, which harbor activating EGFR mutations, are expected to be sensitive to EGFR TKIs.[6] Conversely, the H1975 cell line, with the additional T790M "gatekeeper" mutation, serves as a model for acquired resistance to first-generation inhibitors.[6] The A549 cell line, with wild-type EGFR, is used to assess off-target effects and the inhibitor's selectivity.
The data corroborates the biochemical findings, with afatinib showing superior potency in cell lines with activating mutations and being the only one among the aniline-based comparators to show significant activity in the T790M mutant cell line. Dasatinib's activity in the A549 cell line suggests its anti-proliferative effects in this context are likely mediated by inhibition of other kinases, such as Src.[11]
Caption: Simplified EGFR signaling pathway and the point of inhibition by aniline-based TKIs.
II. Comparative Efficacy of VEGFR-Targeted Aniline-Based Inhibitors
Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels.[14][15] This process is crucial for tumor growth and metastasis, making VEGFR-2 a prime target for anti-cancer therapies.
Featured Aniline-Based VEGFR Inhibitor:
-
Vandetanib (Caprelsa®): A 4-anilinoquinazoline derivative that potently inhibits VEGFR-2 and also shows activity against EGFR and RET kinases.[12][16]
Comparator - A Different Scaffold Class:
-
Sorafenib (Nexavar®): A multi-kinase inhibitor with a bi-aryl urea structure, which also potently inhibits VEGFR-2, providing a comparison to a different chemical class.[14][17]
Biochemical Potency: VEGFR-2 Kinase Inhibition
The following table compares the in vitro inhibitory activity of vandetanib and sorafenib against VEGFR-2 and other relevant kinases.
| Kinase Target | Vandetanib IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR-2 | 40 | 90 |
| VEGFR-3 | 110 | 20 |
| EGFR | 500 | 5800 |
| PDGFR-β | 1100 | 57 |
| c-Kit | >10,000 | 68 |
| B-Raf | - | 22 |
Data synthesized from multiple sources for illustrative comparison.[18][19]
Interpretation: Both vandetanib and sorafenib are potent inhibitors of VEGFR-2. However, their selectivity profiles differ significantly. Vandetanib shows more selective inhibition of VEGFR-2 and VEGFR-3 over other kinases like PDGFR-β and c-Kit compared to sorafenib.[18] Sorafenib, on the other hand, is a broader spectrum inhibitor, potently targeting multiple kinases including PDGFR-β, c-Kit, and B-Raf.[14][17] This difference in selectivity can have implications for both efficacy and toxicity profiles in a clinical setting.
Cellular Efficacy: Impact on Endothelial and Tumor Cells
The anti-angiogenic effect of VEGFR inhibitors is a key aspect of their mechanism of action. Their efficacy can be assessed by their ability to inhibit the proliferation of endothelial cells and various cancer cell lines.
| Cell Line | Primary Target Pathway | Vandetanib IC50 (µM) | Sorafenib IC50 (µM) |
| HUVEC (VEGF-stimulated) | Angiogenesis (VEGFR) | ~0.06 | - |
| Calu-6 (NSCLC) | Multiple | ~13.5 | ~5-10 |
| PC-3 (Prostate) | Multiple | ~13.3 | ~5-10 |
| MDA-MB-231 (Breast) | Multiple | - | ~4.5 |
| HepG2 (Hepatocellular Carcinoma) | Multiple | ~6-24 | ~4-8 |
Data synthesized from multiple sources for illustrative comparison.[17][20]
Causality Behind Experimental Choices: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard in vitro model to assess the direct anti-angiogenic effects of VEGFR inhibitors. The various cancer cell lines are used to evaluate the broader anti-tumor activity, which may result from both direct effects on the tumor cells and indirect effects via inhibition of angiogenesis.
Vandetanib demonstrates potent inhibition of VEGF-stimulated endothelial cell proliferation, consistent with its strong VEGFR-2 inhibition.[21] In cancer cell lines, both inhibitors show activity, although the IC50 values are generally in the micromolar range, suggesting that their in vivo efficacy is likely a combination of direct anti-proliferative effects and anti-angiogenic activity.
Caption: VEGFR-2 signaling pathway in angiogenesis and its inhibition by aniline-based compounds.
III. Experimental Methodologies
To ensure the trustworthiness and reproducibility of the presented data, it is essential to understand the underlying experimental protocols.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the initial kinase activity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate peptide, and the test inhibitor at various concentrations.
-
Initiation and Incubation: Initiate the reaction by adding a solution containing ATP and MgCl2. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which converts ADP to ATP and contains luciferase/luciferin. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[22][23]
Caption: General workflow for an in vitro luminescence-based kinase inhibition assay.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control and plot the percentage of cell viability against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This guide has provided a comparative analysis of the efficacy of aniline-based kinase inhibitors targeting EGFR and VEGFR. The 4-anilinoquinazoline scaffold has proven to be a highly successful platform for the development of potent and selective kinase inhibitors. The direct comparisons of biochemical and cellular activities, alongside a non-aniline comparator, offer valuable insights into the structure-activity relationships and the therapeutic potential of these compounds. The detailed experimental protocols serve as a foundation for researchers to design and execute their own robust and reproducible studies. As our understanding of cancer biology deepens, the continued exploration and refinement of aniline-based inhibitors and other novel scaffolds will undoubtedly lead to the development of more effective and safer targeted therapies.
References
- Fry, D. W., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427.
- Das
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
- Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
- Promega Corporation. (2012). EGFR (L858R)
- Fry, D. W. (2000). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Semantic Scholar.
- Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
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- Rao, S., et al. (2015). (a) IC50 values of tumor cell growth inhibition on a panel of human cancer cell lines using gefitinib (EGFR kinase inhibitor), dasatinib (c-Src kinase inhibitor), and their equimolar combination.
- Hozzein, W. N., et al. IC50 values of compound (20) compared to dasatinib on EGFR.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3,4-Diethoxy-2-fluoroaniline
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its use in discovery and synthesis. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3,4-Diethoxy-2-fluoroaniline, ensuring the protection of laboratory personnel, the environment, and the integrity of your research institution.
Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. Based on data from structurally related fluoroanilines and aniline compounds, this compound should be handled as a hazardous substance with the potential for toxicity if ingested, inhaled, or absorbed through the skin.[1][2][3]
Core Hazard Profile (Anticipated):
| Hazard Classification | Anticipated Effects | Sources |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1] | [1] |
| Skin Corrosion/Irritation | May cause skin irritation.[1] | [1] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[1][2][3] | [1][2][3] |
| Carcinogenicity | Suspected of causing cancer.[2] Aniline is classified by the EPA as a Group B2, probable human carcinogen.[4] | [2][4] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[3][5] | [3][5] |
Personal Protective Equipment (PPE) is non-negotiable. A comprehensive PPE strategy is your first line of defense.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton®). Double-gloving is recommended. | To prevent skin contact and absorption.[6][7] |
| Eye Protection | Chemical splash goggles or a face shield. | To protect against splashes and vapors that can cause severe eye damage.[1][7] |
| Skin and Body Protection | A lab coat, worn fully buttoned, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities. | To prevent incidental skin contact.[6][7] |
| Respiratory Protection | Use only in a chemical fume hood.[5][6][7] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of potentially harmful vapors.[7] |
Step-by-Step Disposal Protocol
This protocol addresses the collection, storage, and disposal of this compound waste generated in a laboratory setting.
1. Waste Segregation and Collection:
-
Dedicated Waste Stream: Establish a dedicated and clearly labeled hazardous waste container for this compound and materials contaminated with it.[8]
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[2][8] Incompatible materials can lead to dangerous chemical reactions. This compound is likely incompatible with strong oxidizing agents and strong acids.[7][9]
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent pads, and weighing papers, must be disposed of in the designated hazardous waste container.[10][11]
2. Containerization and Labeling:
-
Appropriate Containers: Use only chemically compatible and leak-proof containers for waste accumulation. High-density polyethylene (HDPE) or glass containers are generally suitable.[10][12] Ensure the container has a secure, tight-fitting lid.[12]
-
Clear and Accurate Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[8][10] Affix the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, environmental hazard).
3. Temporary Storage in the Laboratory:
-
Designated Accumulation Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.[11]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Inventory Management: Maintain a log of the waste generated, including the date and amount added to the container.[11]
4. Final Disposal:
-
Licensed Waste Hauler: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[2][10][11] Contact your institution's EHS department to arrange for pickup.
-
Incineration: The preferred method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides and hydrogen fluoride.[2][3][10][11]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] Aniline production wastes are listed under EPA hazardous waste codes K083, K103, and K104.[15] Spent halogenated solvents, which may be used in cleanup, fall under codes like F001 and F002.[14][15]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
1. Immediate Response:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[8][11]
-
Ventilate: Ensure the area is well-ventilated by working in a fume hood or opening windows if it is safe to do so.[8][11]
-
Restrict Access: Prevent entry into the spill area.
2. Spill Cleanup:
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to dike and absorb the material.[6][10][11][16][17] Do not use combustible materials like paper towels.
-
Collect and Containerize: Carefully collect the absorbed material and any contaminated solids and place them into the designated hazardous waste container.[10][11][17]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (such as soap and water), and collect the cleaning materials and rinsate as hazardous waste.[8][11]
3. Reporting:
-
Report the spill to your laboratory supervisor and your institution's EHS department, providing details of the substance, quantity, and cleanup procedure.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The proper management of chemical waste is a critical component of scientific excellence.
References
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A Comprehensive Guide to Personal Protective Equipment for Handling 3,4-Diethoxy-2-fluoroaniline
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound commitment to safety. This guide provides an in-depth operational plan for the safe handling and disposal of 3,4-Diethoxy-2-fluoroaniline, a compound whose structural analogs suggest a significant hazard profile. By understanding the principles of chemical safety and implementing robust protective measures, we can mitigate risks and foster a secure laboratory environment. This document is structured to provide not just procedural steps but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Hazard Recognition and Risk Assessment: Understanding the Threat
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled, based on data from analogous compounds like 2-fluoroaniline and 4-fluoroaniline.[1][2][3][4]
-
Skin and Eye Damage: Fluoroanilines are known to cause severe skin irritation and serious eye damage.[1][2]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[4][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation.[1][3][6]
-
Flammability: Many aniline derivatives are combustible liquids.[5][6]
The American Chemical Society (ACS) advocates for the RAMP principle in laboratory safety: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[7] This framework is essential for safely managing chemicals like this compound.
Minimizing Exposure: A Multi-Layered PPE and Engineering Control Strategy
To mitigate the identified risks, a combination of engineering controls and personal protective equipment (PPE) is mandatory. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes implementing such controls.[8][9][10]
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[12]
Personal Protective Equipment (PPE): Your Last Line of Defense
The following table outlines the required PPE for handling this compound.
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield. | Protects against splashes and vapors that can cause severe eye damage.[1][2][4] |
| Hands | Double-gloving with compatible chemical-resistant gloves. | Aromatic amines can permeate glove materials.[13][14] Double gloving provides an additional layer of protection. Consult glove manufacturer's compatibility charts. |
| Body | A flame-resistant lab coat worn over personal clothing. | Protects skin from splashes and the combustible nature of the compound.[5] |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges. | Required if there is a risk of exceeding exposure limits or if working outside a fume hood is unavoidable.[15][16] |
Glove Selection: Studies on aromatic amine permeation have shown that breakthrough times can vary significantly between different glove materials.[13][14] It is crucial to select gloves specifically rated for resistance to aromatic amines.
Procedural Guidance: Step-by-Step Handling Protocol
Adherence to a strict protocol is essential for minimizing risk.
Preparation and Handling
-
Designate an Area: Clearly designate the area within the fume hood where the work will be performed.
-
Assemble Materials: Before starting, ensure all necessary equipment and reagents are inside the fume hood.
-
Don PPE: Put on all required PPE before handling the chemical.
-
Weighing and Transfer: Conduct all weighing and transfers of this compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Reaction Setup: Ensure the reaction apparatus is secure and properly assembled to prevent leaks.
Spill Management
In the event of a spill, immediate and correct action is critical.[17][18]
-
Evacuate: Alert others and evacuate the immediate area.
-
Isolate: If safe to do so, prevent the spill from spreading by using a spill kit with an inert absorbent material like vermiculite or sand.[19]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[17]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle. Improper disposal can lead to environmental contamination and pose a risk to public health.
Waste Segregation and Collection
-
Dedicated Waste Container: All waste contaminated with this compound (e.g., used gloves, disposable labware, absorbent materials) must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.[17][18][19]
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name.[19]
Disposal Method
-
Professional Disposal Service: The primary method for disposal is to engage a licensed professional waste disposal service.[19]
-
Incineration: The preferred method of destruction for halogenated aromatic amines is chemical incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like nitrogen oxides and hydrogen fluoride.[5][6][19]
Workflow Diagrams
PPE Selection Workflow
Caption: PPE Selection Workflow for this compound.
Waste Disposal Workflow
Caption: Waste Disposal Workflow for this compound.
By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can ensure a culture of safety and responsibility when handling potent chemical compounds like this compound.
References
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American Chemical Society. (2013). American Chemical Society Issues Guidelines for Safer Research Laboratories. [Link]
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American Chemical Society. Safety Tipsheets & Best Practices. [Link]
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American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]
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American Chemical Society. (2016). ACS publishes Guidelines for Secondary School Laboratory Safety. [Link]
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Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?[Link]
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OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. [Link]
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Unknown. (2024). What are the OSHA Requirements for Hazardous Chemical Storage?[Link]
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Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
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Unknown. (n.d.). Laboratory Safety. [Link]
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Loba Chemie. (2015). 2-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]
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SD Fine-Chem. (n.d.). 4-fluoroaniline Safety Data Sheet. [Link]
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Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]
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Centers for Disease Control and Prevention. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. [Link]
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PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

